Product packaging for N-Acetyltryptamine(Cat. No.:CAS No. 1016-47-3)

N-Acetyltryptamine

Cat. No.: B093940
CAS No.: 1016-47-3
M. Wt: 202.25 g/mol
InChI Key: NVUGEQAEQJTCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-acetyltryptamine is a tryptamine compound having an acetyl substituent attached to the side-chain amino function. It is a member of acetamides and a member of indoles. It is functionally related to a tryptamine.
This compound has been reported in Exophiala pisciphila, Catharanthus roseus, and other organisms with data available.
antagonizes the melatonin-induced inhibition of dopamine release from retina;  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B093940 N-Acetyltryptamine CAS No. 1016-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUGEQAEQJTCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144042
Record name N-Acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-47-3
Record name N-Acetyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Acetyltryptamine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltryptamine (NAT) is an endogenous indoleamine that has garnered increasing interest in the scientific community. Initially considered solely a precursor in the biosynthesis of melatonin and a pharmacological tool, recent discoveries have unveiled its physiological presence and daily rhythmic secretion in mammals, suggesting a more complex biological role. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of NAT. It includes a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for its analysis and characterization, and visualizations of its biosynthetic and signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this intriguing molecule.

Discovery and History

The history of this compound is intertwined with the broader exploration of indoleamines and their physiological functions. While the precise first chemical synthesis of NAT is not readily found in widely available scientific literature, its existence as a chemical entity has been known for decades. For many years, it was primarily utilized as a pharmacological tool in the study of melatonin receptors due to its structural similarity to melatonin (N-acetyl-5-methoxytryptamine).

A pivotal moment in the history of NAT research occurred in 2017 with a study that definitively identified its physiological presence in the blood of humans and other animal species.[1] This research revealed that NAT levels exhibit a diurnal rhythm, increasing at night and decreasing during the day, in parallel with melatonin levels.[1] This discovery shifted the perception of NAT from a simple melatonin precursor or laboratory reagent to a potential neuromodulator with its own physiological significance.[2][3] Some researchers have even postulated that NAT may be the evolutionary precursor to melatonin.[1] Earlier, in 1969, a study had noted the potential for NAT to be an artifact formed during the extraction of tryptamine, indicating it was a recognized compound at that time.

Biosynthesis

This compound is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process. This pathway shares enzymes with the synthesis of other well-known neurochemicals, including serotonin and melatonin.

Step 1: Decarboxylation of L-Tryptophan

The first step involves the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC).

Step 2: Acetylation of Tryptamine

In the second step, tryptamine is acetylated to form this compound. This reaction is primarily catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT) . The activity of AANAT is a key regulatory point in the biosynthesis of both NAT and melatonin, exhibiting a circadian rhythm with higher activity during the night.

This compound Biosynthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Aromatic L-amino acid decarboxylase (AADC) nat This compound tryptamine->nat Arylalkylamine N-acetyltransferase (AANAT)

Figure 1: Biosynthetic pathway of this compound from L-Tryptophan.

Quantitative Data

The physiological and pharmacological properties of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Plasma Concentrations of this compound in Mammals

SpeciesDaytime Concentration (nM)Nocturnal Concentration (nM)Fold Increase (Night/Day)Reference
Human0.03 ± 0.01--
Rhesus Macaque0.54 ± 0.24Varies (2- to 15-fold higher)2-15
Rat0.29 ± 0.05--

Table 2: Pharmacological Parameters of this compound at Melatonin Receptors

Receptor SubtypeParameterValueSpeciesAssay TypeReference
MT₁EC₅₀~100 nMHumanDynamic Mass Redistribution (DMR)
MT₂EC₅₀~1 µMHumanDynamic Mass Redistribution (DMR)
MT₂Kᵢ41 nM-Radioligand Binding Assay

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on the methodology described by Backlund et al. (2017).

4.1.1. Sample Preparation

  • To 1 mL of plasma, add an internal standard (e.g., deuterated this compound).

  • Perform solid-phase extraction (SPE) to isolate the analyte.

  • Elute the analyte from the SPE column.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4.1.2. Liquid Chromatography

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 150 mm).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 10 µL.

4.1.3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 203.2 → 144.1

    • Deuterated this compound (internal standard): e.g., m/z 206.2 → 144.1

LC-MS/MS Workflow for NAT Quantification cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (LC) reconstitute->lc Injection ms Tandem Mass Spectrometry (MS/MS) lc->ms data Quantification ms->data Data Acquisition

Figure 2: Experimental workflow for the quantification of this compound in plasma using LC-MS/MS.
Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized procedure for assessing the binding affinity of this compound to melatonin receptors.

4.2.1. Membrane Preparation

  • Culture cells expressing the melatonin receptor subtype of interest (MT₁ or MT₂).

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation.

4.2.2. Binding Assay

  • In a 96-well plate, add the membrane preparation.

  • Add a known concentration of a radiolabeled ligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin).

  • Add varying concentrations of unlabeled this compound (the competitor).

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

4.2.3. Data Analysis

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (NAT) concentration.

  • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the melatonin receptors, MT₁ and MT₂. These are G protein-coupled receptors (GPCRs) that are predominantly coupled to inhibitory G proteins of the Gᵢ/Gₒ family.

Upon binding of an agonist like NAT, the G protein is activated, leading to the dissociation of the α and βγ subunits. The Gαᵢ subunit then inhibits the activity of the enzyme adenylyl cyclase . This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) . The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and altered phosphorylation of downstream target proteins, ultimately modulating cellular function.

NAT Signaling Pathway NAT This compound Receptor Melatonin Receptor (MT₁/MT₂) NAT->Receptor Binds to G_protein Gᵢ/Gₒ Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Figure 3: Signaling pathway of this compound via melatonin receptors.

Conclusion

This compound has evolved from a relatively obscure molecule to a subject of significant scientific inquiry. Its confirmed physiological presence and daily rhythm, coupled with its activity at melatonin receptors, position it as a potentially important player in chronobiology and neuropharmacology. This technical guide provides a foundational understanding of NAT, summarizing its history, biosynthesis, and pharmacological properties, along with key experimental methodologies. Further research is warranted to fully elucidate the physiological roles of NAT and to explore its potential as a therapeutic agent. It is our hope that this document will serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this fascinating indoleamine.

References

N-Acetyltryptamine biosynthetic pathway from tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the N-Acetyltryptamine Biosynthetic Pathway from Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NAT) is a naturally occurring indoleamine derived from the essential amino acid L-tryptophan. It is structurally related to the well-known neurohormone melatonin and the neurotransmitter serotonin. While melatonin has been studied extensively for its role in regulating circadian rhythms, NAT has garnered increasing interest for its own distinct biological activities. Pharmacological studies have identified this compound as a mixed agonist-antagonist at melatonin receptors, suggesting a potential modulatory role in circadian physiology.[1] This guide provides a comprehensive technical overview of the core biosynthetic pathway of this compound from tryptophan, detailing the enzymes, regulation, quantitative data, and key experimental protocols for its study.

Core Biosynthetic Pathway

The synthesis of this compound from tryptophan is a two-step enzymatic process. This pathway runs parallel to the more widely known melatonin synthesis pathway, sharing a key initial enzyme.

  • Decarboxylation of Tryptophan: The first step involves the direct decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (DDC), also known as DOPA decarboxylase.[1][2] This enzyme removes the carboxyl group from tryptophan.[3]

  • N-Acetylation of Tryptamine: In the second step, tryptamine is N-acetylated to form this compound. This reaction is primarily catalyzed by Arylalkylamine N-acetyltransferase (AANAT), the same enzyme that acetylates serotonin in the melatonin pathway.[1] The acetyl group is donated by the co-substrate Acetyl-Coenzyme A (Acetyl-CoA). Other arylamine N-acetyltransferases, such as NAT1 and NAT2, may also contribute to this conversion.

The diagram below illustrates the direct pathway to this compound and its relationship to the melatonin synthesis pathway, which proceeds via serotonin.

Tryptophan_Metabolism cluster_legend Legend TRP L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) TRP->HTP hydroxylation TRY Tryptamine TRP->TRY decarboxylation SER Serotonin (5-HT) HTP->SER decarboxylation NAS N-Acetylserotonin SER->NAS acetylation MEL Melatonin NAS->MEL methylation NAT This compound TRY->NAT acetylation TPH1 TPH1 TPH1->HTP DDC DDC DDC->SER DDC->TRY AANAT AANAT AANAT->NAS AANAT->NAT ASMT ASMT ASMT->MEL key_metabolite Metabolite key_enzyme Enzyme key_final_product Final Product

Biosynthesis of this compound and melatonin from tryptophan.

Enzymology and Regulation

Aromatic L-amino acid decarboxylase (DDC)

Aromatic L-amino acid decarboxylase (DDC), encoded by the DDC gene, is a pyridoxal phosphate-dependent enzyme. It plays a broad role in the synthesis of neurotransmitters by catalyzing the decarboxylation of various aromatic L-amino acids. In addition to converting tryptophan to tryptamine, it is essential for the final synthesis step of dopamine (from L-DOPA) and serotonin (from 5-hydroxytryptophan). The human DDC gene is located on chromosome 7p12.2-p12.1 and consists of 15 exons. Mutations in this gene can lead to AADC deficiency, an inherited disorder affecting neurotransmitter production.

Arylalkylamine N-acetyltransferase (AANAT)

Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT), is the key enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of an arylalkylamine, including tryptamine and serotonin. It is considered the penultimate and rate-limiting enzyme in melatonin production. In humans, the AANAT gene is located on chromosome 17q25.

Regulation of AANAT Activity: AANAT activity is tightly regulated, primarily through transcriptional and post-translational mechanisms, which are influenced by the light-dark cycle.

  • Transcriptional Control: In some species, AANAT mRNA levels exhibit a dramatic diurnal rhythm, with levels increasing over 100-fold during the dark period in rodents. This is driven by the circadian clock via E-box elements in the gene's promoter region.

  • Post-Translational Control: A critical regulatory mechanism involves the phosphorylation of AANAT by cyclic AMP-dependent protein kinase (PKA). Phosphorylation at two key residues, Threonine-31 (T31) and Serine-205 (S205), promotes the binding of AANAT to 14-3-3 proteins. This binding has two major consequences:

    • Enzyme Activation: The AANAT/14-3-3 complex exhibits increased catalytic efficiency, primarily by lowering the K_m for the arylalkylamine substrate.

    • Protection from Degradation: Binding to 14-3-3 shields AANAT from dephosphorylation and subsequent proteasomal degradation, thus increasing its stability and prolonging its activity at night.

Exposure to light at night triggers a rapid decrease in cAMP levels, leading to AANAT dephosphorylation, dissociation from 14-3-3, and degradation.

AANAT_Regulation Light Light Light_Effect ↓ cAMP Light->Light_Effect stimulates Darkness Darkness (via Norepinephrine) cAMP ↑ cAMP Darkness->cAMP stimulates PKA PKA Activation cAMP->PKA AANAT AANAT PKA->AANAT phosphorylates pAANAT Phosphorylated AANAT (pT31, pS205) Degradation Proteasomal Degradation AANAT->Degradation pAANAT->AANAT Complex AANAT/14-3-3 Complex pAANAT->Complex Prot1433 14-3-3 Protein Prot1433->Complex Activity ↑ Enzyme Activity (Lower Km) Complex->Activity Stability ↑ Enzyme Stability (Protection from Degradation) Complex->Stability Light_Effect->pAANAT leads to dephosphorylation

Post-translational regulation of AANAT activity by phosphorylation.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate affinity of the biosynthetic enzymes.

EnzymeSubstrateK_mV_max / k_catConditionSource
CrAANATSerotonin247 µMV_max: 325 pmol/min/mg proteinRecombinant C. reinhardtii AANAT
Ovine AANATTryptamine~1500 µMk_cat/K_m: 0.03 s⁻¹µM⁻¹No 14-3-3 protein
Ovine AANATTryptamine~200 µMk_cat/K_m: 0.18 s⁻¹µM⁻¹+ 14-3-3 protein (pT31/pS205)
AANATTryptamine250 µMk_cat: 4.8 s⁻¹Semisynthetic, pS205 phosphorylated
AANATTryptamine50 µMk_cat: 2.1 s⁻¹Semisynthetic, pS205/PKA, + 14-3-3

Note: Kinetic parameters can vary significantly based on species, enzyme modification state, and assay conditions.

Table 2: Metabolite Concentrations in Plasma

The levels of this compound and related metabolites can be measured in biological fluids, providing a snapshot of the pathway's activity.

MetaboliteSpeciesConcentration (Daytime)Analytical MethodSource
This compoundHuman0.03 nM (average)UHPLC-MS/MS
MelatoninHuman0.06 nM (average)UHPLC-MS/MS
This compoundRat0.05 - 0.5 nMUHPLC-MS/MS
This compoundRhesus Macaque0.05 - 0.5 nMUHPLC-MS/MS
SerotoninHuman0.50–200 ng/mL (calibration range)LC-MS/MS
This compoundHuman0.10–20 ng/mL (calibration range)LC-MS/MS

Experimental Protocols

Protocol 1: Radiometric Assay for AANAT Activity

This protocol is adapted from methods used to determine AANAT enzyme activity in tissue homogenates, such as the pineal gland.

Materials:

  • Tissue sample (e.g., pineal gland)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Tryptamine solution (40 mM in phosphate buffer)

  • Acetyl-CoA solution (2 mM)

  • [³H]-acetyl-CoA (e.g., specific activity 4.2 Ci/mol)

  • Chloroform

  • Scintillation fluid and vials

  • Microcentrifuge tubes, sonicator, microcentrifuge, scintillation counter

Procedure:

  • Homogenization: Sonicate the tissue sample on ice in an appropriate volume (e.g., 25-60 µL) of 0.1 M sodium phosphate buffer (pH 6.8).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a single sample, add:

    • 25 µL of tissue homogenate (supernatant after centrifugation if necessary).

    • 25 µL of 40 mM tryptamine.

    • 25 µL of 2 mM Acetyl-CoA.

    • 25 µL of [³H]-acetyl-CoA.

    • Note: Prepare blanks by substituting the tissue homogenate with buffer.

  • Incubation: Incubate the reaction tubes at 37°C for 20 minutes with agitation.

  • Reaction Termination and Extraction: Stop the reaction by adding 500 µL of chloroform to each tube. This step also serves to extract the radiolabeled product, N-[³H]-acetyltryptamine.

  • Phase Separation: Vortex the tubes vigorously for 1 minute to mix, then centrifuge at high speed (e.g., 13,000 x g) for 1 minute to separate the aqueous and organic phases.

  • Product Isolation: Carefully transfer a 400 µL aliquot of the upper organic (chloroform) phase to a new tube.

  • Evaporation: Evaporate the chloroform to dryness under a vacuum or in a fume hood.

  • Quantification: Resuspend the dried residue in 1 mL of scintillation fluid.

  • Counting: Measure the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the amount of N-[³H]-acetyltryptamine formed and thus to the AANAT activity.

Protocol 2: Quantification of this compound by UHPLC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound and other tryptophan metabolites in plasma or serum, based on published methodologies.

LCMS_Workflow Sample 1. Sample Collection (Plasma/Serum) Spike 2. Spike Internal Standard (e.g., d3-N-acetyltryptamine) Sample->Spike Precip 3. Protein Precipitation (e.g., with cold acetonitrile) Spike->Precip Centrifuge 4. Centrifugation (to pellet proteins) Precip->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Dry 6. Evaporate & Reconstitute (in mobile phase) Supernatant->Dry Inject 7. UHPLC-MS/MS Injection Dry->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Ionize 9. Ionization (ESI+) Separate->Ionize Detect 10. MS/MS Detection (MRM) Ionize->Detect Quantify 11. Data Analysis & Quantification (Peak area ratio to IS) Detect->Quantify

Workflow for this compound quantification by LC-MS/MS.

Materials & Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., Atlantis T3 C18).

  • Analytical standards: this compound, d₃-N-acetyltryptamine (internal standard).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate, Ultrapure water.

  • Plasma/serum samples.

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard (e.g., d₃-N-acetyltryptamine).

    • Precipitate proteins by adding 300 µL of ice-cold ACN.

    • Vortex thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A).

  • UHPLC Conditions:

    • Column: C18 reversed-phase column.

    • Solvent A: 5 mmol/L ammonium acetate in water.

    • Solvent B: Methanol.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would start at high aqueous content (e.g., 95% A), ramp to high organic content (e.g., 95% B) over several minutes to elute the analytes, and then return to initial conditions to re-equilibrate the column.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: 203.2 -> 144.0

      • d₃-N-acetyltryptamine: 206.2 -> 144.0

    • Note: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of the analytical standard spiked into a blank matrix.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

Protocol 3: AANAT and 14-3-3 Protein Interaction Assay (Fluorescence Anisotropy)

This protocol is based on methods developed to quantify the binding affinity between phosphorylated AANAT and 14-3-3 proteins.

Materials:

  • Purified recombinant AANAT (and phosphorylated variants).

  • Purified recombinant 14-3-3ζ protein.

  • Fluorescently labeled AANAT-derived phosphopeptide (e.g., fluorescein-HN-GIPG-SPGRQRRHpTLPANEFR-COOH).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 5 mM DTT, 5% glycerol.

  • Spectrofluorometer capable of measuring fluorescence anisotropy.

  • Black 96-well or 384-well plates.

Procedure (Competitive Binding Assay):

  • Assay Setup: In a microplate well, prepare a reaction mixture containing:

    • 100 nM fluorescent phosphopeptide.

    • 5 µM 14-3-3ζ protein.

    • Varying concentrations of the unlabeled AANAT protein (the competitor), from low nM to high µM range.

    • Bring to a final volume (e.g., 150 µL) with assay buffer.

  • Equilibration: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence anisotropy on a spectrofluorometer.

    • Excitation Wavelength: ~490 nm for fluorescein.

    • Emission Wavelength: ~520 nm for fluorescein.

  • Data Analysis:

    • The anisotropy value will be high when the fluorescent peptide is bound to the large 14-3-3 protein and will decrease as it is displaced by the unlabeled AANAT competitor.

    • Plot the change in anisotropy against the concentration of AANAT.

    • Fit the data to a competitive binding equation to determine the inhibition constant (K_i) or IC₅₀, which reflects the binding affinity of AANAT for 14-3-3.

References

Endogenous N-Acetyltryptamine in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltryptamine (NAT) is an endogenous indoleamine that has garnered increasing interest in the scientific community. Historically considered solely a pharmacological tool or a precursor in melatonin synthesis, recent evidence firmly establishes its physiological presence and potential role as a signaling molecule in mammals. This technical guide provides a comprehensive overview of the endogenous presence of NAT, its biosynthesis, physiological concentrations, and the methodologies for its detection. Furthermore, it delves into its signaling pathways, primarily through melatonin receptors, offering a valuable resource for researchers and professionals in drug development.

Introduction

This compound, a structural analogue of melatonin, is synthesized from the essential amino acid tryptophan. Its presence in mammalian circulation has been confirmed, exhibiting a distinct diurnal rhythm with elevated levels during the nocturnal phase.[1][2] This rhythmic secretion, coupled with its activity at melatonin receptors, suggests a role in regulating circadian biology and other physiological processes. Understanding the endogenous landscape of NAT is crucial for elucidating its full physiological significance and exploring its therapeutic potential.

Biosynthesis of this compound

The primary pathway for NAT biosynthesis in mammals involves the enzymatic conversion of tryptophan. This process occurs in two key steps:

  • Decarboxylation of Tryptophan: The initial step is the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[3]

  • Acetylation of Tryptamine: Subsequently, tryptamine is acetylated to form this compound. This step is predominantly catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT).[2][4] AANAT is a key enzyme in the melatonin synthesis pathway as well, where it acetylates serotonin. The expression of AANAT in tissues like the pineal gland and retina is a critical determinant of NAT production.

Tryptophan L-Tryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC/DDC) Tryptophan->AADC Tryptamine Tryptamine AANAT Arylalkylamine N-Acetyltransferase (AANAT) Tryptamine->AANAT NAT This compound AADC->Tryptamine AANAT->NAT CoA CoA AANAT->CoA AcetylCoA Acetyl-CoA AcetylCoA->AANAT

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data on Endogenous this compound Levels

The concentration of NAT in mammalian plasma has been quantified in several studies, revealing sub-nanomolar levels with a consistent nocturnal increase. The data underscores the physiological relevance of this molecule and its potential as a biomarker.

SpeciesTissue/FluidDaytime Concentration (nM)Nocturnal Concentration (nM)Analytical MethodReference
Human Plasma0.03 ± 0.01-LC-MS/MS
Rhesus Macaque Plasma0.54 ± 0.242- to 15-fold increaseLC-MS/MS
Rat Plasma0.29 ± 0.05-LC-MS/MS

Experimental Protocol: Quantification of this compound by LC-MS/MS

The gold standard for the sensitive and specific quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Plasma)
  • Internal Standard Spiking: To a known volume of plasma (e.g., 1 mL), add a deuterated internal standard of this compound (e.g., d3-NAT) to account for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing NAT and the internal standard.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Parameters
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is employed to elute NAT.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

      • d3-N-Acetyltryptamine (Internal Standard): Monitor the corresponding transition for the deuterated standard.

    • Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of NAT in a similar matrix.

Plasma Plasma Sample Spike Spike with Internal Standard (d3-NAT) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Quant Quantification Data->Quant

Figure 2: Experimental workflow for NAT quantification.

Signaling Pathways of this compound

The primary signaling mechanism for this compound in mammals is through its interaction with melatonin receptors, specifically MT1 and MT2. These are G-protein coupled receptors (GPCRs) that are widely expressed in the central nervous system and peripheral tissues. NAT acts as a mixed agonist-antagonist at these receptors, meaning its effect can vary depending on the tissue and the presence of other ligands like melatonin.

Upon binding to MT1 or MT2 receptors, NAT can initiate a signaling cascade that typically involves the inhibition of adenylyl cyclase (AC) through the activation of an inhibitory G-protein (Gi). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can have various downstream effects, including the modulation of protein kinase A (PKA) activity and the regulation of gene expression.

NAT This compound Receptor Melatonin Receptor (MT1/MT2) NAT->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Gene Expression) PKA->Response

Figure 3: this compound signaling pathway.

Conclusion and Future Directions

The endogenous presence of this compound in mammals is now firmly established, with evidence pointing towards its role as a signaling molecule involved in circadian regulation. The methodologies for its accurate quantification are well-defined, providing the tools necessary for further investigation. Future research should focus on elucidating the full spectrum of its physiological roles, exploring its interactions with other signaling pathways, and investigating its potential as a therapeutic target for circadian rhythm disorders and other pathologies. The development of selective agonists and antagonists for its receptors will be instrumental in these endeavors.

References

N-Acetyltryptamine as a Precursor to Melatonin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melatonin, a neurohormone primarily known for its role in regulating circadian rhythms, is synthesized from tryptophan through a well-established enzymatic pathway. While the canonical pathway proceeds via serotonin and N-acetylserotonin, emerging evidence highlights the existence of alternative biosynthetic routes. This technical guide focuses on one such alternative pathway, where N-acetyltryptamine (NAT) serves as a key intermediate and potential precursor to melatonin. This document provides a comprehensive overview of the enzymatic reactions, detailed experimental protocols for studying the involved enzymes, and quantitative kinetic data. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The biosynthesis of melatonin from tryptophan is a multi-step process involving several key enzymes. The traditionally accepted pathway involves the conversion of tryptophan to serotonin, which is then acetylated to N-acetylserotonin (NAS) by aralkylamine N-acetyltransferase (AANAT). Finally, NAS is methylated by acetylserotonin O-methyltransferase (ASMT) to yield melatonin.[1] However, the metabolic landscape of melatonin synthesis is more complex than this linear pathway suggests.

An alternative route involves the direct acetylation of tryptamine, another tryptophan derivative, to form this compound (NAT).[2] This intermediate can then be hydroxylated to form N-acetylserotonin, thereby converging with the canonical melatonin synthesis pathway. The enzyme responsible for the initial acetylation of tryptamine to NAT is also AANAT, highlighting its broader substrate specificity.[3] The subsequent hydroxylation of NAT is likely carried out by a cytochrome P450 enzyme. This guide delves into the specifics of this alternative pathway, providing the technical details necessary for its investigation and potential exploitation in therapeutic development.

Enzymatic Pathways

The synthesis of melatonin can proceed through multiple interconnected pathways. The classical and alternative routes involving this compound are depicted below.

Signaling Pathway Diagram

Melatonin_Synthesis_Pathways Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine DDC Serotonin Serotonin Tryptophan->Serotonin TPH, DDC NAT This compound Tryptamine->NAT AANAT NAS N-Acetylserotonin Serotonin->NAS AANAT NAT->NAS Melatonin Melatonin NAS->Melatonin ASMT

Caption: Melatonin biosynthesis pathways, including the alternative route via this compound.

Quantitative Data on Enzyme Kinetics

Table 1: Kinetic Parameters of Aralkylamine N-Acetyltransferase (AANAT)

SubstrateEnzyme SourceKm (μM)Vmax (pmol/min/mg protein)Catalytic Efficiency (kcat/Km)Reference
SerotoninHuman (recombinant)9861800-[4]
TryptamineDrosophila melanogaster--Decreased vs. 5-benzyloxytryptamine[2]
Acetyl-CoASheep (recombinant)---

Table 2: Kinetic Parameters of Acetylserotonin O-methyltransferase (ASMT)

SubstrateEnzyme SourceKm (μM)Vmax (pmol/min/mg protein)Reference
N-AcetylserotoninRice (recombinant)86412.6
S-AdenosylmethionineBovine (pineal)--

Note: Data for mammalian ASMT with N-acetylserotonin is limited in recent literature; the data from rice is provided as a reference. The activity of mammalian ASMT is known to be stable over a 24-hour period.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis of melatonin precursors.

In Vitro Aralkylamine N-Acetyltransferase (AANAT) Activity Assay

This protocol is adapted from radiometric assay methods and is suitable for measuring the conversion of tryptamine to this compound.

Materials:

  • Recombinant or purified AANAT enzyme

  • Tryptamine hydrochloride

  • [³H]Acetyl-CoA (specific activity ~4 Ci/mmol)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Scintillation fluid

  • Chloroform

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in microcentrifuge tubes containing:

    • 50 µL of phosphate buffer (0.1 M, pH 6.8)

    • 10 µL of tryptamine solution (to achieve a final concentration range for kinetic studies, e.g., 10-500 µM)

    • 10 µL of AANAT enzyme preparation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [³H]Acetyl-CoA (to a final concentration of ~100 µM).

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding 500 µL of chloroform.

  • Vortex the tubes vigorously for 30 seconds to extract the radiolabeled this compound into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer a 400 µL aliquot of the lower organic phase to a scintillation vial.

  • Evaporate the chloroform under a stream of nitrogen.

  • Add 5 mL of scintillation fluid to each vial.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the amount of this compound formed based on the specific activity of the [³H]Acetyl-CoA.

In Vitro Acetylserotonin O-methyltransferase (ASMT) Activity Assay

This protocol describes a radiometric assay for measuring the conversion of N-acetylserotonin to melatonin.

Materials:

  • Recombinant or purified ASMT enzyme

  • N-acetylserotonin

  • S-Adenosyl-L-[methyl-³H]methionine ([³H]SAM) (specific activity ~15 Ci/mmol)

  • Phosphate buffer (0.1 M, pH 7.9)

  • Chloroform

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Set up reaction tubes with the following components:

    • 50 µL of phosphate buffer (0.1 M, pH 7.9)

    • 10 µL of N-acetylserotonin solution (to achieve a final concentration range for kinetic studies, e.g., 10-500 µM)

    • 10 µL of ASMT enzyme preparation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of [³H]SAM (to a final concentration of ~10 µM).

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 500 µL of chloroform.

  • Vortex vigorously for 30 seconds to extract the [³H]melatonin.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer a 400 µL aliquot of the organic phase to a scintillation vial.

  • Evaporate the chloroform.

  • Add 5 mL of scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the amount of melatonin produced based on the specific activity of [³H]SAM.

In Vitro Hydroxylation of this compound (Putative)

The hydroxylation of this compound to N-acetylserotonin is likely catalyzed by a cytochrome P450 (CYP) enzyme. This generalized protocol can be used as a starting point for screening different CYP isoforms for this activity.

Materials:

  • Microsomes from human liver or from cells expressing specific recombinant CYP isoforms

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • HPLC system with a C18 column and UV or fluorescence detector

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • Microsomal protein (e.g., 0.5 mg/mL)

    • This compound (e.g., 100 µM)

    • NADPH regenerating system

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate the protein.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the formation of N-acetylserotonin by HPLC, comparing the retention time and spectral properties to an authentic standard.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical connections between different stages of investigation is essential for complex research projects.

Workflow for Investigating NAT as a Melatonin Precursor

NAT_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Tryptamine Tryptamine AANAT_Assay AANAT Activity Assay Tryptamine->AANAT_Assay NAT This compound LCMS LC-MS/MS Analysis NAT->LCMS Hydroxylation_Assay Hydroxylation Assay NAT->Hydroxylation_Assay Hydroxylation Assay (CYP450) NAS N-Acetylserotonin NAS->LCMS ASMT_Assay ASMT Activity Assay NAS->ASMT_Assay ASMT Assay Melatonin Melatonin Melatonin->LCMS Kinetic_Analysis Enzyme Kinetic Analysis AANAT_Assay->NAT AANAT_Assay->Kinetic_Analysis Hydroxylation_Assay->NAS ASMT_Assay->Melatonin ASMT_Assay->Kinetic_Analysis

References

The Rhythmic Dance of Darkness: A Technical Guide to the Daily Rhythm and Nocturnal Surge of N-Acetyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the daily rhythm and nocturnal increase of N-Acetyltryptamine (NAT), a molecule of growing interest in chronobiology and neuropharmacology. By delving into its biosynthetic pathways, regulatory mechanisms, and quantitative dynamics, this document provides a comprehensive resource for professionals engaged in research and development in related fields.

Introduction: The Emerging Significance of this compound

This compound (NAT) is an endogenous indoleamine that is structurally related to melatonin and is considered its evolutionary precursor.[1][2] While melatonin has been extensively studied for its role as the primary hormonal signal of darkness, NAT is emerging as a bioactive molecule with its own physiological relevance.[3] Pharmacological studies have long identified NAT as a mixed agonist/antagonist at melatonin receptors, suggesting a potential modulatory role in circadian signaling.[1][2] The discovery of its physiological presence and rhythmic secretion in mammals has shifted its status from a mere pharmacological tool to a candidate for a significant role in 24-hour biology.

Quantitative Dynamics of this compound

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of NAT in biological samples. These studies have revealed a distinct daily rhythm in plasma NAT concentrations, characterized by low levels during the day and a significant increase at night.

Table 1: Daytime Plasma Concentrations of this compound in Mammals
SpeciesDaytime Plasma Concentration (nM)Number of Subjects (N)
Human0.03 ± 0.0132
Rhesus Macaque0.54 ± 0.244
Rat0.29 ± 0.055

Data are presented as mean ± SEM. Source:

Table 2: Nocturnal Increase of Plasma this compound in Rhesus Macaques
ParameterFold Increase (Night vs. Day)Statistical Significance (p-value)
This compound2- to 15-fold< 0.001

Source:

Biosynthesis and Regulation of this compound

The synthesis of NAT is intricately linked to the metabolic pathway of tryptophan. Understanding this pathway and its regulation is fundamental to comprehending the rhythmic nature of NAT production.

The Biosynthetic Pathway

This compound is synthesized from the essential amino acid tryptophan through a two-step enzymatic process. First, tryptophan is decarboxylated to tryptamine by aromatic amino acid decarboxylase (DDC). Subsequently, tryptamine is N-acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to form NAT. This pathway shares enzymes with the well-established melatonin synthesis pathway.

Biosynthetic Pathway of this compound Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine DDC NAT This compound (NAT) Tryptamine->NAT AANAT

Biosynthesis of this compound from Tryptophan.

The Nocturnal Surge: Regulation of AANAT

The nocturnal increase in NAT is primarily driven by the rhythmic activity of the enzyme Arylalkylamine N-acetyltransferase (AANAT). In the pineal gland, the synthesis and activity of AANAT are under the control of the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.

During the night, the SCN signals the pineal gland via a multi-synaptic pathway that culminates in the release of norepinephrine (NE) from sympathetic nerve terminals. Norepinephrine activates β1- and α1-adrenergic receptors on pinealocytes, triggering a signaling cascade that leads to a dramatic increase in AANAT activity. This signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

PKA plays a dual role in upregulating AANAT activity. Firstly, it phosphorylates the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the transcription of the Aanat gene. Secondly, PKA directly phosphorylates AANAT protein, which facilitates its binding to 14-3-3 proteins. This binding shields AANAT from dephosphorylation and proteasomal degradation, thereby increasing its stability and enzymatic activity. The onset of light during the day leads to a rapid cessation of norepinephrine release, a decrease in cAMP levels, and subsequent dephosphorylation and degradation of AANAT, causing a sharp decline in NAT production.

Signaling Pathway for Nocturnal AANAT Activation cluster_night Night (Darkness) SCN SCN Signal NE Norepinephrine (NE) SCN->NE Neural Pathway Adrenergic_Receptors β1/α1 Adrenergic Receptors NE->Adrenergic_Receptors Binds AC Adenylyl Cyclase Adrenergic_Receptors->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AANAT_protein AANAT Protein PKA->AANAT_protein Phosphorylates pCREB pCREB Aanat_Gene Aanat Gene pCREB->Aanat_Gene Binds to CRE AANAT_mRNA AANAT mRNA Aanat_Gene->AANAT_mRNA Transcription AANAT_mRNA->AANAT_protein Translation pAANAT pAANAT Degradation Proteasomal Degradation AANAT_protein->Degradation Inhibited by Phosphorylation Active_AANAT Active & Stable AANAT Complex pAANAT->Active_AANAT Binds to Protein_1433 14-3-3 Protein NAT ↑ this compound (NAT) Active_AANAT->NAT Catalyzes Tryptamine Tryptamine

Nocturnal activation of AANAT in pinealocytes.

Experimental Protocols

The accurate measurement of NAT in biological matrices is critical for advancing our understanding of its physiological roles. The following section outlines a typical experimental protocol for the quantification of NAT using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Plasma Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To an aliquot of plasma (e.g., 100 µL), add a known amount of a deuterated internal standard (e.g., d3-N-acetyltryptamine) to account for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Higher Purity):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove polar interferences.

    • Elute NAT and the internal standard with a high-organic solvent (e.g., acetonitrile or methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute NAT, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both NAT and its deuterated internal standard. For NAT, a common transition is m/z 203.2 -> 144.1.

    • Quantification: The concentration of NAT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NAT.

Experimental Workflow for NAT Quantification Start Start: Plasma Sample Spike_IS Spike with Internal Standard (d3-NAT) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Elution Elution SPE->Elution Dry_Down Evaporation (Nitrogen Stream) Elution->Dry_Down Reconstitution Reconstitution in Mobile Phase Dry_Down->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

LC-MS/MS workflow for this compound quantification.

Conclusion and Future Directions

The evidence strongly supports the existence of a robust daily rhythm in this compound, with a pronounced nocturnal increase driven by the circadian regulation of AANAT. This positions NAT as a key player in the chemical signaling of darkness, alongside melatonin. For researchers and drug development professionals, this understanding opens new avenues of investigation. Future research should focus on elucidating the specific physiological functions of the nocturnal NAT surge, its potential interactions with the melatonin signaling pathway, and its role in both health and disease. The development of specific pharmacological tools to modulate NAT synthesis and action will be crucial in unraveling its full therapeutic potential.

References

The Enigmatic Interaction of N-Acetyltryptamine with Melatonin Receptors: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of N-Acetyltryptamine (NAT) on melatonin receptors. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of NAT's binding kinetics, functional activity, and downstream signaling pathways. Through a meticulous review of available literature, we present quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to facilitate a deeper understanding of this endogenous molecule's role in melatonergic signaling.

Abstract

This compound, a structural analog and metabolic precursor of melatonin, has emerged as a modulator of the melatonergic system. While its physiological role is still under investigation, in vitro studies have characterized it as a low-affinity partial agonist at melatonin receptors, MT1 and MT2. This guide delves into the specifics of this interaction, presenting binding affinity (Ki) and functional potency (EC50) data. The canonical signaling pathway for melatonin receptors involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, the involvement of the Extracellular signal-regulated kinase (ERK) 1/2 pathway in melatonin receptor signaling is also discussed. This document aims to provide a detailed overview of the current knowledge of NAT's mechanism of action at melatonin receptors, highlighting areas where further research is needed to fully elucidate its pharmacological profile.

This compound: Binding Affinity and Functional Activity at Melatonin Receptors

This compound's interaction with melatonin receptors has been characterized primarily through in vitro binding and functional assays. The available quantitative data, while limited, provides insights into its affinity and efficacy at the MT1 and MT2 receptor subtypes.

Quantitative Data Summary

The binding affinity and functional potency of this compound at human MT1 and MT2 receptors are summarized in the tables below. These values have been compiled from various studies employing different experimental methodologies.

Table 1: Binding Affinity of this compound for Human Melatonin Receptors

LigandReceptorKᵢ (nM)Assay Method
This compoundMT1Data Not Available-
This compoundMT241[1]Radioligand Competition Binding

Table 2: Functional Activity of this compound at Human Melatonin Receptors

LigandReceptorEC₅₀ (nM)Eₘₐₓ (% of Melatonin)Assay Method
This compoundMT1235Data Not AvailableDynamic Mass Redistribution (DMR)
This compoundMT263Data Not AvailableDynamic Mass Redistribution (DMR)

Note: The absence of a specific Ki value for NAT at the MT1 receptor and Emax values for both receptors are significant gaps in the current literature.

Downstream Signaling Pathways

The binding of an agonist to melatonin receptors, MT1 and MT2, primarily initiates a signaling cascade through the heterotrimeric G-protein, Gi. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). Additionally, melatonin receptor activation has been shown to modulate the ERK1/2 signaling pathway. While the general pathways are well-understood for melatonin, specific quantitative data on the downstream effects of NAT are not extensively available.

Gᵢ-Coupled Signaling and cAMP Inhibition

The canonical signaling pathway for both MT1 and MT2 receptors involves coupling to pertussis toxin-sensitive Gi proteins.[2] Activation of the receptor by an agonist promotes the exchange of GDP for GTP on the α-subunit of the Gi protein, leading to its dissociation from the βγ-subunits. The activated Gαi-GTP complex then inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP. This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream cellular processes.

NAT This compound MT_Receptor Melatonin Receptor (MT1/MT2) NAT->MT_Receptor Binds to Gi_protein Gᵢ Protein (αβγ) MT_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates leading to

Canonical Gᵢ-mediated signaling pathway of melatonin receptors.
ERK1/2 Signaling Pathway

Activation of melatonin receptors can also lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is often associated with cell growth, proliferation, and differentiation. The precise mechanism of ERK1/2 activation by melatonin receptors can be complex and may involve different G-protein subunits or β-arrestin-mediated signaling.

NAT This compound MT_Receptor Melatonin Receptor (MT1/MT2) NAT->MT_Receptor Signaling_Cascade Signaling Cascade (e.g., involving Gβγ, PLC, PKC) MT_Receptor->Signaling_Cascade Activates MEK MEK Signaling_Cascade->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Simplified representation of the ERK1/2 signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with melatonin receptors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably or transiently expressing the human MT1 or MT2 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

  • Competition Reaction: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., melatonin). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow A Prepare receptor membranes B Incubate membranes with radioligand and NAT A->B C Separate bound and free ligand via filtration B->C D Quantify radioactivity C->D E Analyze data to determine IC₅₀ and Kᵢ D->E

Workflow for a radioligand competition binding assay.
cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, typically by inhibiting its production induced by forskolin, an activator of adenylyl cyclase.

Protocol:

  • Cell Culture: Cells stably expressing the human MT1 or MT2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a short period.

  • Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The percentage of inhibition of the forskolin-stimulated cAMP response is calculated for each concentration of the test compound. The EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) is determined by non-linear regression analysis of the concentration-response curve.

cluster_workflow cAMP Functional Assay Workflow A Seed cells expressing melatonin receptors B Pre-incubate with NAT A->B C Stimulate with forskolin B->C D Lyse cells and measure cAMP levels C->D E Analyze data to determine EC₅₀ D->E

Workflow for a cAMP functional assay.
ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of a compound on the phosphorylation state of ERK1/2, a key component of the MAPK signaling pathway.

Protocol:

  • Cell Culture and Starvation: Cells expressing melatonin receptors are cultured and then serum-starved for several hours to reduce basal levels of ERK1/2 phosphorylation.

  • Compound Treatment: Cells are treated with this compound at various concentrations and for different time points.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the change in phosphorylation.

cluster_workflow ERK1/2 Phosphorylation Assay Workflow A Serum-starve cells B Treat cells with NAT A->B C Lyse cells and quantify protein B->C D Perform SDS-PAGE and Western Blot C->D E Immunodetect p-ERK1/2 and total ERK1/2 D->E F Quantify and analyze band intensities E->F

Workflow for an ERK1/2 phosphorylation assay.

Conclusion and Future Directions

This compound demonstrates clear interaction with melatonin receptors, functioning as a low-affinity partial agonist. Its binding to MT1 and MT2 receptors initiates canonical Gᵢ-mediated signaling, and likely modulates other pathways such as the ERK1/2 cascade. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of key quantitative data, including its binding affinity for the MT1 receptor and its maximal efficacy (Emax) at both receptor subtypes. Future research should prioritize the determination of these values to fully characterize the intrinsic activity of NAT. Furthermore, detailed studies quantifying the impact of NAT on downstream signaling events, such as cAMP inhibition and ERK1/2 phosphorylation, are crucial for elucidating its precise cellular effects. A more complete pharmacological profile of this compound will be instrumental in understanding its physiological relevance and potential as a therapeutic agent.

References

N-Acetyltryptamine as a mixed agonist/antagonist for melatonin receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-Acetyltryptamine as a Mixed Agonist/Antagonist for Melatonin Receptors

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland in a circadian pattern, playing a pivotal role in regulating sleep-wake cycles and other physiological processes[1]. Its effects are mediated predominantly through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors[1]. These receptors are key targets for therapeutic agents aimed at treating insomnia, circadian rhythm disorders, and depression[2].

This compound (NAT) is an endogenous indoleamine and a structural analog of melatonin, from which it differs only by the absence of a 5-methoxy group[3]. Historically considered a pharmacological tool and the likely evolutionary precursor to melatonin, recent studies have confirmed its physiological presence in mammalian circulation with a daily rhythm, suggesting a potential endogenous role. Pharmacological studies have characterized NAT as a low-affinity ligand for melatonin receptors with a complex profile, exhibiting properties of both a partial agonist and an antagonist.

This technical guide provides a comprehensive overview of the biochemical, pharmacological, and functional characteristics of this compound at MT1 and MT2 melatonin receptors, intended for researchers and professionals in drug development.

Biochemistry and Biosynthesis

Both melatonin and this compound are derived from the essential amino acid L-tryptophan. Their synthesis pathways share a key regulatory enzyme, arylalkylamine N-acetyltransferase (AANAT), whose activity is rhythmically controlled by the suprachiasmatic nucleus (SCN).

  • This compound (NAT) Synthesis: Tryptophan is decarboxylated by aromatic amino acid decarboxylase (DDC) to form tryptamine. Subsequently, AANAT acetylates tryptamine to produce this compound.

  • Melatonin Synthesis: The primary pathway involves the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to serotonin. AANAT then acetylates serotonin to form N-acetylserotinin. Finally, acetylserotonin O-methyltransferase (ASMT) methylates N-acetylserotonin to produce melatonin.

The shared reliance on AANAT links the production of both indoleamines to circadian control.

G cluster_melatonin Melatonin Pathway cluster_nat NAT Pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan tryptophan->htp TPH tryptamine Tryptamine tryptophan->tryptamine DDC serotonin Serotonin htp->serotonin DDC nas N-Acetylserotonin serotonin->nas AANAT melatonin Melatonin nas->melatonin ASMT nat This compound tryptamine->nat AANAT

Biosynthesis of Melatonin and this compound.

Pharmacological Profile at Melatonin Receptors

This compound exhibits a significantly lower binding affinity for MT1 and MT2 receptors compared to melatonin and functions as a partial agonist.

Data Presentation: Binding Affinity

Binding affinity is typically determined by radioligand competition assays, measuring the concentration of a ligand required to displace 50% of a specific radioligand (Ki). Melatonin binds to MT1 and MT2 receptors with high affinity, typically in the sub-nanomolar range. In contrast, NAT shows a much lower affinity.

LigandReceptor SubtypeBinding Affinity (Ki)Reference
MelatoninHuman MT1~0.1 - 0.2 nM (pKi ~9.7-10.0)
Human MT2~0.1 - 0.3 nM (pKi ~9.5-10.0)
This compound Human MT1Not Reported-
Human MT241 nMCommercial Data

Note: The Ki value for this compound is based on commercially available data and should be interpreted with caution pending peer-reviewed validation.

Data Presentation: Functional Activity

Functional assays, such as the inhibition of forskolin-stimulated cAMP production or neurotransmitter release, are used to determine a ligand's efficacy (agonist, antagonist, or partial agonist) and potency (EC50 or IC50). This compound has been identified as a partial agonist, capable of eliciting a submaximal response compared to the full agonist melatonin, and antagonizing the effect of a full agonist.

LigandReceptor/Assay SystemPotency (IC50)Maximal Effect (% Inhibition)ClassificationReference
MelatoninRabbit Retina (MT2-like)20 pM~80%Full Agonist
This compound Rabbit Retina (MT2-like)5.6 nM*55%Partial Agonist

*Note: The original publication reports the IC50 value as "5.6". Based on the context and potency of related compounds, this is interpreted as 5.6 nM.

Melatonin Receptor Signaling Pathways

Both MT1 and MT2 receptors are canonically coupled to the pertussis toxin-sensitive inhibitory G protein, Gαi. Activation of these receptors by an agonist leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As a partial agonist, NAT activates this pathway but with lower efficacy than melatonin. At higher concentrations, or in the presence of melatonin, it can competitively occupy the receptor and antagonize the more robust response of the full agonist.

G cluster_membrane Plasma Membrane receptor MT1 / MT2 Receptor g_protein Gαi/βγ receptor->g_protein Activates ligand Melatonin (Full Agonist) ligand->receptor Binds nat This compound (Partial Agonist) nat->receptor Binds ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Physiological Response camp->response Modulates

Canonical Gαi-cAMP Signaling Pathway for Melatonin Receptors.

Experimental Protocols

Characterizing the interaction of ligands like this compound with melatonin receptors involves standardized biochemical assays.

Protocol: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

  • Preparation of Membranes:

    • Culture cells stably expressing the human MT1 or MT2 receptor subtype (e.g., CHO-hMT1 or CHO-hMT2 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • Set up assay tubes containing a fixed concentration of radioligand (e.g., 50-100 pM of 2-[¹²⁵I]-iodomelatonin).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound, from 1 pM to 100 µM).

    • To determine non-specific binding, prepare a set of tubes containing the radioligand and a high concentration of a saturating, unlabeled ligand (e.g., 1 µM melatonin).

    • Initiate the binding reaction by adding the cell membrane preparation to all tubes.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Assay Tubes: - Buffer - Radioligand (e.g., 2-[125I]-MLT) - Test Compound (e.g., NAT) start->prep membranes Add Cell Membranes (Expressing MT1 or MT2) prep->membranes incubate Incubate to Reach Equilibrium (e.g., 60 min at 37°C) membranes->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a Radioligand Competition Binding Assay.
Protocol: cAMP Functional Assay (Agonist/Antagonist Mode)

This assay measures the ability of a compound to modulate cAMP levels, determining its functional activity.

  • Cell Culture and Plating:

    • Culture cells stably expressing the MT1 or MT2 receptor (e.g., CHO-hMT1/MT2).

    • Plate the cells in a suitable microplate (e.g., 384-well) and grow to near confluence.

  • Agonist Mode Assay:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (this compound).

    • Add a cAMP-stimulating agent, forskolin (which directly activates adenylyl cyclase), to all wells. This elevates the basal cAMP level, against which inhibition can be measured.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode Assay:

    • Follow the same initial steps as the agonist mode.

    • Add increasing concentrations of the test compound (this compound).

    • Add a fixed concentration of a full agonist (e.g., melatonin at its EC80 concentration) to stimulate cAMP inhibition.

    • Incubate for a specified time.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These are typically competitive immunoassays.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound. Use non-linear regression to determine the IC50 (for inhibitors) or EC50 (for stimulators) and the maximal effect (Emax).

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the antagonist's affinity (pA2 value) using a Schild analysis.

G start Start: Plate Cells (Expressing MT1 or MT2) add_buffer Add Stimulation Buffer (with IBMX + Forskolin) start->add_buffer add_antagonist Add Test Compound (NAT) (Increasing Concentrations) add_buffer->add_antagonist add_agonist Add Full Agonist (Melatonin) (Fixed EC80 Concentration) add_antagonist->add_agonist incubate Incubate (e.g., 30 min at 37°C) add_agonist->incubate lyse Lyse Cells & Add cAMP Detection Reagents incubate->lyse read Read Signal (e.g., HTRF Reader) lyse->read analyze Data Analysis: Determine Antagonist Potency (e.g., pA2 value) read->analyze end End analyze->end

Workflow for a cAMP Functional Assay (Antagonist Mode).

Conclusion and Future Directions

This compound is an endogenous indoleamine that functions as a low-affinity partial agonist at melatonin MT2 receptors and is presumed to have similar properties at MT1 receptors. Its binding affinity is substantially lower than that of melatonin, suggesting it is unlikely to act as a systemic hormone in the same manner. However, its rhythmic production and presence in circulation point towards a potential physiological role, possibly as a local paracrine modulator in tissues where it is synthesized, such as the pineal gland and retina.

The dualistic nature of a partial agonist—providing a low level of receptor stimulation while simultaneously preventing the higher-level stimulation by a full agonist—makes NAT an intriguing molecule. Its profile could be leveraged for the development of novel therapeutics. For drug development professionals, understanding the subtle pharmacology of endogenous ligands like NAT is crucial for designing selective and functionally appropriate modulators of the melatoninergic system. Future research should focus on obtaining a complete pharmacological profile, including peer-reviewed binding affinities for both receptor subtypes and a thorough characterization of its functional effects in various in vivo models to fully elucidate its physiological significance.

References

The Evolutionary Significance of N-Acetyltryptamine in Circadian Rhythms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the evolutionary significance of N-Acetyltryptamine (NAT) in the context of circadian rhythms. NAT, the immediate precursor to melatonin, is increasingly recognized as a bioactive molecule in its own right, with a deep evolutionary history intertwined with the development of biological timekeeping. This document details the biosynthesis of NAT, its interaction with melatonin receptors, and its physiological roles across different taxa. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in chronobiology, pharmacology, and drug development.

Introduction: this compound as an Evolutionary Precursor to Melatonin

Melatonin (N-acetyl-5-methoxytryptamine) is widely recognized as the primary hormonal regulator of circadian rhythms in vertebrates.[1][2][3] However, its evolutionary origins point to a more ancient molecule, this compound (NAT).[4][5] It is hypothesized that NAT was the original time-keeping molecule, with melatonin evolving later to have a more potent and specific role. NAT is synthesized from tryptophan and shares a close structural similarity to melatonin. This guide delves into the evolutionary journey of NAT, its biochemical pathways, and its functional implications in circadian biology.

Biosynthesis and Metabolism of this compound

The synthesis of NAT is a two-step process from the amino acid tryptophan. This pathway is conserved across many species and shares enzymatic machinery with the synthesis of serotonin and melatonin.

Biosynthesis Pathway:

  • Tryptophan to Tryptamine: Tryptophan is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine.

  • Tryptamine to this compound: Tryptamine is then acetylated by arylalkylamine N-acetyltransferase (AANAT) to produce this compound.

This pathway is a branch point from the synthesis of serotonin, where tryptophan is first hydroxylated by tryptophan hydroxylase (TPH) before decarboxylation.

Diagram of NAT and Melatonin Biosynthesis

Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC Serotonin 5-Hydroxytryptamine (Serotonin) Tryptophan->Serotonin TPH, AADC NAT This compound Tryptamine->NAT AANAT NAS N-Acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_extraction Extraction & Quantification Tissue Tissue Homogenate Mix Reaction Mixture (Homogenate, Tryptamine, Acetyl-CoA, [3H]Acetyl-CoA) Tissue->Mix Incubate Incubate at 37°C Mix->Incubate Extract Chloroform Extraction Incubate->Extract Separate Phase Separation Extract->Separate Quantify Scintillation Counting Separate->Quantify Melatonin Melatonin / NAT Receptor MT1 / MT2 Receptor Melatonin->Receptor Gi Gi Protein Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP - PKA PKA cAMP->PKA - CREB CREB PKA->CREB - pCREB pCREB CREB->pCREB Phosphorylation ClockGenes Clock Gene Expression (e.g., Per, Cry) pCREB->ClockGenes Regulation

References

Methodological & Application

Synthesis of N-Acetyltryptamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research purposes only. Not for human or veterinary use.

These application notes provide detailed protocols for the synthesis of N-Acetyltryptamine, a key intermediate in the biosynthesis of melatonin and a molecule of significant interest in neurobiology and pharmacology. The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental procedures, comparative data on synthetic methods, and relevant biological pathways.

Introduction

This compound is a naturally occurring compound derived from the essential amino acid tryptophan. It serves as the immediate precursor to melatonin, a hormone primarily known for its role in regulating circadian rhythms.[1][2] Beyond its role as a biosynthetic intermediate, this compound itself exhibits biological activity, acting as a partial agonist at melatonin receptors.[3] Its synthesis in a laboratory setting is crucial for further investigation into its physiological functions and therapeutic potential.

This document outlines two common and effective methods for the synthesis of this compound: the direct acetylation of tryptamine using acetic anhydride and the Schotten-Baumann reaction using acetyl chloride.

Synthetic Protocols

Protocol 1: Direct Acetylation with Acetic Anhydride

This method is a straightforward and widely used procedure for the N-acetylation of primary amines. Acetic anhydride serves as the acetylating agent, and the reaction can be carried out under mild conditions.

Materials:

  • Tryptamine

  • Acetic Anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tryptamine in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add a slight excess of pyridine to the solution to act as a base and catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add a slight molar excess of acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Reaction with Acetyl Chloride

The Schotten-Baumann reaction is a classic method for acylating amines and alcohols.[4][5] It is typically performed in a two-phase system with an aqueous base.

Materials:

  • Tryptamine

  • Acetyl Chloride

  • Sodium hydroxide solution (e.g., 10%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (dilute)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tryptamine in an organic solvent like dichloromethane in a flask.

  • Separately, prepare an aqueous solution of sodium hydroxide.

  • Combine the organic and aqueous solutions and cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add a slight molar excess of acetyl chloride to the mixture.

  • Continue stirring vigorously for 1-2 hours, maintaining the cold temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with dilute hydrochloric acid, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Comparative Data of Synthetic Methods

The choice of synthetic method can influence the reaction's efficiency, yield, and purity of the final product. The following table summarizes typical quantitative data for the synthesis of N-acetylated tryptamine derivatives, providing a basis for comparison.

MethodReagentsSolventTypical YieldPurityReference
Direct AcetylationTryptamine, Acetic Anhydride, PyridineDichloromethane>80%HighGeneral knowledge, similar to
Schotten-Baumann ReactionTryptamine, Acetyl Chloride, NaOHDichloromethane/WaterHighHighBased on principles from
T3P-assisted Amide CouplingTryptamine, Acetic Acid, T3P, Et3NEthyl AcetateHighHigh

Note: Yields and purity are dependent on reaction scale, purification method, and experimental execution.

Characterization of this compound

Proper characterization of the synthesized this compound is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak for this compound (C12H14N2O) is at m/z 202.26.

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values.

Biological Context and Signaling Pathways

This compound is an integral part of the melatonin biosynthetic pathway, which originates from the amino acid tryptophan.

This compound Biosynthesis Biosynthesis of this compound and Melatonin from Tryptophan. Enzymes: TPH1 (Tryptophan hydroxylase 1), DDC (Dopa decarboxylase), AANAT (Aralkylamine N-acetyltransferase), NAT1/2 (Arylamine N-acetyltransferase 1/2), ASMT (Acetylserotonin O-methyltransferase), HIOMT (Hydroxyindole-O-methyltransferase). Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine DDC Serotonin Serotonin Tryptophan->Serotonin TPH1 NAT This compound Tryptamine->NAT AANAT/NAT1/NAT2 NAS N-Acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT/HIOMT

Caption: Biosynthesis of this compound and Melatonin.

This compound, like melatonin, can interact with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors. The activation of these receptors can lead to various downstream signaling events, including the inhibition of adenylyl cyclase and modulation of intracellular cyclic AMP (cAMP) levels.

Experimental Workflow

A typical experimental workflow for the synthesis and characterization of this compound is outlined below.

Experimental Workflow Start Start: Tryptamine Synthesis Synthesis (e.g., Acetylation) Start->Synthesis Workup Aqueous Workup (Extraction & Washing) Synthesis->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final Pure this compound Characterization->Final

Caption: General workflow for this compound synthesis.

References

Quantitative Analysis of N-Acetyltryptamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N-Acetyltryptamine (NAT) is a naturally occurring compound found in the human body and is structurally related to melatonin and serotonin. It is believed to play a role in various physiological processes, and its accurate quantification in biological matrices such as plasma is crucial for pharmacokinetic studies, drug development, and clinical research. This application note describes a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by multiple reaction monitoring (MRM) mass spectrometry. A stable isotope-labeled internal standard, this compound-d3, is used to ensure accuracy and precision.

Principle

This method is based on the selective detection and quantification of this compound using a triple quadrupole mass spectrometer. After extraction from the plasma matrix, the analyte and its deuterated internal standard are separated from endogenous interferences by reversed-phase liquid chromatography. The compounds are then ionized by electrospray ionization (ESI) in the positive ion mode. The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both this compound and its internal standard, providing high selectivity and sensitivity.

Experimental

Materials and Reagents

  • This compound (≥98% purity)

  • This compound-d3 (≥98% purity, deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (Type I)

  • Human plasma (K2EDTA)

Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source is required.

Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d3 in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A linear gradient can be optimized. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Source Temperature Optimized for the specific instrument (e.g., 500°C)
Gas 1 (Nebulizer) Optimized for the specific instrument (e.g., 50 psi)
Gas 2 (Heater) Optimized for the specific instrument (e.g., 50 psi)
Curtain Gas Optimized for the specific instrument (e.g., 35 psi)
Collision Gas Argon

Table 1: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound 203.1144.12580
This compound-d3 206.1147.12580

Note: Collision energy and declustering potential should be optimized for the specific instrument used.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

  • Linearity: The analytical calibration range in plasma for this compound can be established, for example, from 0.10 to 20 ng/mL.[2]

  • Accuracy and Precision: Intraday and interday precision should be within 15% for all analytes.[2] Accuracy should also be within acceptable limits.

  • Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard.

  • Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible.

  • Stability: The stability of this compound in plasma should be evaluated under various storage and handling conditions.

Data Presentation

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.10.005
0.50.024
1.00.051
5.00.255
10.00.510
20.01.020

Table 3: Example Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC0.35.2102.56.8101.7
MQC8.04.198.95.599.5
HQC16.03.5101.24.9100.8

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 20 µL Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile (0.1% FA) add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc_sep C18 Column Separation inject->lc_sep esi Electrospray Ionization (+) lc_sep->esi ms_detect MRM Detection esi->ms_detect data_acq Data Acquisition ms_detect->data_acq

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway Visualization (Hypothetical)

signaling_pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation NAT This compound Tryptamine->NAT Acetylation AANAT AANAT NAT->AANAT Substrate Receptor Melatonin Receptor (Partial Agonist) NAT->Receptor Binding Response Physiological Response Receptor->Response Signal Transduction

Caption: Biosynthesis and hypothetical signaling of this compound.

References

Application Notes and Protocols for the Quantification of N-Acetyltryptamine (NAT) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltryptamine (NAT) is an endogenous indoleamine that is structurally related to melatonin and serotonin. It is synthesized from tryptamine, a metabolite of the essential amino acid tryptophan, through the action of the enzyme arylalkylamine N-acetyltransferase (AANAT).[1] While historically viewed primarily as a precursor or metabolite within the melatonin biosynthesis pathway, emerging evidence suggests that NAT possesses its own distinct biological activities, including functioning as a mixed agonist/antagonist at melatonin receptors.[1] The physiological relevance of NAT is underscored by its presence in the circulation of various mammals, including humans, and its rhythmic nocturnal increase in plasma concentrations.[1][2][3]

The quantification of NAT in biological samples is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting pathways involving this molecule. This document provides detailed application notes and protocols for the accurate and precise measurement of NAT levels in various biological matrices.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in various biological samples. It is important to note that concentrations can vary based on species, time of day (due to circadian rhythm), and the analytical method employed.

Biological MatrixSpeciesConcentrationAnalytical MethodReference
Plasma Human0.03 ± 0.01 nM (daytime)LC-MS/MS
Rat0.29 ± 0.05 nM (daytime)LC-MS/MS
Rhesus Macaque0.54 ± 0.24 nM (daytime)LC-MS/MS
Rhesus Macaque2- to 15-fold higher at nightLC-MS/MS
Urine HumanNot well-established-
Cerebrospinal Fluid (CSF) HumanNot well-established-

Note: While methods for the analysis of various metabolites in urine and CSF exist, specific quantitative data for endogenous this compound in these matrices are not extensively reported in the scientific literature.

Signaling Pathway

The biosynthesis of this compound is intrinsically linked to the metabolic pathways of tryptophan and melatonin. The following diagram illustrates the key steps in the synthesis of NAT.

NAT_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC Serotonin Serotonin (5-HT) Tryptophan->Serotonin TPH, AADC NAT This compound Tryptamine->NAT AANAT NAS N-Acetylserotonin (NAS) Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT/HIOMT

Biosynthesis of this compound from Tryptophan.

Experimental Workflow

A typical workflow for the quantification of this compound in biological samples using LC-MS/MS is depicted below.

NAT_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, CSF) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

References

In Vitro Efficacy and Mechanistic Analysis of N-Acetyltryptamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltryptamine (NAT) is an endogenous compound structurally related to melatonin and serotonin. It is synthesized from tryptamine by the enzyme arylalkylamine N-acetyltransferase (AANAT).[1] In vitro studies have characterized NAT as a partial agonist at melatonin receptors, exhibiting a notable affinity for the MT2 receptor subtype.[1] Its role as a product of the AANAT reaction also positions it as a potential modulator of the melatonergic and serotonergic systems. This document provides a comprehensive overview of the experimental protocols to investigate the in vitro pharmacological profile of this compound, including its receptor binding affinity, enzyme inhibition potential, effects on cellular signaling pathways, and cytotoxicity.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity based on available literature.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandKᵢ (nM)Comments
Melatonin MT₂This compound41Data obtained from competitive binding assays.
Melatonin MT₁This compoundData not available-
Serotonin Receptors (Various)This compoundData not availableWhile tryptamine analogues have been studied, specific Kᵢ values for this compound at various serotonin receptors are not readily available in the reviewed literature.

Table 2: Enzyme Inhibition Profile of this compound and Derivatives

EnzymeInhibitorIC₅₀Comments
Arylalkylamine N-acetyltransferase (AANAT)This compound402 µMNAT acts as a product inhibitor of AANAT.[2]
Arylalkylamine N-acetyltransferase (AANAT)N-bromoacetyltryptamine~500 nMA derivative of NAT, acts as a potent mechanism-based inhibitor.[3]

Table 3: Cytotoxicity Profile of this compound

Cell LineAssay TypeIC₅₀Comments
VariousMTT, LDHData not availableSpecific cytotoxicity data for this compound is not readily available in the reviewed literature.

Table 4: Cellular Signaling Modulation by this compound

PathwayParameterEC₅₀ / IC₅₀Comments
cAMP SignalingcAMP ProductionData not availableAs a melatonin receptor agonist, NAT is expected to modulate cAMP levels. However, specific EC₅₀ or IC₅₀ values are not readily available.
ERK SignalingERK PhosphorylationData not availableDownstream effects of melatonin receptor activation can involve the ERK pathway, but specific data for NAT is not readily available.

Experimental Protocols

Melatonin Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for melatonin receptors (MT₁ and MT₂) expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell membranes expressing human MT₁ or MT₂ receptors

  • Radioligand: [¹²⁵I]-2-Iodomelatonin

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Melatonin (10 µM)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of melatonin (10 µM).

    • Competitive Binding: 50 µL of radioligand and 50 µL of varying concentrations of this compound.

  • Initiate Reaction: Add 150 µL of the membrane preparation to each well.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

cluster_workflow Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, NAT) setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate at 37°C setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Receptor Binding Assay Workflow
AANAT Enzyme Inhibition Assay (Radiometric)

This assay determines the inhibitory potential (IC₅₀) of this compound on the activity of arylalkylamine N-acetyltransferase (AANAT).

Materials:

  • Recombinant AANAT enzyme

  • Substrates: Tryptamine and [³H]-Acetyl-CoA

  • This compound

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 6.8

  • Stop Solution: Chloroform

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, AANAT enzyme, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add tryptamine and [³H]-Acetyl-CoA to initiate the enzymatic reaction. The final concentrations should be optimized based on the enzyme kinetics.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 1 mL of chloroform to extract the radiolabeled product, [³H]-N-Acetyltryptamine.

  • Extraction: Vortex the tubes and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the organic (chloroform) phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value from the dose-response curve.

cluster_workflow AANAT Inhibition Assay Workflow setup Prepare Reaction Mix (AANAT, NAT) preincubate Pre-incubate at 37°C setup->preincubate start Add Substrates (Tryptamine, [3H]-Acetyl-CoA) preincubate->start incubate Incubate at 37°C start->incubate stop Stop with Chloroform incubate->stop extract Extract [3H]-NAT stop->extract count Scintillation Counting extract->count analyze Data Analysis (IC50) count->analyze

AANAT Inhibition Assay Workflow
Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cells (e.g., HEK293, HepG2)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cells treat Treat with NAT seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read analyze Data Analysis (IC50) read->analyze

MTT Cytotoxicity Assay Workflow
Cellular Signaling Assays

This assay measures the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger for melatonin receptors.

Materials:

  • Cells expressing melatonin receptors (e.g., HEK293-MT₂)

  • This compound

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and grow to confluence.

  • Treatment:

    • Agonist mode: Treat cells with varying concentrations of this compound.

    • Antagonist mode: Pre-incubate cells with varying concentrations of this compound before stimulating with a fixed concentration of an agonist (e.g., melatonin or forskolin).

  • Incubation: Incubate for the time specified in the cAMP assay kit protocol (typically 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Generate dose-response curves and determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity) of this compound.

This protocol assesses the ability of this compound to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

  • Cells expressing melatonin receptors

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluence and then serum-starve for 12-24 hours. Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.

cluster_pathway This compound Signaling Pathway NAT This compound MT2 MT2 Receptor (GPCR) NAT->MT2 G_protein Gi/o Protein MT2->G_protein activates ERK_pathway ERK Pathway MT2->ERK_pathway modulates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP decreases PKA PKA cAMP->PKA inhibits Cellular_Response Cellular Response PKA->Cellular_Response ERK_pathway->Cellular_Response

This compound Signaling Pathway

References

N-Acetyltryptamine In Vivo Studies: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies involving N-Acetyltryptamine (NAT) in various animal models. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the pharmacological properties of NAT. The protocols are based on published literature and offer detailed methodologies for key experiments.

Radioprotective Effects of N-Acetyl-L-Tryptophan (L-NAT)

Recent studies have highlighted the significant radioprotective effects of N-acetyl-L-tryptophan (L-NAT) in both rodent and non-human primate models. These findings suggest a potential therapeutic application for L-NAT in mitigating the harmful effects of ionizing radiation.

Quantitative Data Summary
Animal ModelRadiation DoseL-NAT DosageAdministration RouteKey OutcomesReference
Mice9.0 Gy150 mg/kgIntramuscular (i.m.)>80% survival (compared to 0% in control)[1]
Non-Human Primates (NHP)6.5 Gy37.5 mg/kgIntramuscular (i.m.)100% survival[1]
Mice---Significant protection against radiation-induced cellular degeneration in hematopoietic, gastrointestinal, and male reproductive systems.[1]
Irradiated NHPs6.5 Gy37.5 mg/kgIntramuscular (i.m.)Significant improvement in hematology profile post-treatment.
Experimental Protocol: Whole-Body Survival Assay in Mice

Objective: To evaluate the in vivo radioprotective activity of L-NAT.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • N-acetyl-L-tryptophan (L-NAT)

  • Sterile saline solution

  • Gamma irradiator (e.g., Cobalt-60)

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into two groups:

    • Control Group: Irradiated only.

    • L-NAT Group: Pretreated with L-NAT before irradiation.

  • L-NAT Administration:

    • Dissolve L-NAT in sterile saline.

    • Administer L-NAT (150 mg/kg body weight) via intramuscular injection to the L-NAT group animals 60 minutes before irradiation.

    • Administer an equivalent volume of sterile saline to the control group.

  • Irradiation:

    • Expose both groups to a single dose of whole-body gamma radiation (9.0 Gy).

  • Post-Irradiation Monitoring:

    • Monitor the animals daily for 30 days for survival.

    • Record body weight and any signs of radiation sickness.

  • Data Analysis:

    • Calculate the percentage of survival in each group.

    • Perform statistical analysis (e.g., Kaplan-Meier survival analysis) to determine the significance of the difference between the groups.

Proposed Signaling Pathway for Radioprotection

The radioprotective effects of L-NAT are thought to be mediated through the antagonism of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor and subsequent inhibition of substance P expression.

Radioprotection_Pathway cluster_0 Cell Membrane cluster_1 Intracellular TRPV1 TRPV1 Receptor Substance_P Substance P Expression TRPV1->Substance_P Induces Cell_Damage Radiation-Induced Cell Damage Substance_P->Cell_Damage Contributes to Radiation Gamma Radiation Radiation->TRPV1 Activates LNAT L-NAT LNAT->TRPV1 Antagonizes

Caption: Proposed mechanism of L-NAT radioprotection.

Neuroprotective and Anti-inflammatory Effects of N-Acetyl-L-Tryptophan (NAT) in an Alzheimer's Disease Model

Studies in a rat model of Alzheimer's disease (AD) have demonstrated the potential of NAT in ameliorating cognitive decline and neuroinflammation.

Quantitative Data Summary
Animal ModelConditionNAT TreatmentKey OutcomesReference
RatsAβ 1-42 oligomer-induced ADIntraperitoneal (i.p.)Shorter escape latency in Morris water maze
RatsAβ 1-42 oligomer-induced ADIntraperitoneal (i.p.)Increased path efficiency and platform entries in Morris water maze
RatsAβ 1-42 oligomer-induced ADIntraperitoneal (i.p.)Downregulation of tumor necrosis factor (TNF), interleukin-6 (IL-6), and substance P levels in the hippocampus and frontal cortex
RatsAβ 1-42 oligomer-induced ADIntraperitoneal (i.p.)Reduced acetylcholinesterase activity
RatsAβ 1-42 oligomer-induced ADIntraperitoneal (i.p.)Reduced total and phosphorylated nuclear factor kappa B (NF-κB) and Tau levels
RatsAβ 1-42 oligomer-induced ADIntraperitoneal (i.p.)Upregulation of cAMP response element-binding protein 1 (CREB1) signaling
Experimental Protocol: Alzheimer's Disease Model in Rats

Objective: To evaluate the neuroprotective and anti-inflammatory effects of NAT in a rat model of AD.

Materials:

  • Male Wistar rats

  • Aβ 1-42 oligomers

  • N-acetyl-L-tryptophan (NAT)

  • Stereotaxic apparatus

  • Morris water maze

Procedure:

  • Induction of AD-like Condition:

    • Administer Aβ 1-42 oligomers via intracerebroventricular (i.c.v.) injection using a stereotaxic apparatus to induce AD-like pathology.

  • NAT Treatment:

    • Following the induction, administer NAT intraperitoneally at the desired dosage for a specified duration.

  • Behavioral Testing (Morris Water Maze):

    • Assess spatial learning and memory by conducting the Morris water maze test.

    • Record parameters such as escape latency, path length, and number of platform crossings.

  • Biochemical Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue (hippocampus and frontal cortex).

    • Perform biochemical assays to measure levels of inflammatory markers (TNF, IL-6, substance P), acetylcholinesterase activity, NF-κB, Tau, and CREB1 signaling proteins.

  • Data Analysis:

    • Compare the behavioral and biochemical data between the NAT-treated group and the AD model control group.

    • Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Experimental Workflow

AD_Workflow A Animal Acclimatization (Wistar Rats) B Induction of AD Model (Aβ 1-42 i.c.v. injection) A->B C NAT Treatment (i.p. administration) B->C D Behavioral Assessment (Morris Water Maze) C->D E Biochemical Analysis (Brain Tissue Homogenates) D->E F Data Analysis and Interpretation E->F

Caption: Workflow for studying NAT in a rat model of Alzheimer's disease.

Endogenous this compound in Plasma

Studies have detected endogenous levels of this compound in the plasma of various mammals, indicating its physiological presence.

Quantitative Data Summary
Animal ModelConditionNAT Plasma Levels (Daytime)Reference
RatNormal0.29 ± 0.05 nM
Rhesus MacaqueNormal0.54 ± 0.24 nM
Protocol: Measurement of Endogenous NAT in Plasma

Objective: To quantify the physiological levels of NAT in animal plasma.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Blood Collection:

    • Collect blood samples from the animals at a specific time of day (e.g., daytime) into anticoagulant-containing tubes.

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Preparation:

    • Perform protein precipitation and extraction of the plasma sample to isolate the analytes.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a validated method for the separation and detection of NAT.

    • Quantify the concentration of NAT based on a standard curve.

Logical Relationship of Endogenous NAT

Endogenous_NAT Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine NAT This compound (NAT) Tryptamine->NAT Acetylation AANAT AANAT (Arylalkylamine N-acetyltransferase) AANAT->NAT Circulation Systemic Circulation NAT->Circulation

Caption: Biosynthetic pathway of endogenous this compound.

References

Application Notes and Protocols for Studying Serotonin N-Acetyltransferase (AANAT) Activity Using N-Acetyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Acetyltryptamine (NAT) and its precursors in the study of Serotonin N-Acetyltransferase (AANAT), the key enzyme regulating melatonin biosynthesis.[1][2][3][4][5] This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase, is a pivotal enzyme in the synthesis of melatonin. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to serotonin, forming N-acetylserotonin. This reaction is the rate-limiting step in melatonin production, and its activity is under strict circadian control. Tryptamine, a structural analog of serotonin, also serves as a substrate for AANAT, leading to the formation of this compound (NAT). The study of AANAT activity is crucial for understanding circadian rhythms, sleep disorders, and for the development of novel therapeutics.

Data Presentation

Table 1: Kinetic Parameters of AANAT with Different Substrates
SubstrateOrganism/Enzyme SourceKm (μM)Vmax (pmol/min/mg protein)Reference
TryptamineOvine AANAT~150Not specified
SerotoninThermoplasma volcanium SNAT621416
SerotoninChlamydomonas reinhardtii AANAT247325
TryptaminePhosphorylated AANAT (ΔC8/PKA) + 14-3-3ζLowered 5-foldNot specified
Table 2: Inhibition of AANAT Activity
InhibitorEnzyme SourceIC50NotesReference
This compoundOvine AANAT402 μMProduct inhibitor
Bromoacetyltryptamine (BAT)Not specified~500 nM (in cell culture)Pro-inhibitor, forms a tight-binding bisubstrate analog with CoA
CoA-S-acetyltryptamineOvine AANATKi ≈ 50 nMPotent bisubstrate analog inhibitor
New N-halogenoacetyl derivativesPurified enzyme/cellular model~30 nMIn situ inhibition

Experimental Protocols

Protocol 1: AANAT Activity Assay using HPLC with Fluorescence Detection

This protocol is adapted from methodologies described for measuring the formation of this compound from tryptamine and acetyl-CoA.

Materials:

  • Enzyme Source: Purified AANAT or tissue homogenate (e.g., retinal or pineal gland)

  • Homogenization Buffer: 0.1 M ammonium acetate buffer (pH 6.8) containing 1.4 mM acetyl-CoA, 10 mM dithiothreitol (DTT), and 10% glycerol.

  • Protease Inhibitor Cocktail

  • Substrate Solution: Tryptamine solution (concentration range from 1 μM to 1 mM for Km determination).

  • Reaction Stop Solution: 0.2 N Perchloric acid

  • HPLC System: Reversed-phase ion-pair HPLC with a fluorescence detector (Excitation: 283 nm, Emission: 352 nm).

  • This compound standard

Procedure:

  • Tissue Preparation (if applicable): Homogenize the tissue (e.g., retinas) in ice-cold homogenization buffer. Add protease inhibitor cocktail to the homogenization solution.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Enzyme Reaction:

    • Use the supernatant for the enzyme activity measurement.

    • Incubate a defined amount of the supernatant with varying concentrations of tryptamine (for kinetic studies) and a fixed concentration of acetyl-CoA (e.g., 1.4 mM) in the homogenization buffer.

    • Incubate the reaction mixture for 15 minutes at 37°C.

  • Reaction Termination: Stop the enzymatic reaction by adding perchloric acid to a final concentration of 0.2 N.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 15,000 x g for 10 minutes to pellet precipitated proteins.

  • HPLC Analysis:

    • Inject the supernatant directly into the HPLC system.

    • Separate and quantify the this compound product using a reversed-phase ion-pair HPLC method.

    • Detect this compound by fluorescence with excitation at 283 nm and emission at 352 nm.

  • Quantification: Calculate the amount of this compound formed by comparing the peak area to a standard curve generated with known concentrations of this compound.

Protocol 2: Radiochemical Liquid Biphasic Diffusion Assay for AANAT Activity

This method provides a rapid and simple alternative to HPLC for measuring AANAT activity, relying on the selective diffusion of radiolabeled this compound.

Materials:

  • Enzyme Source: As in Protocol 1.

  • Radiolabeled Substrate: [14C]-acetyl-CoA or [3H]-tryptamine.

  • Reaction Buffer: Appropriate buffer for AANAT activity (e.g., 0.1 M ammonium acetate, pH 6.8).

  • Water-immiscible Scintillation Fluid

  • Scintillation Counter

Procedure:

  • Enzyme Reaction:

    • Set up the reaction mixture containing the enzyme source, one of the substrates in non-radiolabeled form, and the other substrate in a radiolabeled form (e.g., [14C]-acetyl-CoA and non-labeled tryptamine).

    • Incubate under standard conditions (e.g., 37°C for a defined period).

  • Diffusion and Measurement:

    • After incubation, directly add a water-immiscible scintillation fluid to the reaction tube.

    • The radiolabeled product, this compound, will selectively diffuse into the scintillation fluid.

    • The unreacted radiolabeled substrate (e.g., [14C]-acetyl-CoA) will remain in the aqueous phase.

  • Quantification:

    • Measure the radioactivity in the scintillation fluid using a scintillation counter.

    • The amount of radioactivity is directly proportional to the amount of this compound formed. The limit of sensitivity can be less than 4 pmol of this compound formed per sample.

Visualizations

Melatonin Biosynthesis Pathway

Melatonin_Biosynthesis_Pathway cluster_AANAT Rate-limiting step cluster_ASMT Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH1, DDC N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Acetyl-CoA -> CoA AANAT AANAT (Serotonin N-acetyltransferase) Melatonin Melatonin N_Acetylserotonin->Melatonin S-Adenosyl methionine -> S-Adenosyl homocysteine ASMT ASMT/HIOMT TPH1 TPH1 DDC DDC

Caption: The enzymatic pathway for melatonin synthesis from tryptophan.

AANAT Catalytic Mechanism (Ordered Bi-Bi)

AANAT_Mechanism E AANAT (E) E_AcCoA E-Acetyl-CoA E->E_AcCoA + Acetyl-CoA E_AcCoA_Sero E-Acetyl-CoA-Serotonin (Ternary Complex) E_AcCoA->E_AcCoA_Sero + Serotonin E_NAcSero_CoA E-N-Acetylserotonin-CoA E_AcCoA_Sero->E_NAcSero_CoA Acetyl Transfer E_CoA E-CoA E_NAcSero_CoA->E_CoA - N-Acetylserotonin E_CoA->E - CoA AcCoA Acetyl-CoA Serotonin Serotonin NAcSero N-Acetylserotonin CoA CoA

Caption: The ordered Bi-Bi kinetic mechanism of AANAT.

Experimental Workflow for AANAT Activity Assay

AANAT_Workflow start Start: Tissue/Cell Sample homogenization Homogenization in Buffer (+ Protease Inhibitors) start->homogenization centrifugation1 Centrifugation (15,000 x g) homogenization->centrifugation1 supernatant Collect Supernatant (Enzyme Source) centrifugation1->supernatant incubation Incubate with Tryptamine and Acetyl-CoA (37°C) supernatant->incubation termination Stop Reaction (Perchloric Acid) incubation->termination centrifugation2 Centrifugation termination->centrifugation2 hplc HPLC Analysis of Supernatant centrifugation2->hplc quantification Quantify this compound hplc->quantification end End: Determine AANAT Activity quantification->end

Caption: A typical workflow for measuring AANAT activity via HPLC.

References

Application Notes: N-Acetyltryptamine as a Pharmacological Tool for Melatonin Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Acetyltryptamine (NAT) is an indoleamine that is structurally similar to melatonin (N-acetyl-5-methoxytryptamine) and serves as its metabolic precursor in some biosynthetic pathways.[1][2] Initially considered primarily a precursor or a laboratory tool, recent studies have detected endogenous NAT in the plasma of mammals, including humans, with levels exhibiting a daily rhythm that parallels melatonin, with a notable increase at night.[2][3][4] This discovery has elevated its status from a mere pharmacological tool to a molecule of potential physiological significance. Pharmacologically, NAT is known to interact with melatonin receptors, albeit with a lower affinity than melatonin itself. Its characterization as a mixed agonist-antagonist or partial agonist makes it a valuable tool for researchers studying the nuanced functions of melatonin receptor subtypes MT1 and MT2.

Pharmacological Profile of this compound (NAT)

NAT's utility as a research tool stems from its distinct pharmacological profile at the two high-affinity melatonin receptors, MT1 and MT2. These receptors are G protein-coupled receptors (GPCRs) that mediate most of melatonin's physiological effects, including the regulation of circadian rhythms, sleep, and mood. NAT generally displays a lower affinity and potency compared to melatonin. Its functional activity can vary depending on the tissue and the specific signaling pathway being measured, exhibiting properties of a partial agonist or a competitive antagonist. This complex profile allows researchers to probe receptor function in ways that a full agonist like melatonin cannot.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound compared to Melatonin at human melatonin receptors. Data has been compiled from various studies, and it is important to note that experimental conditions can influence the exact values.

LigandReceptor SubtypeBinding Affinity (Ki)Potency (EC50/IC50)Efficacy (Emax)Notes
This compound (NAT) MT1Lower than Melatonin>10-fold lower than MelatoninPartial AgonistActs as a mixed agonist-antagonist.
MT2~41 nM>10-fold lower than MelatoninPartial AgonistPotency is significantly lower than melatonin.
Melatonin MT1~80 pMpM to low nM rangeFull AgonistHigh-affinity endogenous ligand.
MT2~383 pMpM to low nM rangeFull AgonistHigh-affinity endogenous ligand.

Signaling Pathways of Melatonin Receptors

Melatonin receptors MT1 and MT2 primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is considered the canonical signaling pathway. However, they can also modulate other signaling cascades. The Gβγ subunits released upon Gαi/o activation can stimulate pathways such as the Phospholipase C (PLC) and Extracellular signal-regulated kinase (ERK) pathways. The MT2 receptor, and potentially MT1/MT2 heterodimers, can also couple to Gαq proteins, directly activating PLC, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).

Melatonin_Signaling cluster_cytosol Cytosolic Signaling NAT This compound (NAT) MT1 MT1 Receptor NAT->MT1 Binds MT2 MT2 Receptor NAT->MT2 Binds Melatonin Melatonin Melatonin->MT1 Melatonin->MT2 Gi Gαi/βγ MT1->Gi Couples MT2->Gi Couples Gq Gαq/βγ MT2->Gq Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (via Gβγ) ERK ERK ↑ Gi->ERK Activates (via Gβγ) Gq->PLC Activates cAMP cAMP ↓ IP3_DAG IP3 + DAG ↑ PLC->IP3_DAG PKA PKA ↓ cAMP->PKA Activates CREB pCREB ↓ PKA->CREB Phosphorylates PKC PKC ↑ IP3_DAG->PKC Activate PKC->ERK

Caption: Melatonin receptor signaling pathways activated by NAT and Melatonin.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin).

Materials:

  • Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • This compound (NAT) stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Melatonin (10 µM).

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of NAT in binding buffer, ranging from 1 pM to 100 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of 10 µM Melatonin (for non-specific binding).

    • 50 µL of NAT dilution (for competition binding).

    • 50 µL of 2-[¹²⁵I]-iodomelatonin (at a final concentration near its Kd, e.g., 50-100 pM).

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at 37°C with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of NAT.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Serial dilutions of NAT - Radioligand (e.g., [¹²⁵I]-Melatonin) - Cell membranes (MT1/MT2) start->prep setup Set up 96-well plate: - Total Binding (Buffer) - Non-specific (10µM Melatonin) - Competition (NAT dilutions) prep->setup add_reagents Add Radioligand and Membranes to all wells setup->add_reagents incubate Incubate (e.g., 60 min at 37°C) add_reagents->incubate filter Filter through GF/B filters and wash with cold buffer incubate->filter count Add Scintillation Fluid and count radioactivity filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assay - [³⁵S]GTPγS Binding

This functional assay measures the activation of G proteins coupled to melatonin receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. It is used to determine the potency (EC50) and efficacy (Emax) of ligands like NAT.

Materials:

  • Cell membranes from cells expressing MT1 or MT2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate) stock solution (e.g., 10 mM).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • This compound (NAT) stock solution.

  • Full agonist control: Melatonin.

  • 96-well microplates, glass fiber filters, and scintillation counter.

Procedure:

  • Membrane Pre-incubation: Pre-incubate cell membranes (20-30 µg protein per well) with GDP (final concentration 10-30 µM) on ice for at least 15 minutes to ensure G proteins are in the inactive, GDP-bound state.

  • Assay Setup: In a 96-well plate on ice, add the following to a final volume of 200 µL:

    • Membrane/GDP mixture.

    • Varying concentrations of NAT or Melatonin (for dose-response curves). Basal activity is measured in the absence of any ligand.

    • Assay buffer.

  • Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters immediately with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the bound radioactivity.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS, e.g., 10 µM) from all values.

    • Plot the specific [³⁵S]GTPγS binding (as a percentage of basal or as dpm) against the log concentration of NAT.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Efficacy (Emax) is often expressed as a percentage of the maximal stimulation achieved with the full agonist, melatonin.

GTPgS_Assay_Workflow start Start preinc Pre-incubate Membranes (MT1/MT2) with GDP on ice start->preinc setup Set up assay plate on ice: - Basal (Buffer) - Agonist (NAT/Melatonin dilutions) - Add pre-incubated membranes preinc->setup initiate Initiate reaction by adding [³⁵S]GTPγS to all wells setup->initiate incubate Incubate (e.g., 30 min at 30°C) initiate->incubate terminate Terminate by rapid filtration and wash with cold buffer incubate->terminate count Dry filters and measure bound radioactivity terminate->count analyze Data Analysis: - Plot Specific Binding vs [Agonist] - Determine EC50 and Emax count->analyze end End analyze->end

Caption: Experimental workflow for a [³⁵S]GTPγS functional binding assay.

Protocol 3: Functional Assay - cAMP Accumulation Inhibition

This protocol measures the ability of NAT to inhibit adenylyl cyclase activity, a key downstream effect of MT1/MT2 receptor activation via Gαi. The assay quantifies changes in intracellular cAMP levels.

Materials:

  • HEK293 cells transiently or stably expressing MT1 or MT2 receptors.

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA-based kits).

  • Adenylyl cyclase stimulator: Forskolin (FSK) or a Gs-coupled receptor agonist like Isoproterenol.

  • This compound (NAT) and Melatonin stock solutions.

  • Cell culture medium and plates (e.g., white opaque 96-well plates for luminescence assays).

Procedure:

  • Cell Seeding: Seed the MT1/MT2-expressing cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Assay Preparation:

    • For luminescence assays (e.g., GloSensor), incubate cells with the cAMP reagent as per the manufacturer's instructions (e.g., 2 hours at room temperature).

    • For other assay formats, replace the culture medium with stimulation buffer.

  • Ligand Treatment: Pre-incubate the cells with various concentrations of NAT or melatonin for 15-20 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate for a further 15-30 minutes at 37°C. The exact time should be optimized to be on the linear phase of cAMP production.

  • Detection: Measure cAMP levels according to the specific kit's protocol (e.g., measure luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Normalize the data by expressing the results as a percentage of the cAMP level generated by forskolin alone (100%). The basal level (no forskolin) represents 0%.

    • Plot the percentage of inhibition against the log concentration of NAT.

    • Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value (the concentration of NAT that inhibits 50% of the forskolin-stimulated cAMP production).

    • The maximal inhibition achieved by NAT reflects its efficacy as an inhibitor of adenylyl cyclase.

References

Application Notes and Protocols for Cell-Based N-Acetyltryptamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltryptamine (NAT) is an endogenous indoleamine and a structural analog of melatonin. It is recognized as a partial agonist and antagonist at melatonin receptors, making it a molecule of interest in the study of melatonergic systems and as a potential modulator of circadian rhythms and other physiological processes.[1][2] Understanding the binding affinity of NAT to its primary targets, the melatonin receptors MT1 and MT2, is crucial for elucidating its pharmacological profile and therapeutic potential.

These application notes provide detailed protocols for conducting cell-based radioligand binding assays to determine the binding affinity of this compound for human MT1 and MT2 receptors.

Data Presentation: this compound Receptor Binding Affinity

The following table summarizes the known binding affinities of this compound for human melatonin receptors.

ReceptorLigandKᵢ (nM)Assay SystemReference
Melatonin Receptor Type 2 (MT2)This compound41Recombinant human MT2 receptor
Melatonin Receptor Type 1 (MT1)This compoundLower affinity than MT2Not specified

Signaling Pathways

This compound exerts its effects primarily through the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for both receptors involves coupling to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence for coupling to Gq proteins, which would activate the phospholipase C (PLC) pathway.

MT1_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor Gi Gi Protein MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP NAT This compound NAT->MT1 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

MT1 Receptor Signaling Pathway

MT2_Signaling_Pathway cluster_membrane Cell Membrane MT2 MT2 Receptor Gi Gi Protein MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP NAT This compound NAT->MT2 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

MT2 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells (CHO-K1 or HEK293) Stably Expressing Human MT1 or MT2 Receptors

This protocol describes the preparation of cell membranes enriched with the target receptor for use in radioligand binding assays.

Membrane_Preparation_Workflow start Start: Cultured Cells (CHO-K1 or HEK293 expressing MT1/MT2) harvest 1. Harvest Cells (Scraping or Trypsinization) start->harvest wash1 2. Wash Cells with PBS harvest->wash1 lyse 3. Lyse Cells in Hypotonic Buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA + Protease Inhibitors) wash1->lyse homogenize 4. Homogenize Lysate (Dounce or Polytron homogenizer) lyse->homogenize centrifuge1 5. Centrifuge at Low Speed (e.g., 1,000 x g for 5 min) to remove nuclei and debris homogenize->centrifuge1 collect_supernatant 6. Collect Supernatant centrifuge1->collect_supernatant centrifuge2 7. Centrifuge Supernatant at High Speed (e.g., 40,000 x g for 30 min) to pellet membranes collect_supernatant->centrifuge2 wash2 8. Wash Membrane Pellet (Resuspend in fresh buffer and re-centrifuge) centrifuge2->wash2 resuspend 9. Resuspend Final Pellet in Assay Buffer or Storage Buffer with Cryoprotectant (e.g., 10% sucrose) wash2->resuspend quantify 10. Determine Protein Concentration (e.g., BCA Assay) resuspend->quantify store 11. Aliquot and Store at -80°C quantify->store end End: Receptor-Enriched Membranes store->end

Membrane Preparation Workflow

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Storage Buffer: Assay Buffer containing 10% (w/v) sucrose

  • Cultured cells (CHO-K1 or HEK293) stably expressing human MT1 or MT2 receptors

  • Cell scraper or trypsin/EDTA

  • Dounce or Polytron homogenizer

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Cell Harvest: Grow cells to confluency in appropriate culture vessels. Wash the cell monolayer twice with ice-cold PBS. Harvest cells by scraping in ice-cold PBS or by brief trypsinization followed by neutralization with serum-containing medium and pelleting.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenization: Homogenize the cell lysate using a Dounce homogenizer (10-20 strokes) or a Polytron homogenizer (short bursts at low speed) on ice to ensure complete cell lysis.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Final Resuspension: Discard the supernatant and resuspend the final membrane pellet in a small volume of Assay Buffer for immediate use or in Storage Buffer for long-term storage.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for MT1 or MT2 receptors using 2-[¹²⁵I]iodomelatonin as the radioligand.

Materials:

  • Membrane preparation from Protocol 1 (20-40 µg of protein per well)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol), at a final concentration close to its Kₔ (e.g., 50-100 pM)

  • Competitor: this compound (NAT), serially diluted (e.g., from 10⁻¹¹ M to 10⁻⁵ M)

  • Non-specific binding control: Melatonin at a high concentration (e.g., 1-10 µM)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI)

  • Vacuum filtration manifold

  • Gamma counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL 2-[¹²⁵I]iodomelatonin, 50 µL Assay Buffer, and 100 µL membrane preparation.

    • Non-specific Binding: 25 µL melatonin (1-10 µM), 25 µL 2-[¹²⁵I]iodomelatonin, 25 µL Assay Buffer, and 100 µL membrane preparation.

    • Competition: 25 µL of each this compound dilution, 25 µL 2-[¹²⁵I]iodomelatonin, 25 µL Assay Buffer, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of NAT that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Conclusion

The provided protocols offer a robust framework for characterizing the binding of this compound to melatonin receptors. These cell-based assays are essential tools for researchers in pharmacology and drug discovery to determine the affinity and selectivity of compounds targeting the melatonergic system. Accurate determination of binding constants is a critical step in understanding the structure-activity relationships of novel ligands and for the development of new therapeutic agents.

References

Application Notes and Protocols for N-Acetyltryptamine Analysis using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Acetyltryptamine (NAT) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for various research and drug development settings, offering robust and reliable quantification of NAT in biological matrices.

Introduction

This compound is a naturally occurring compound that is structurally related to melatonin and serotonin. It is synthesized from tryptophan and is considered a mixed agonist-antagonist of melatonin receptors.[1] Accurate quantification of NAT is crucial for understanding its physiological roles, metabolic pathways, and potential as a therapeutic agent. HPLC is a powerful analytical technique for the separation, identification, and quantification of NAT in complex mixtures. This application note details validated HPLC methods coupled with UV, fluorescence, and mass spectrometry detectors.

Quantitative Data Summary

The following tables summarize the performance of different HPLC methods for the analysis of this compound and related indoleamines. These methods offer a range of sensitivities and selectivities to suit various analytical needs.

Table 1: HPLC Method Performance for this compound and Related Compounds

AnalyteMethodSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundUHPLC-MS/MSHuman Plasma0.10–20 ng/mL--[2]
Acetyl-TryptophanHPLC-UVHuman Albumin1-60 µg/mL0.050 µg/mL0.167 µg/mL[3]
IndoleaminesHPLC-FLDSea Lamprey Plasma0.2-50 ng/mL0.04 - 0.13 ng/mL-[4]
IndoleaminesUPLC-MS/MSSea Lamprey Plasma0.2-50 ng/mL0.003 - 0.02 ng/mL-[4]
N-AcetylaspartateHPLC-UVArtificial CSF0.5-200 µM9 pmol injected45 pmol injected
CreatineHPLC-UVArtificial CSF0.1-40 µM1.8 pmol injected9 pmol injected

Note: Data for some related compounds are included to provide a comparative overview of achievable performance with different HPLC configurations.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized from the essential amino acid tryptophan through a series of enzymatic reactions. The pathway involves the decarboxylation of tryptophan to tryptamine, followed by N-acetylation to form this compound. This pathway shares enzymes with the melatonin synthesis pathway.

NAT_Biosynthesis This compound Biosynthesis Pathway cluster_0 Enzymatic Conversion Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine DDC N_Acetyltryptamine N_Acetyltryptamine Tryptamine->N_Acetyltryptamine AANAT

This compound Biosynthesis Pathway
General Experimental Workflow for HPLC Analysis

The general workflow for the analysis of this compound by HPLC involves several key stages, from sample collection and preparation to chromatographic separation, detection, and data analysis.

HPLC_Workflow Experimental Workflow for NAT Analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Sample_Collection->Sample_Preparation HPLC_System HPLC System Sample_Preparation->HPLC_System Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_System->Chromatographic_Separation Detection Detection (UV/Fluorescence/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Experimental Workflow for NAT Analysis

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a rapid and straightforward method for extracting this compound from plasma samples.

Materials:

  • Plasma sample

  • Acetonitrile (HPLC grade), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge capable of 14,000 x g

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: HPLC-UV Method for this compound Analysis

This protocol describes a reversed-phase HPLC method with UV detection, suitable for routine quantification of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water (v/v)

  • Mobile Phase B: Acetonitrile

  • This compound standard

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 30% Mobile Phase B in Mobile Phase A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm or 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of this compound standard solutions in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions, followed by the prepared samples.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 3: HPLC-Fluorescence Method for this compound Analysis

This method offers higher sensitivity compared to UV detection by utilizing the native fluorescence of the indole structure.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Reagents:

  • Mobile Phase A: 20 mM Sodium phosphate buffer, pH 6.8

  • Mobile Phase B: Methanol

  • This compound standard

Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-25 min: 80% to 20% B

    • 25-30 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Fluorescence Detection:

    • Excitation Wavelength: 285 nm

    • Emission Wavelength: 340 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions and samples as described in the HPLC-UV protocol.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject standards and samples.

  • Identify and quantify this compound based on retention time and fluorescence signal intensity compared to the calibration curve.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound in various matrices. The choice of detection method—UV, fluorescence, or mass spectrometry—will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper sample preparation is critical for accurate and reproducible results. These protocols serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, biochemistry, and drug development.

References

N-Acetyltryptamine: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[Shanghai, China] – In response to the growing interest in N-Acetyltryptamine (NAT) for its potential therapeutic applications, these detailed application notes provide researchers, scientists, and drug development professionals with essential information on its solubility and the preparation of stock solutions. This document offers a comprehensive guide to facilitate accurate and reproducible experimental design.

This compound, a structural analog of melatonin, is recognized for its role as a partial agonist at melatonin receptors (MT1 and MT2).[1][2] Its activity at these receptors makes it a valuable tool in studies related to circadian rhythms, sleep, and neuroprotection.

Solubility Profile of this compound

The solubility of this compound has been determined in various common laboratory solvents. The data, summarized in the table below, provides a clear reference for the preparation of stock solutions at desired concentrations.

SolventSolubilityMolar Concentration (approx.)Notes
Ethanol~20 mg/mL[3][4]~98.89 mM[4]May require sonication to fully dissolve.
Dimethyl Sulfoxide (DMSO)~5 mg/mL~24.72 mM-
Dimethylformamide (DMF)~10 mg/mL~49.44 mM-
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL~2.47 mMFor aqueous solutions, it is recommended to first dissolve NAT in ethanol and then dilute with the aqueous buffer.

Note: It is recommended to purge organic solvents with an inert gas before use. Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocols: Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable experimental results. The following protocols provide a step-by-step guide for preparing this compound stock solutions in common organic solvents.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Ethanol

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol (200 proof)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 20.23 mg of this compound.

  • Dissolving: Add 1 mL of anhydrous ethanol to the vial containing the this compound.

  • Mixing: Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. When ready to use, allow the solution to equilibrate to room temperature and ensure no precipitate is present before making further dilutions.

Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 20.23 mg of this compound.

  • Dissolving: Add 1 mL of DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflow and Signaling Pathway

To further aid researchers, the following diagrams visualize the experimental workflow for preparing a stock solution and the signaling pathway of this compound.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation weigh 1. Weigh this compound add_solvent 2. Add Solvent (e.g., Ethanol) weigh->add_solvent dissolve 3. Vortex/Sonicate to Dissolve add_solvent->dissolve store 4. Store at -20°C or -80°C dissolve->store

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway This compound Signaling Pathway via Melatonin Receptors NAT This compound MT1R MT1 Receptor NAT->MT1R binds MT2R MT2 Receptor NAT->MT2R binds G_alpha_i Gαi MT1R->G_alpha_i activates G_beta_gamma Gβγ MT1R->G_beta_gamma activates MT2R->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Circadian Rhythm Regulation) cAMP->Cellular_Response PKC Protein Kinase C (PKC) PLC->PKC ERK ERK PKC->ERK ERK->Cellular_Response

Caption: this compound signaling via MT1/MT2 receptors.

This compound acts as a partial agonist on MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs). Upon binding, these receptors primarily couple to inhibitory G proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other downstream effectors like phospholipase C (PLC), which in turn activates protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway. These signaling cascades ultimately modulate various cellular responses, including the regulation of circadian rhythms.

References

Application Notes and Protocols for N-Acetyltryptamine (NAT) Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyltryptamine (NAT) is an endogenous indoleamine synthesized from tryptamine through the action of the enzyme arylalkylamine N-acetyltransferase (AANAT).[1][2] It shares a biosynthetic pathway with melatonin, a well-known regulator of circadian rhythms and sleep-wake cycles.[1][2][3] NAT is found in the pineal gland, retina, and blood of rodents and humans, with levels that can exhibit diurnal variations, sometimes in parallel with melatonin. While NAT is known to be a mixed agonist/antagonist at melatonin receptors (MT1 and MT2), its specific physiological and behavioral roles are still under investigation.

These application notes provide a framework for researchers interested in investigating the potential behavioral effects of exogenously administered NAT in rodent models. Due to a notable gap in the current scientific literature regarding the direct administration of NAT for behavioral assessment, this document outlines standardized protocols for relevant behavioral assays and administration routes that can be adapted for future studies on NAT. The information presented is intended to serve as a foundational guide for exploring the anxiolytic, antidepressant, and general locomotor effects of this intriguing endogenous compound.

Potential Signaling Pathways and Mechanisms of Action

NAT's structural similarity to melatonin and serotonin suggests several potential mechanisms through which it might influence behavior.

  • Melatonin Receptor Modulation : As a known ligand for MT1 and MT2 receptors, NAT could influence circadian rhythms, sleep, and mood. Melatonin itself is known to have antidepressant and anxiolytic properties.

  • Serotonergic System Interaction : Tryptamines, the chemical class to which NAT belongs, are known to interact with the serotonin system. Further research is needed to elucidate if NAT has any direct or indirect effects on serotonergic neurotransmission.

  • Neurotrophic Factor Pathways : Related compounds like N-acetylserotonin (NAS) have been shown to interact with neurotrophic factor signaling, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway through its receptor TrkB. Given the structural similarities, it is plausible that NAT could also engage similar pathways, which are critically involved in mood regulation and neuroplasticity.

A simplified diagram of the potential signaling pathways for this compound is presented below.

NAT_Signaling_Pathways NAT This compound (NAT) Mel_Receptor Melatonin Receptors (MT1/MT2) NAT->Mel_Receptor Agonist/Antagonist Serotonin_System Serotonin System (Potential Interaction) NAT->Serotonin_System Potential Modulation TrkB_Receptor TrkB Receptor (Hypothesized Interaction) NAT->TrkB_Receptor Hypothesized Behavioral_Outcomes Behavioral Outcomes (Anxiety, Depression, Locomotion) Mel_Receptor->Behavioral_Outcomes Serotonin_System->Behavioral_Outcomes TrkB_Receptor->Behavioral_Outcomes

Potential signaling pathways of this compound.

Administration Protocols

The choice of administration route is a critical step in experimental design. Below are standard protocols for intraperitoneal injection and oral gavage, which are common methods for systemic drug delivery in rodents.

Intraperitoneal (IP) Injection

This method allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • This compound (NAT)

  • Sterile vehicle (e.g., saline, PBS)

  • Syringes (1 mL)

  • Needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Protocol:

  • Preparation: Dissolve NAT in the desired vehicle to the target concentration. Ensure the solution is sterile.

  • Animal Handling: Weigh the animal to determine the correct injection volume.

  • Restraint: Gently restrain the mouse or rat, exposing the abdomen. For mice, scruffing the neck and securing the tail is a common technique. For rats, a two-person handling method may be safer.

  • Injection Site: The lower right or left abdominal quadrant is the preferred injection site to avoid the bladder and cecum.

  • Injection: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then slowly inject the solution.

  • Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions.

Oral Gavage

This method delivers a precise dose of a substance directly into the stomach.

Materials:

  • This compound (NAT)

  • Vehicle (e.g., water, corn oil)

  • Gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)

  • Syringes

  • Animal scale

Protocol:

  • Preparation: Prepare the NAT solution in the desired vehicle.

  • Animal Handling: Weigh the animal to calculate the correct volume.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Restraint: Hold the animal firmly in an upright position, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Insertion: Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

  • Administration: Once the needle is in place, slowly administer the solution.

  • Removal: Gently remove the needle along the same path of insertion.

  • Post-administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing.

Behavioral Testing Protocols

The following are standardized protocols for assessing anxiety-like behavior, depressive-like behavior, and locomotor activity in rodents. These can be employed to evaluate the potential effects of NAT.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is based on the rodent's natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Protocol:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Procedure: Place the rodent in the center of the maze, facing one of the open arms.

  • Data Collection: For a 5-minute period, record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system or manual scoring.

  • Analysis: An increase in the time spent in the open arms is indicative of anxiolytic-like effects.

  • Cleaning: Thoroughly clean the maze between each animal to remove any olfactory cues.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a widely used assay to screen for antidepressant efficacy, based on the principle of behavioral despair.

Apparatus:

  • A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

Protocol:

  • Habituation: Acclimate the animals to the testing room.

  • Pre-test (for rats): On the first day, place the rat in the water for 15 minutes. This is to induce a state of helplessness.

  • Test: 24 hours after the pre-test (for rats) or on the test day (for mice), place the animal in the water for a 5-6 minute session.

  • Data Collection: Record the duration of immobility (floating with minimal movements to keep the head above water).

  • Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

  • Post-test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.

Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

  • A square arena with walls to prevent escape.

Protocol:

  • Habituation: Allow the animals to acclimate to the testing room.

  • Procedure: Gently place the animal in the center of the open field arena.

  • Data Collection: For a predetermined duration (typically 5-30 minutes), use a video tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Analysis:

    • Locomotor Activity: Total distance traveled is a measure of general activity.

    • Anxiety-Like Behavior: A decrease in the time spent in the center of the arena is indicative of anxiety.

  • Cleaning: Clean the arena thoroughly between animals.

Experimental Workflow and Data Presentation

A logical workflow for conducting behavioral studies with NAT is crucial for obtaining reliable data.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation IP_Injection Intraperitoneal Injection Animal_Acclimation->IP_Injection Oral_Gavage Oral Gavage Animal_Acclimation->Oral_Gavage NAT_Solution_Prep NAT Solution Preparation NAT_Solution_Prep->IP_Injection NAT_Solution_Prep->Oral_Gavage EPM Elevated Plus Maze (EPM) IP_Injection->EPM Pre-treatment Time FST Forced Swim Test (FST) IP_Injection->FST Pre-treatment Time OFT Open Field Test (OFT) IP_Injection->OFT Pre-treatment Time Oral_Gavage->EPM Pre-treatment Time Oral_Gavage->FST Pre-treatment Time Oral_Gavage->OFT Pre-treatment Time Data_Collection Data Collection & Scoring EPM->Data_Collection FST->Data_Collection OFT->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

A typical experimental workflow for NAT behavioral studies.
Quantitative Data Summary

For clear comparison and interpretation of results, all quantitative data should be summarized in structured tables. Below are example tables for each behavioral test.

Table 1: Elevated Plus Maze (EPM) Data

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTime in Closed Arms (s)Closed Arm Entries
Vehicle-
NATX
NATY
Positive ControlZ

Table 2: Forced Swim Test (FST) Data

Treatment GroupDose (mg/kg)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle-
NATX
NATY
Positive ControlZ

Table 3: Open Field Test (OFT) Data

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Time in Periphery (s)Number of Rears
Vehicle-
NATX
NATY
Positive ControlZ

Conclusion

While direct evidence for the behavioral effects of exogenously administered this compound in rodents is currently limited, its biochemical relationship to melatonin and serotonin suggests it is a compound of interest for neurobehavioral research. The protocols and frameworks provided here offer a comprehensive starting point for researchers to design and execute studies aimed at elucidating the potential anxiolytic, antidepressant, and locomotor effects of NAT. Rigorous experimental design, including appropriate controls and detailed data analysis, will be essential in defining the role of this endogenous molecule in modulating behavior.

References

Application Note: Protocol for Pineal Gland Extraction and N-Acetyltryptamine (NAT) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyltryptamine (NAT) is an indoleamine synthesized in the pineal gland and other tissues. It is a precursor in some metabolic pathways and is recognized as a mixed agonist-antagonist for melatonin receptors.[1] The synthesis of NAT is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT), which acetylates tryptamine.[2][3] Given its potential role in circadian biology and neuromodulation, accurate quantification of NAT in pineal tissue is crucial for physiological and pharmacological studies. This document provides a detailed protocol for the extraction of NAT from pineal gland tissue and its subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[2]

Principle of the Method

The protocol involves the surgical removal of the pineal gland, followed by tissue homogenization to release intracellular components.[4] Proteins and other macromolecules are then precipitated using an organic solvent. The supernatant, containing NAT and other small molecules, is further purified and concentrated using Solid-Phase Extraction (SPE). Finally, the purified extract is analyzed by LC-MS/MS to separate NAT from other compounds and quantify it based on its specific mass-to-charge ratio.

Key Signaling Pathways and Workflows

The synthesis of this compound and the experimental procedure for its quantification are outlined in the diagrams below.

G cluster_pathway NAT Biosynthesis Pathway Tryptophan L-Tryptophan AADC AADC Tryptophan->AADC Decarboxylation Tryptamine Tryptamine AANAT AANAT Tryptamine->AANAT Acetylation NAT This compound AADC->Tryptamine AANAT->NAT G Start Pineal Gland Dissection Homogenize Tissue Homogenization (e.g., in Lysis Buffer) Start->Homogenize Precipitate Protein Precipitation (e.g., with Acetonitrile) Homogenize->Precipitate Centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) Precipitate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) CollectSupernatant->SPE Evaporate Solvent Evaporation & Reconstitution SPE->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis End Data Quantification Analysis->End

References

Troubleshooting & Optimization

Storage conditions to prevent N-Acetyltryptamine degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of N-Acetyltryptamine (NAT) to minimize degradation and ensure the integrity of your research materials. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Under these conditions, it is expected to be stable for at least two to four years. For short-term storage, refrigeration at 4°C is also acceptable for up to two years.[1]

Q2: How should I store this compound solutions?

This compound solutions, particularly aqueous solutions, are less stable than the solid form and should be prepared fresh for immediate use whenever possible. If storage of a stock solution is necessary, it is recommended to dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide. These stock solutions should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months. It is not recommended to store aqueous solutions for more than one day.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It has limited solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of ethanol and then dilute it with the aqueous buffer of choice.

Q4: What are the potential degradation pathways for this compound?

Based on studies of structurally related indole-containing compounds like N-acetyl tryptophan and melatonin, this compound is likely susceptible to degradation through the following pathways:

  • Oxidation: The indole ring is prone to oxidation, which can lead to the formation of various degradation products. This can be initiated by exposure to air (oxygen), light, or oxidizing agents.

  • Hydrolysis: The amide bond in this compound can be hydrolyzed under strongly acidic or basic conditions, which would yield tryptamine and acetic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole moiety.

Q5: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented, based on the degradation of N-acetyl tryptophan, potential degradation products under oxidative stress could include analogs of kynurenine, N-formylkynurenine, and hydroxytryptophan. Under hydrolytic stress, the primary degradation products would be tryptamine and acetic acid.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution.

  • Possible Cause: Degradation of this compound.

  • Solution:

    • Verify Storage Conditions: Ensure that the solution was stored according to the recommendations (see FAQ Q2). Improper storage, such as prolonged storage of aqueous solutions at room temperature or exposure to light, can lead to degradation.

    • Prepare a Fresh Solution: Prepare a fresh solution of this compound from solid material that has been stored correctly and re-analyze. If the unexpected peaks are absent, it confirms that the issue was degradation in the aged solution.

    • Perform Forced Degradation: To identify potential degradation products, you can perform a forced degradation study on a fresh sample (see Experimental Protocols section). This can help confirm if the unexpected peaks correspond to known degradation products.

Problem: My experimental results are inconsistent when using this compound from different batches or that has been stored for a long time.

  • Possible Cause: Partial degradation of the this compound stock.

  • Solution:

    • Assess Purity: If possible, assess the purity of your this compound stock using a suitable analytical method like HPLC-UV. Compare the chromatogram to that of a new, unopened batch.

    • Use a Fresh Stock: If degradation is suspected, it is best to discard the old stock and use a fresh, unopened vial of this compound to ensure the reliability of your experimental results.

    • Implement Strict Storage Protocols: Ensure that all laboratory personnel are aware of and adhere to the recommended storage and handling procedures for this compound to prevent future inconsistencies.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationContainerNotes
Solid Long-term-20°C≥ 2-4 yearsTightly sealed, light-protectedRecommended for optimal stability
Short-term4°CUp to 2 yearsTightly sealed, light-protectedSuitable for shorter periods
Solution Organic Solvent (Ethanol, DMSO, DMF)-20°CUp to 1 monthTightly sealed vialsPrepare fresh if possible
-80°CUp to 6 monthsTightly sealed vialsFor longer-term solution storage
Aqueous Buffer4°C or Room Temp≤ 1 dayTightly sealed, light-protectedNot recommended for storage

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 N and 1 N
  • Sodium hydroxide (NaOH), 0.1 N and 1 N
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC system with UV or MS detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

    • Repeat with 1 N HCl if no degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Repeat with 1 N NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample in the dark under the same conditions.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound in a hot air oven at 60°C for 24 hours.

    • Prepare a 100 µg/mL solution in the mobile phase.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a reversed-phase HPLC method to separate this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 280 nm or Mass Spectrometry (for identification of degradation products)

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Mandatory Visualizations

degradation_pathways NAT This compound Oxidation Oxidation NAT->Oxidation Hydrolysis Hydrolysis NAT->Hydrolysis Photodegradation Photodegradation NAT->Photodegradation Stress Stress Factors (Light, Heat, pH, Oxidants) Stress->NAT induces Oxidized_Products Oxidized Products (e.g., Kynurenine analogs) Oxidation->Oxidized_Products leads to Hydrolyzed_Products Hydrolyzed Products (Tryptamine, Acetic Acid) Hydrolysis->Hydrolyzed_Products leads to Photo_Products Photodegradation Products Photodegradation->Photo_Products leads to

Caption: Factors leading to this compound degradation.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Peak Purity, Impurity Profiling) hplc->data_analysis end End: Stability Assessment data_analysis->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: N-Acetyltryptamine (NAT) Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetyltryptamine (NAT) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mass spectrometry-based analysis of NAT.

Frequently Asked Questions (FAQs)

This section addresses specific issues that users may encounter during sample preparation, chromatography, and mass spectrometry.

Sample Preparation

Q1: My NAT recovery is low and inconsistent after sample preparation. What could be the cause?

A1: Low and variable recovery of NAT can stem from several factors during sample preparation. Analyte stability is a primary concern; NAT can be susceptible to degradation under certain conditions.[1][2] It is crucial to minimize enzymatic activity and chemical transformations by processing samples at low temperatures and quenching enzymatic activity as quickly as possible.[3] Additionally, the choice of extraction method—such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—must be optimized for your specific matrix to ensure efficient extraction and cleanup.[4] An older study also noted that NAT can sometimes be an artifact formed from the extraction of tryptamine, highlighting the need for careful method validation.[5]

Q2: How can I ensure the stability of this compound in my samples during storage and preparation?

A2: To maintain the integrity of NAT, samples should be stored at -80°C. During sample preparation, it is recommended to work on ice and use pre-chilled solvents. The stability of metabolites in biological extracts is generally good for up to 24 hours at 4°C, but significant changes can occur in tissue homogenates, especially for energy-related metabolites. For plasma or serum, prompt processing after collection is advised. If there are unavoidable delays, it's important to understand the stability of NAT under those specific conditions. Adding stabilizers, such as enzyme inhibitors or adjusting the pH, can also be beneficial depending on the biological matrix.

Chromatography

Q3: I am observing poor peak shape and retention time shifts for NAT. How can I improve my chromatography?

A3: Poor peak shape and retention time variability are common chromatographic issues. For NAT, which is a relatively polar compound, ensure that your reversed-phase column is appropriate and that the mobile phase composition is optimized. The use of acidic mobile phase additives like formic acid or acetic acid is common to ensure the protonation of basic compounds like NAT, which aids in retention and provides good peak shape. However, this can also lead to poor retention on some reversed-phase columns. Gradient elution is typically required to achieve good separation from other matrix components. Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation can also lead to these issues.

Q4: What are typical liquid chromatography (LC) conditions for NAT analysis?

A4: A common approach involves reversed-phase chromatography using a C18 column. Mobile phases typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier. A gradient elution is often employed to effectively separate NAT from endogenous interferences.

Troubleshooting Guide

This guide provides a quick reference for common problems, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low Signal Intensity / No Peak 1. Ion Suppression (Matrix Effect): Co-eluting matrix components are suppressing the ionization of NAT. 2. In-Source Fragmentation: NAT is fragmenting in the ion source before reaching the mass analyzer. 3. Poor Recovery: Inefficient extraction from the sample matrix. 4. Analyte Degradation: NAT is not stable under the sample preparation or storage conditions.1. Improve sample cleanup (e.g., use SPE instead of PPT). Modify chromatographic conditions to separate NAT from the suppression zone. The gold standard is to use a stable isotope-labeled internal standard (SIL-IS). 2. Optimize ion source parameters. Lower the declustering potential (or fragmentor voltage) and the source temperature. 3. Evaluate and optimize the sample preparation method (e.g., change solvent, pH, or extraction type). 4. Process samples at low temperatures, minimize freeze-thaw cycles, and check for stability under different pH and solvent conditions.
High Signal Variability (Poor Precision) 1. Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. 2. Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling. 3. Injector Issues: Inconsistent injection volumes.1. Use a stable isotope-labeled internal standard (e.g., d3-N-acetyltryptamine) to compensate for variations. 2. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. 3. Perform injector maintenance and check for air bubbles in the syringe.
Inaccurate Quantification 1. Matrix Effects: Uncorrected ion suppression or enhancement is leading to biased results. 2. Non-Linearity: The calibration curve is not linear over the required concentration range. 3. Interference: A co-eluting compound has the same mass transition as NAT.1. Use matrix-matched calibrators or a stable isotope-labeled internal standard. 2. Adjust the concentration range of the calibration standards or use a weighted linear regression. 3. Improve chromatographic separation to resolve the interference. Check for specificity by analyzing multiple matrix blanks.
Presence of Unexpected Peaks/Adducts 1. Adduct Formation: NAT is forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) present in the mobile phase or sample. 2. In-Source Fragmentation: Fragments of NAT or other molecules are being detected. 3. Contamination: Contamination from solvents, vials, or the instrument itself.1. Use high-purity solvents and additives. Reduce the concentration of salts in the sample and mobile phase. Sometimes, adducts can be used for quantification if they are consistent. 2. Optimize source conditions to minimize fragmentation. 3. Run solvent blanks to identify sources of contamination.

Quantitative Data Summary

The following tables summarize typical parameters and reported concentrations for NAT analysis.

Table 1: Typical LC-MS/MS Parameters for this compound (NAT) Quantification

ParameterTypical Value / ConditionReference
Ionization Mode Positive Electrospray Ionization (ESI)
Precursor Ion (m/z) 203.2
Product Ion (m/z) 144
Internal Standard d₃-N-acetyltryptamine
IS Precursor Ion (m/z) 206.2
IS Product Ion (m/z) 144
Collision Energy ~20 V
Chromatography Column C18 Reversed-Phase
Mobile Phase Water/Acetonitrile with Acetic or Formic Acid

Table 2: Reported Physiological Concentrations of this compound (NAT)

Matrix Species Concentration Range Reference
Plasma (Daytime)Human0.005 - 0.25 nM (median = 0.014 nM)
Plasma (Daytime)Rhesus Macaque~0.54 nM
Plasma (Daytime)Rat~0.29 nM

Experimental Protocols

Below is a representative experimental protocol for the quantification of NAT in plasma, synthesized from published methods.

Objective: To quantify the concentration of this compound in human plasma using LC-MS/MS.

Materials:

  • This compound (NAT) analytical standard

  • d₃-N-acetyltryptamine (NAT-d₃) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • LC-MS/MS system with ESI source

Procedure:

  • Preparation of Standards and Internal Standard (IS) Working Solutions:

    • Prepare a 1 mg/mL stock solution of NAT and NAT-d₃ in methanol.

    • Perform serial dilutions in 50:50 methanol:water to create working standard solutions for the calibration curve (e.g., ranging from 0.1 to 100 ng/mL).

    • Prepare a working IS solution of NAT-d₃ at a fixed concentration (e.g., 10 ng/mL) in methanol.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution. Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 2.1 x 100 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10 µL

      • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • NAT: 203.2 → 144.0

        • NAT-d₃: 206.2 → 144.0

      • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

  • Data Analysis:

    • Integrate the peak areas for NAT and NAT-d₃.

    • Calculate the peak area ratio (NAT / NAT-d₃).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. Use a linear regression with 1/x or 1/x² weighting.

    • Determine the concentration of NAT in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to NAT analysis.

cluster_pathway Biosynthesis of this compound and Melatonin Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine DDC invis1 NAT This compound (NAT) Tryptamine->NAT AANAT / NAT1 / NAT2 Serotonin Serotonin NAS N-Acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT invis1->Serotonin TPH1, DDC invis2

Caption: Biosynthesis pathway of this compound (NAT) from Tryptophan.

start Start: Biological Sample (e.g., Plasma) is_add Add Internal Standard (IS) start->is_add prep Sample Preparation (Protein Precipitation / SPE) lc LC Separation (Reversed-Phase C18) prep->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms data Data Acquisition (MRM Mode) ms->data analysis Data Analysis (Quantification) data->analysis end End: Concentration Result analysis->end is_add->prep

Caption: Experimental workflow for NAT quantification by LC-MS/MS.

problem Problem: Low or Variable Signal cause1 Matrix Effects (Ion Suppression)? problem->cause1 Check cause2 Poor Recovery? problem->cause2 Check cause3 Analyte Degradation? problem->cause3 Check solution1a Improve Sample Cleanup cause1->solution1a Yes solution1b Modify Chromatography cause1->solution1b Yes solution1c Use Stable Isotope IS cause1->solution1c Yes solution2 Optimize Extraction Method (Solvent, pH) cause2->solution2 Yes solution3 Process Samples on Ice; Check Stability cause3->solution3 Yes

Caption: Troubleshooting logic for low/variable signal in NAT analysis.

References

Technical Support Center: Optimizing HPLC for N-Acetyltryptamine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of N-Acetyltryptamine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for mobile phase composition in a reversed-phase HPLC method for this compound?

A1: A common starting point for reversed-phase separation of tryptamine-related compounds is a mixture of an aqueous buffer and an organic solvent like acetonitrile (ACN) or methanol.[1][2] For this compound, a gradient elution with a C18 column is often effective. A typical mobile phase could be:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Mobile Phase B: Acetonitrile with the same acidic modifier. The acidic modifier helps to ensure sharp peak shapes by protonating any free silanol groups on the column that could cause peak tailing.[3]

Q2: Which type of HPLC column is most suitable for this compound separation?

A2: A C18 (octadecylsilane) column is the most common and generally suitable choice for the reversed-phase separation of this compound and related metabolites.[4][5] These columns provide good retention and selectivity for moderately polar compounds. For faster analysis, columns with smaller particle sizes (e.g., < 3 µm) can be used, often referred to as UPLC or UHPLC methods.

Q3: What detection wavelength is recommended for this compound?

A3: this compound has a strong UV absorbance due to its indole ring. A detection wavelength between 220 nm and 280 nm is typically used. A wavelength of 225 nm has been effectively used for similar compounds. It is always recommended to determine the UV maximum of your compound in your specific mobile phase for optimal sensitivity.

Q4: How can I ensure the stability of this compound during analysis?

A4: this compound is generally stable under typical HPLC conditions. However, like many indole derivatives, it can be susceptible to oxidation. To minimize degradation, it is advisable to use freshly prepared mobile phases and samples, and to store stock solutions at low temperatures (e.g., 4°C) and protected from light.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing significantly. What are the potential causes and solutions?

A: Peak tailing is a common issue where the back half of the peak is drawn out. Potential causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.

    • Solution: Add an acidic modifier like formic acid or phosphoric acid (0.1% v/v) to the mobile phase to suppress silanol activity. Using a column with low silanol activity or one that is end-capped can also resolve this.

  • Column Overload: Injecting too much sample can lead to tailing peaks.

    • Solution: Reduce the sample concentration or injection volume.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffered mobile phase can help maintain a stable pH.

Q: I am observing split or doublet peaks for this compound. What should I check?

A: Split peaks can indicate a disruption in the sample path or a problem with the sample solvent.

  • Disrupted Sample Path: A void or channel in the column packing bed or a partially plugged column inlet frit can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If the problem persists, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Issue 2: Unstable or Shifting Retention Times

Q: The retention time for this compound is drifting to earlier times over a series of injections. What could be the cause?

A: A gradual shift in retention time, especially to earlier times, often points to column degradation or changes in the mobile phase.

  • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases (high pH) or temperatures.

    • Solution: Use a guard column to protect the analytical column from contaminants. Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

  • Mobile Phase Inconsistency: Inaccurate preparation or evaporation of the more volatile organic component of the mobile phase can alter its composition and affect retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Use a temperature-controlled column compartment to ensure consistent temperature, as temperature fluctuations can also affect retention.

Issue 3: High Backpressure

Q: My HPLC system is showing an unusually high backpressure after several injections of this compound samples. How can I fix this?

A: High backpressure is typically caused by a blockage in the system, often from particulate matter.

  • Column or Frit Plugging: Particulates from the sample or precipitated buffer salts can clog the column inlet frit.

    • Solution: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. Also, filter buffered mobile phases to prevent microbial growth and salt precipitation. You can try to reverse-flush the column to dislodge particulates from the inlet frit.

  • System Blockage: Blockages can also occur in the tubing, injector, or guard column.

    • Solution: Systematically isolate components (e.g., remove the column) to identify the source of the high pressure. Replace any clogged tubing or filters.

Experimental Protocols & Data

Example HPLC Method Parameters

The following table summarizes a starting set of parameters for a reversed-phase HPLC method for this compound. Optimization will likely be required based on your specific instrument and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)
Protocol for Mobile Phase Preparation (1 L of Mobile Phase A)
  • Measure approximately 950 mL of HPLC-grade water into a 1 L clean glass bottle.

  • Carefully add 1.0 mL of formic acid to the water.

  • Add water to reach a final volume of 1 L.

  • Mix the solution thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration for 15-20 minutes to remove dissolved gases, which can cause baseline noise and pump issues.

Visual Workflow and Logic Diagrams

The following diagrams illustrate common workflows for troubleshooting HPLC issues.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow start Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Split) start->peak_shape retention_time Retention Time Shift start->retention_time pressure High Backpressure start->pressure cause_tailing Causes: - Secondary Interactions - Column Overload - Incorrect pH peak_shape->cause_tailing Tailing? cause_split Causes: - Column Void - Sample Solvent Mismatch peak_shape->cause_split Split? cause_rt Causes: - Column Aging - Mobile Phase Change - Temperature Fluctuation retention_time->cause_rt cause_pressure Causes: - Frit/Column Blockage - Sample Particulates - Buffer Precipitation pressure->cause_pressure sol_tailing Solutions: - Add Acidic Modifier - Reduce Sample Load - Adjust pH cause_tailing->sol_tailing sol_split Solutions: - Replace Column - Inject in Mobile Phase cause_split->sol_split sol_rt Solutions: - Use Guard Column - Prepare Fresh Mobile Phase - Use Column Oven cause_rt->sol_rt sol_pressure Solutions: - Filter Sample/Mobile Phase - Reverse-Flush Column cause_pressure->sol_pressure

Caption: A logical workflow for diagnosing common HPLC issues.

HPLC_Component_Logic Logical Flow of an HPLC System solvent Solvent Reservoir Mobile Phase A Mobile Phase B degasser Degasser solvent->degasser pump Pump Mixes & Pressurizes Mobile Phase degasser->pump injector Autosampler / Injector Introduces Sample pump->injector column Column Separation Occurs injector->column detector Detector (UV/Vis) Measures Analyte column->detector waste Waste detector->waste data Data System Chromatogram detector->data

Caption: The logical flow of components in a standard HPLC system.

References

Minimizing batch-to-batch variability of synthetic N-Acetyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of N-Acetyltryptamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is through the N-acetylation of tryptamine. This is typically achieved by reacting tryptamine with an acetylating agent such as acetic anhydride or acetyl chloride in a suitable solvent.

Q2: What are the critical process parameters to control during the synthesis of this compound?

A2: To ensure batch-to-batch consistency, it is crucial to control several parameters:

  • Reagent Stoichiometry: The molar ratio of tryptamine to the acetylating agent.

  • Reaction Temperature: Temperature can significantly impact reaction rate and the formation of byproducts.

  • Reaction Time: Ensuring the reaction proceeds to completion without excessive byproduct formation.

  • Solvent Choice and Purity: The solvent should be inert to the reaction conditions and of high purity.

  • pH Control: Maintaining the optimal pH, especially during workup and purification, is critical for yield and purity.

Q3: How can I purify crude this compound?

A3: Recrystallization is a highly effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents to consider for screening include ethanol, methanol, ethyl acetate/hexane mixtures, and water, although water is generally less suitable for organic compounds unless they have sufficient polarity.

Q4: What are the common impurities I might encounter in my synthetic this compound?

A4: Common impurities can include:

  • Unreacted Tryptamine: Incomplete reaction can leave residual starting material.

  • Di-acetylated Tryptamine: Under certain conditions, acetylation of the indole nitrogen can occur.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps.

  • Degradation Products: this compound can be susceptible to degradation under harsh temperature or pH conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to promote mixing of reactants.- Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider a slight excess of the acetylating agent, but be mindful of potential byproduct formation.
Product Loss During Workup - During aqueous washes, ensure the pH is controlled to minimize the solubility of this compound in the aqueous phase.- Use a phase separator or perform extractions carefully to avoid loss of the organic layer.
Inefficient Recrystallization - Screen a variety of solvents to find the optimal one for recrystallization.- Ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling.- Cool the solution slowly to promote the formation of pure crystals.

Problem 2: High Levels of Impurities in the Final Product

Possible Cause Suggested Solution
Presence of Unreacted Tryptamine - Optimize the stoichiometry of the acetylating agent.- Increase the reaction time or temperature moderately to drive the reaction to completion.
Formation of Di-acetylated Byproduct - Use a milder acetylating agent or less forcing reaction conditions (e.g., lower temperature).- Carefully control the amount of acetylating agent used.
Discolored Product - The presence of color may indicate degradation products or impurities from the starting materials.- Treat the crude product with activated charcoal during the recrystallization process to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol details the N-acetylation of tryptamine using acetic anhydride.

Materials:

  • Tryptamine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve tryptamine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of crude this compound.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve Tryptamine in DCM cool Cool to 0°C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react React at Room Temperature add_anhydride->react quench Quench with NaHCO3 react->quench separate Separate Organic Layer quench->separate wash Wash with Water and Brine separate->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry final_product final_product filter_dry->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Batch Fails QC low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No incomplete_reaction Check Reaction Time/ Stoichiometry low_yield->incomplete_reaction Yes unreacted_sm Increase Reaction Time/ Adjust Stoichiometry high_impurities->unreacted_sm Yes workup_loss Review Workup Procedure/ pH Control incomplete_reaction->workup_loss recrystallization_issue Optimize Recrystallization Solvent/Conditions workup_loss->recrystallization_issue byproducts Modify Reaction Conditions (Temp, Reagent) unreacted_sm->byproducts discoloration Use Activated Charcoal During Purification byproducts->discoloration

Caption: Troubleshooting decision tree for this compound synthesis.

Cross-reactivity issues in N-Acetyltryptamine immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-reactivity and other common issues encountered during N-Acetyltryptamine (NAT) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of an this compound immunoassay?

A1: Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules other than the target analyte, this compound. Due to structural similarities, these other molecules can compete with NAT for antibody binding sites, leading to inaccurate measurements, which can manifest as either falsely elevated or reduced concentrations.[1] This is a critical issue to consider, especially when analyzing complex biological samples where structurally related compounds may be present.

Q2: Which compounds are most likely to cross-react in my this compound immunoassay?

A2: The primary cross-reactants of concern are molecules with a similar indoleamine core structure. Based on available data from related immunoassays, such as those for melatonin, and structural similarities, the following compounds are potential cross-reactants with anti-N-Acetyltryptamine antibodies:

  • Melatonin (N-Acetyl-5-methoxytryptamine): As the 5-methoxy derivative of NAT, melatonin is a major potential cross-reactant.

  • N-Acetylserotonin (NAS): A precursor to melatonin, NAS shares the N-acetylated ethylamine side chain attached to an indole ring.[2]

  • Serotonin: The precursor to NAS, it shares the core indoleamine structure.

  • Tryptamine: The parent compound of NAT, lacking the acetyl group.

  • 6-Hydroxymelatonin: A major metabolite of melatonin.[2]

The degree of cross-reactivity will depend on the specific antibodies used in your assay.

Q3: How can I determine the percentage of cross-reactivity for a specific compound in my assay?

A3: The percentage of cross-reactivity can be quantified by comparing the concentration of the cross-reacting substance required to produce a 50% inhibition of the signal (IC50) with the IC50 of this compound. The formula for this calculation is:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [1]

A detailed experimental protocol for determining IC50 values and calculating cross-reactivity is provided in the "Experimental Protocols" section of this guide.

Q4: My assay is showing high background noise. What are the common causes and solutions?

A4: High background can obscure the specific signal and reduce assay sensitivity. Common causes and troubleshooting steps include:

  • Insufficient Washing: Inadequate washing can leave unbound antibodies or enzyme conjugates in the wells. Increase the number of wash cycles or the volume of wash buffer.

  • Non-specific Binding: The antibodies may be binding to the microplate surface. Ensure you are using an appropriate blocking buffer for a sufficient amount of time.

  • Reagent Contamination: Buffers or reagents may be contaminated. Prepare fresh solutions and handle them with care to avoid cross-contamination.

  • High Detection Reagent Concentration: The concentration of the enzyme-conjugated secondary antibody may be too high. Optimize the concentration by performing a titration experiment.

Q5: What should I do if I observe low sensitivity or weak signal in my assay?

A5: Low sensitivity can lead to the underestimation of NAT concentrations. Consider the following:

  • Inactive Reagents: Check the expiration dates and storage conditions of all kit components. Avoid repeated freeze-thaw cycles.

  • Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the assay protocol.

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may not be optimal. A titration experiment can help determine the ideal concentrations.

Data Presentation: Cross-Reactivity of Potential Analogs

The following table summarizes the known cross-reactivity of several compounds in a related melatonin radioimmunoassay. While this data is not from an this compound-specific assay, it provides a valuable indication of potential cross-reactants due to structural similarities. Researchers should experimentally determine the cross-reactivity of suspected interfering compounds in their specific this compound immunoassay.

CompoundStructure% Cross-Reactivity (in a Melatonin RIA)[2]
This compound Target Analyte 100% (by definition)
6-HydroxymelatoninMetabolite of Melatonin0.4%
This compoundStructural Analog0.35%
N-AcetylserotoninMelatonin Precursor0.03%
Other Tryptophan MetabolitesStructurally Related<0.01%

Experimental Protocols

Protocol for Determining Cross-Reactivity using Competitive ELISA

This protocol outlines the steps to assess the cross-reactivity of a potential interfering compound in a competitive ELISA for this compound.

Materials:

  • Microtiter plate pre-coated with anti-N-Acetyltryptamine antibodies.

  • This compound standard solutions of known concentrations.

  • Solutions of the potential cross-reactant of known concentrations.

  • Enzyme-conjugated this compound.

  • Wash buffer.

  • Substrate solution.

  • Stop solution.

  • Plate reader.

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the this compound standard to create a standard curve.

    • Prepare a separate serial dilution of the potential cross-reactant.

  • Competitive Binding:

    • To the appropriate wells of the antibody-coated microplate, add a fixed amount of enzyme-conjugated this compound.

    • To the standard wells, add the different concentrations of the this compound standard.

    • To the test wells, add the different concentrations of the potential cross-reactant.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding between the free this compound (or cross-reactant) and the enzyme-conjugated this compound for the antibody binding sites.

  • Washing: Wash the plate thoroughly with wash buffer to remove any unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color will be inversely proportional to the amount of this compound or cross-reactant in the well.

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for both the this compound standard and the potential cross-reactant to generate two separate dose-response curves.

    • From these curves, determine the IC50 value for both this compound and the cross-reactant. The IC50 is the concentration that results in 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the formula mentioned in Q3.

Visualizations

Signaling Pathway of this compound via Melatonin Receptors

This compound acts as a partial agonist at melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs). The binding of NAT to these receptors can initiate downstream signaling cascades that influence various physiological processes.

Melatonin_Receptor_Signaling cluster_MT1 MT1 Signaling cluster_MT2 MT2 Signaling NAT This compound MT1 MT1 Receptor NAT->MT1 binds MT2 MT2 Receptor NAT->MT2 binds G_alpha_i Gαi MT1->G_alpha_i G_beta_gamma Gβγ MT1->G_beta_gamma MT2->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC G_alpha_i->AC PLC Phospholipase C G_beta_gamma->PLC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Physiological_Effects Physiological Effects (Circadian Rhythm, etc.) CREB->Physiological_Effects IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC Ca2->PKC ERK ↑ ERK Phosphorylation PKC->ERK ERK->Physiological_Effects Troubleshooting_Workflow Start Start: Inaccurate Immunoassay Results Check_Protocol Review Assay Protocol and Execution Start->Check_Protocol Check_Reagents Verify Reagent Quality and Storage Check_Protocol->Check_Reagents Identify_Cross_Reactants Identify Potential Cross-Reactants (Structural Analogs) Check_Reagents->Identify_Cross_Reactants Perform_Cross_Reactivity_Test Perform Cross-Reactivity Experiment (Competitive ELISA) Identify_Cross_Reactants->Perform_Cross_Reactivity_Test Calculate_Percent_CR Calculate % Cross-Reactivity Perform_Cross_Reactivity_Test->Calculate_Percent_CR Significant_CR Significant Cross-Reactivity? Calculate_Percent_CR->Significant_CR Optimize_Assay Optimize Assay Conditions (e.g., Antibody Choice, Sample Dilution) Significant_CR->Optimize_Assay Yes End_Resolved End: Issue Resolved Significant_CR->End_Resolved No Confirm_with_LCMS Confirm Results with a Confirmatory Method (e.g., LC-MS/MS) Optimize_Assay->Confirm_with_LCMS End_Characterized End: Cross-Reactivity Characterized Confirm_with_LCMS->End_Characterized

References

Improving the yield of N-Acetyltryptamine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Acetyltryptamine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chemical synthesis of this compound?

A1: The most prevalent methods for this compound synthesis involve the N-acetylation of tryptamine. This is typically achieved using acetylating agents such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Alternative methods include the use of coupling agents to facilitate the reaction between tryptamine and acetic acid.

Q2: What factors primarily influence the yield of this compound synthesis?

A2: Several factors can significantly impact the final yield:

  • Choice of Acetylating Agent: The reactivity of the acetylating agent (e.g., acetyl chloride vs. acetic anhydride) can affect reaction speed and selectivity.

  • Reaction Temperature: Temperature control is crucial to prevent side reactions and degradation of the product.

  • Presence and Type of Catalyst/Base: A suitable base or catalyst can significantly increase the reaction rate and yield.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.

  • Purification Method: Inefficient purification can lead to loss of the final product.

Q3: How can I monitor the progress of the N-acetylation reaction?

A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (tryptamine) and a pure sample of this compound (if available). The disappearance of the tryptamine spot and the appearance of the product spot indicate the reaction's progression.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient acetylating agent. - Degradation of the product. - Loss during workup and purification.- Increase reaction time or temperature moderately. - Ensure the acetylating agent is fresh and not hydrolyzed. - Use a more reactive acetylating agent (e.g., acetyl chloride instead of acetic anhydride) if applicable. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Optimize the purification process to minimize product loss.
Presence of Multiple Spots on TLC (Side Products) - Reaction temperature is too high, leading to side reactions. - Di-acetylation (acetylation on the indole nitrogen). - Polymerization of starting material or product.- Lower the reaction temperature. - Use a milder acetylating agent. - Carefully control the stoichiometry of the reactants. - Employ a selective catalyst or base.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related byproducts. - Oily or non-crystalline product.- Use column chromatography for efficient separation. - Perform an acid-base extraction to remove unreacted tryptamine. - Attempt to crystallize the product from a suitable solvent system.
Catalyst Deactivation - Poisoning of the catalyst by impurities in the reactants or solvent. - Thermal degradation of the catalyst.- Use high-purity reactants and solvents. - Ensure the reaction temperature does not exceed the catalyst's stability range. - Consider catalyst regeneration procedures if applicable to the specific catalyst used.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from different this compound synthesis protocols.

Method Acetylating Agent Catalyst/Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Method AAcetyl ChlorideTriethylamineDichloromethane15-201.5High (not specified)[1]
Method BAcetic Anhydridep-toluenesulfonic acidAcetic AnhydrideRoom Temp0.5Not specified[2]
Method CCarboxylic AcidT3P, Et3NEthyl AcetateRoom Temp24Not specified[3]

Experimental Protocols

Method 1: Acetylation using Acetyl Chloride

This protocol is adapted from a method for the synthesis of N-acetyl-5-methoxy tryptamine.[1]

  • Under a nitrogen atmosphere, dissolve tryptamine in anhydrous dichloromethane in a three-neck flask.

  • Cool the mixture in a circulating cold water bath to 0-10 °C.

  • Add triethylamine to the stirred solution.

  • Slowly add acetyl chloride dropwise over 30 minutes, maintaining the temperature between 15-20 °C.

  • After the addition is complete, continue stirring for 1.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture to pH 8.5-9 with a sodium hydroxide solution.

  • Wash the organic layer with water until neutral.

  • The resulting solution contains this compound. Further purification can be achieved by evaporation of the solvent and recrystallization or column chromatography.

Method 2: Acetylation using Acetic Anhydride

This protocol is a general procedure for N-acetylation.

  • Dissolve tryptamine in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, such as pyridine or triethylamine, to the solution.

  • Add acetic anhydride dropwise to the stirred solution at room temperature.

  • Continue stirring for several hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with a dilute acid solution (to remove the base), followed by a saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Tryptamine + Acetylation Agent + Solvent/Base Start->Reactants Reaction Stirring at Controlled Temperature Reactants->Reaction Monitoring TLC Analysis Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction Monitoring->Workup Reaction Complete Crude_Product Crude This compound Workup->Crude_Product Purification_Method Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Final_Product Pure This compound Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Problem: Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Degradation Product Degradation Low_Yield->Product_Degradation Purification_Loss Loss during Purification Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete_Reaction->Optimize_Conditions Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Inert_Atmosphere Use Inert Atmosphere Product_Degradation->Inert_Atmosphere Refine_Purification Refine Purification Technique Purification_Loss->Refine_Purification

Caption: Troubleshooting logic for addressing low product yield.

References

Preventing oxidative degradation of N-Acetyltryptamine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Acetyltryptamine (NAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidative degradation of NAT during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and integrity of your NAT samples.

Troubleshooting Guide: Identifying and Mitigating NAT Degradation

Issue: I suspect my this compound (NAT) solution has degraded.

Symptom Potential Cause Recommended Action
Visible color change in solution (e.g., yellowing or browning) Oxidation of the indole ring in NAT.1. Discard the solution. 2. Prepare a fresh solution using deoxygenated solvents. 3. Store the new solution under an inert atmosphere (nitrogen or argon).
Appearance of new peaks in HPLC or LC-MS analysis Formation of oxidative degradation products.1. Perform a forced degradation study to identify potential degradation products. 2. Optimize your analytical method to ensure separation of NAT from these new peaks. 3. Review your solution preparation and storage procedures to minimize oxidation.
Reduced biological activity in assays Loss of active NAT due to degradation.1. Confirm the purity of your NAT solid before preparing solutions. 2. Prepare fresh solutions immediately before use. 3. Consider adding an antioxidant to your solvent.
Precipitate formation in aqueous solutions Poor solubility and potential degradation.1. NAT has low solubility in aqueous buffers. Prepare a concentrated stock in DMSO or ethanol first. 2. Dilute the stock solution into your aqueous buffer immediately before the experiment. 3. Do not store aqueous solutions of NAT for more than a day.[1]

Logical Flow for Troubleshooting NAT Degradation

Troubleshooting NAT Degradation start Suspicion of NAT Degradation visual_check Visual Inspection of Solution (Color Change, Precipitate) start->visual_check analytical_check Analytical Verification (HPLC, LC-MS) start->analytical_check activity_check Functional Assay (Reduced Activity) start->activity_check degradation_confirmed Degradation Confirmed visual_check->degradation_confirmed Degradation signs no_degradation No Degradation Observed visual_check->no_degradation No signs analytical_check->degradation_confirmed Extra peaks analytical_check->no_degradation Clean chromatogram activity_check->degradation_confirmed Activity loss activity_check->no_degradation Normal activity prepare_fresh Prepare Fresh Solution with Best Practices degradation_confirmed->prepare_fresh end_good Proceed with Experiment no_degradation->end_good add_antioxidant Consider Adding Antioxidant (e.g., BHT) prepare_fresh->add_antioxidant optimize_storage Optimize Storage Conditions (Inert Gas, Low Temp, Light Protection) add_antioxidant->optimize_storage forced_degradation Perform Forced Degradation Study to Identify Products optimize_storage->forced_degradation If issue persists end_bad Re-evaluate Experimental Setup optimize_storage->end_bad forced_degradation->end_bad

A flowchart for troubleshooting suspected this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (NAT) degradation in an experimental setting?

A1: The primary cause of NAT degradation is oxidation. The indole ring of NAT is susceptible to attack by reactive oxygen species (ROS) present in solvents (dissolved oxygen), introduced during sample handling, or generated by exposure to light and elevated temperatures.

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A2: For optimal stability, solid NAT and its solutions should be stored under the following conditions:

Form Temperature Atmosphere Duration Container
Solid Powder -20°CSealed≥ 2 yearsTightly sealed, amber vial
Stock Solution (DMSO or Ethanol) -20°CInert gas (N₂ or Ar) overlayUp to 1 monthTightly sealed, amber vial
Aqueous Solution 2-8°CN/ANot recommended for > 24 hoursPrepare fresh

Q3: Can I use antioxidants to prevent NAT degradation? If so, which ones and at what concentration?

A3: Yes, antioxidants can be effective. Butylated hydroxytoluene (BHT) is a common choice for protecting compounds with oxidizable functional groups. While a specific concentration for NAT has not been definitively established in the literature, a starting concentration range of 0.01% to 0.1% (w/v) in your stock solution can be tested for efficacy. It is crucial to ensure that the chosen antioxidant does not interfere with your experimental assay.

Q4: How can I prepare a stable aqueous solution of NAT for my cell culture experiments?

A4: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of NAT in an organic solvent like DMSO or ethanol. This stock solution can then be diluted to the final working concentration in the cell culture medium immediately before use. The final concentration of the organic solvent in the medium should be kept low (typically below 0.5%) to avoid cytotoxicity. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q5: What are the likely oxidative degradation products of NAT?

A5: While specific degradation products for this compound are not extensively documented, based on the chemistry of similar indole-containing compounds like tryptophan and serotonin, likely oxidation products include hydroxylated derivatives (e.g., N-acetyl-5-hydroxytryptamine), and cleavage of the indole ring to form kynurenine-like compounds. A forced degradation study is the most definitive way to identify the specific degradation products in your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound (NAT) Stock Solution

This protocol describes the preparation of a 10 mM stock solution of NAT in DMSO, incorporating best practices to minimize oxidative degradation.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Inert gas (Nitrogen or Argon) source

  • Calibrated balance and appropriate weighing tools

  • Sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, place a sterile, amber glass vial on the balance and tare.

  • Weighing NAT: Carefully weigh out 20.23 mg of this compound into the vial.

  • Solvent Addition: Add 10 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and vortex gently until the NAT is completely dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of nitrogen or argon gas for 15-30 seconds to displace any oxygen.

  • Sealing and Storage: Immediately cap the vial tightly and store at -20°C.

  • Aliquoting (Optional but Recommended): For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials following the same inert gas purging procedure to avoid repeated freeze-thaw cycles and exposure to air.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a reverse-phase HPLC method to assess the stability of NAT and separate it from potential degradation products. This method may require optimization for your specific instrumentation and degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or Diode Array Detector for peak purity)
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dilute your NAT solution to a suitable concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition (90:10 Mobile Phase A:B).

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Evaluation: Monitor the chromatogram for the appearance of new peaks, a decrease in the main NAT peak area, and assess the peak purity of the NAT peak if using a DAD.

Visualizations

Putative Signaling Pathway of this compound

NAT_Signaling_Pathway NAT This compound (NAT) Mel_Receptor Melatonin Receptor (MT1/MT2) NAT->Mel_Receptor Binds as Agonist/ Antagonist Gi Gi Protein Mel_Receptor->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Less Activation CREB CREB Phosphorylation PKA->CREB Less Phosphorylation Gene_Expression Changes in Gene Expression CREB->Gene_Expression NAT_Experimental_Workflow start Start: Experiment Planning weigh 1. Weigh Solid NAT start->weigh dissolve 2. Dissolve in Anhydrous DMSO/Ethanol weigh->dissolve purge 3. Purge with Inert Gas (N₂/Ar) dissolve->purge store 4. Store Stock Solution at -20°C purge->store dilute 5. Dilute Stock in Experimental Medium (Immediately Before Use) store->dilute add_to_cells 6. Add to Cell Culture/Assay dilute->add_to_cells incubate 7. Incubate for a Defined Period add_to_cells->incubate analyze 8. Perform Downstream Analysis incubate->analyze end End: Data Collection analyze->end

References

Technical Support Center: N-Acetyltryptamine (NAT) Sample Preparation for Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyltryptamine (NAT) in metabolomics studies. Our aim is to help you navigate common challenges in sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (NAT) from biological samples?

A1: The most prevalent methods for NAT extraction are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][2][3] Protein precipitation is a rapid and simple technique often employed for initial sample cleanup.[4][5] SPE offers more selective purification and concentration of the analyte. LLE is effective for separating NAT based on its solubility characteristics.

Q2: Which solvent is best for protein precipitation of NAT samples?

A2: Acetonitrile (ACN) is generally recommended for more efficient protein precipitation compared to methanol (MeOH), as it tends to produce larger, more coagulated precipitates that are easier to separate. A solvent-to-sample ratio of 3:1 to 5:1 is commonly used to ensure efficient protein removal while maintaining a reasonable sample dilution. Trichloroacetic acid (TCA) is also a highly effective precipitant, but it can cause protein denaturation, which may not be suitable for all downstream applications.

Q3: Is an internal standard necessary for NAT quantification?

A3: Yes, using a stable isotope-labeled internal standard, such as d3-N-acetyltryptamine, is highly recommended for accurate quantification. An internal standard helps to correct for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the precision and accuracy of the results.

Q4: How can I minimize matrix effects in my NAT analysis?

A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge. To minimize them, you can:

  • Optimize sample cleanup: Employ more rigorous extraction methods like SPE to remove interfering matrix components.

  • Improve chromatographic separation: Adjust your LC method to separate NAT from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be similarly affected as the analyte.

  • Dilute the sample: This can reduce the concentration of interfering substances, but may also decrease the analyte signal.

Q5: What are the recommended storage conditions for NAT samples?

A5: To prevent degradation, NAT samples and extracts should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers. It is also advisable to minimize freeze-thaw cycles. For extracted samples ready for analysis, storage at 4°C in an autosampler is generally acceptable for a short period.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile at a 3:1 to 5:1 ratio) is used. Vortex thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein removal.
Suboptimal SPE Protocol Verify that the SPE cartridge has been properly conditioned and equilibrated. Optimize the pH of the loading and wash solutions to ensure NAT retention. Test different elution solvents and volumes to maximize recovery.
Inappropriate LLE Solvents Select a water-immiscible organic solvent in which NAT has high solubility. Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.
Analyte Degradation Keep samples on ice or at 4°C throughout the preparation process. Use fresh solvents and consider adding antioxidants if oxidative degradation is suspected.
Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips. Silanizing glassware can also help minimize non-specific binding.
Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all steps of the sample preparation workflow, including volumes, incubation times, and temperatures. Use an automated liquid handler if available.
Matrix Effects Incorporate a stable isotope-labeled internal standard (e.g., d3-N-acetyltryptamine) early in the sample preparation process to normalize for variations. Evaluate matrix effects by comparing the response of NAT in neat solvent versus a post-extraction spiked matrix sample.
Incomplete Protein Removal If the supernatant after precipitation is hazy, protein removal is incomplete. Increase the solvent-to-sample ratio or incubation time. Centrifuge at a higher speed or for a longer duration.
Instrumental Drift Run quality control (QC) samples (e.g., a pooled matrix sample) periodically throughout the analytical run to monitor and correct for instrument performance drift.
Issue 3: Suspected Contamination or Ghost Peaks

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Solvent or Reagent Contamination Use high-purity, LC-MS grade solvents and reagents. Run solvent blanks to identify potential sources of contamination.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler, using a strong organic solvent. Inject blank samples between high-concentration samples.
Leachables from Plasticware Use high-quality polypropylene tubes and plates. Avoid using plastics that may leach interfering compounds.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • To 100 µL of biological sample (e.g., plasma, serum), add a deuterated internal standard (e.g., d3-N-acetyltryptamine).

  • Add 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for the specific SPE sorbent and sample matrix.

  • Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute the biological sample (e.g., 250 µL of urine with 250 µL of water at pH 4) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute NAT with 1 mL of an appropriate solvent (e.g., methanol or an acidified/basified organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample add_is Add Internal Standard start->add_is extraction Extraction (PPT, SPE, or LLE) add_is->extraction centrifuge Centrifugation/ Separation extraction->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: General experimental workflow for this compound sample preparation and analysis.

troubleshooting_low_recovery issue Low NAT Recovery cause1 Inefficient Extraction issue->cause1 cause2 Analyte Degradation issue->cause2 cause3 Adsorption to Surfaces issue->cause3 solution1a Optimize PPT/SPE/LLE protocol cause1->solution1a solution1b Check solvent purity and ratios cause1->solution1b solution2 Maintain low temperature during processing cause2->solution2 solution3 Use low-adsorption labware cause3->solution3

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Purity Analysis of Commercially Available N-Acetyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available N-Acetyltryptamine (NAT).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for analyzing the purity of this compound?

A1: The most common analytical methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also used for its high specificity and sensitivity, especially for quantification in biological matrices.[3]

Q2: What are the potential impurities in commercially available this compound?

A2: While specific impurity profiles can vary between manufacturers, potential impurities can be inferred from the synthesis and degradation pathways. This compound is synthesized from tryptophan via tryptamine.[4][5] Therefore, potential impurities may include:

  • Starting materials: Tryptamine and L-tryptophan.

  • Reagents: Residual acetic anhydride or other acetylating agents.

  • Side-reaction products: Di-acetylated tryptamine or other tryptamine-related derivatives.

  • Degradation products: Although this compound is relatively stable, degradation products can form under harsh conditions such as strong acid or base hydrolysis, or oxidation. While specific degradation products for this compound are not extensively documented in the provided results, studies on the related compound N-acetyl-tryptophan show degradation can occur under stress conditions.

Q3: What is the expected purity of commercial this compound?

A3: Commercially available this compound for research and pharmaceutical development is typically offered at high purity. Based on available certificates of analysis, a purity of ≥98% as determined by HPLC is common.

Data Presentation

Table 1: Purity of Commercially Available this compound (Example Data)

SupplierCatalogue NumberPurity SpecificationAnalytical Method
MolnovaM22205>98%HPLC
PharmaffiliatesPA 13 85570Not SpecifiedNot Specified
Cayman Chemical18605≥98%Not Specified

Note: This table is based on publicly available data and is for illustrative purposes. Purity may vary by batch and supplier. Always refer to the lot-specific Certificate of Analysis.

Experimental Workflows and Protocols

Workflow for Purity Analysis

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation prep Weigh this compound and dissolve in appropriate solvent hplc HPLC Analysis prep->hplc Inject sample gcms GC-MS Analysis prep->gcms Inject sample data Analyze chromatogram for peak purity, area, and retention time hplc->data gcms->data impurities Identify and quantify impurities data->impurities

Caption: General workflow for the purity analysis of this compound.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol provides a general method for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific instrument and column used.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 280 nm
Injection Volume 10-20 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration of about 0.1 mg/mL in the same diluent.

  • Filter the working solution through a 0.45 µm syringe filter into an autosampler vial.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the prepared this compound sample.

  • Analyze the resulting chromatogram to determine the purity by calculating the area percentage of the main peak.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines a general method for the GC-MS analysis of this compound. Derivatization is often recommended for tryptamines to improve peak shape and thermal stability.

1. Materials and Reagents:

  • This compound sample

  • Methanol or ethyl acetate (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC vials with inserts

2. GC-MS Conditions:

ParameterRecommended Setting
GC Column HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Inlet Temperature 250-280 °C
Injection Mode Splitless or split (e.g., 10:1)
Oven Program Initial temp 100-150°C, hold for 1-2 min, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu

3. Sample Preparation:

  • Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.

  • Derivatization (Recommended):

    • Transfer 100 µL of the sample solution to a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data and analyze the resulting total ion chromatogram (TIC) and mass spectra to identify this compound and any potential impurities.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Sample solvent stronger than mobile phase.- Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress silanol activity. - Use an end-capped column. - Reduce sample concentration or injection volume. - Dissolve the sample in the initial mobile phase.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation.- Optimize the gradient slope or switch the organic modifier (e.g., acetonitrile to methanol). - Replace the column.
Variable Retention Times - Inadequate column equilibration. - Fluctuations in column temperature. - Inconsistent mobile phase preparation.- Ensure the column is fully equilibrated between runs. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase and ensure accurate composition.
Ghost Peaks - Contamination in the mobile phase or from the sample. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Implement a needle wash step in the autosampler method.
GC-MS Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites in the inlet liner or on the column. - Analyte degradation at high temperatures.- Use a deactivated inlet liner. - Perform column maintenance (trimming the first few cm). - Derivatize the sample to block the active amine group.
No or Low Peak Response - Analyte adsorption in the inlet or column. - Leak in the system.- Clean the inlet and replace the liner and septum. - Check for leaks using an electronic leak detector. - Confirm proper derivatization if used.
Broad Peaks - Column contamination. - Incorrect flow rate.- Bake out the column at a high temperature (within the column's limits). - Optimize the carrier gas flow rate.
Extraneous Peaks - Septum bleed. - Contaminated solvents or reagents.- Use high-quality, low-bleed septa and replace them regularly. - Run a solvent blank to check for contamination in the solvent and derivatizing agents.

Signaling Pathways

This compound is a partial agonist for melatonin receptors, primarily MT1 and MT2. Its signaling pathways are closely related to those of melatonin.

This compound Biosynthesis

tryptophan L-Tryptophan enzyme1 Aromatic Amino Acid Decarboxylase (DDC) tryptophan->enzyme1 tryptamine Tryptamine enzyme2 Arylalkylamine N-acetyltransferase (AANAT) tryptamine->enzyme2 nat This compound enzyme1->tryptamine enzyme2->nat

Caption: Biosynthesis pathway of this compound from L-Tryptophan.

Melatonin Receptor (MT1/MT2) Signaling

This compound, as an agonist, activates G-protein coupled melatonin receptors (MT1 and MT2), which are primarily coupled to the inhibitory G-protein, Gαi. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nat This compound receptor MT1/MT2 Receptor nat->receptor Binds to g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp pka PKA camp->pka Activates downstream Downstream Signaling Cascades (e.g., CREB phosphorylation) pka->downstream Modulates

Caption: Simplified signaling pathway of this compound via MT1/MT2 receptors.

References

Validation & Comparative

A Comparative Analysis of N-Acetyltryptamine and Melatonin Binding Affinities at Melatonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinities of N-Acetyltryptamine and the endogenous ligand melatonin for the human melatonin receptors, MT1 and MT2. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven comparison of these two compounds.

Introduction

Melatonin, a hormone primarily synthesized in the pineal gland, plays a crucial role in regulating circadian rhythms through its interaction with two high-affinity G protein-coupled receptors, MT1 and MT2. This compound, a structural analog and metabolic precursor to melatonin, is also known to interact with these receptors. Understanding the differential binding affinities of these compounds is essential for the development of selective ligands and novel therapeutic agents targeting the melatoninergic system.

Comparative Binding Affinity Data

The binding affinities of melatonin and this compound for human MT1 and MT2 receptors have been determined through radioligand binding assays. The data, presented as inhibition constants (Ki) and pKi values, are summarized in the table below. Lower Ki values and higher pKi values indicate a stronger binding affinity.

CompoundReceptorKipKiReference
Melatonin MT10.08 nM (80 pM)10.10[1]
MT20.383 nM (383 pM)9.42[1]
This compound MT1>1000 nM<6.0
MT241 nM7.39[2]

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.

Materials and Reagents:
  • Cell Membranes: Membranes from cells stably expressing the human MT1 or MT2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand, most commonly 2-[¹²⁵I]-iodomelatonin.

  • Competing Ligands: Melatonin and this compound of varying concentrations.

  • Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Experimental Workflow:

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Incubate Incubate at controlled temperature Membranes->Incubate Radioligand Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) Radioligand->Incubate Competitor Competing Ligand (Melatonin or this compound) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀, Ki) Count->Analyze

A typical workflow for a competitive radioligand binding assay.
Detailed Steps:

  • Preparation of Reaction: In a multi-well plate, cell membranes expressing the target receptor are incubated with a fixed concentration of the radioligand.

  • Competition: Increasing concentrations of the unlabeled competing ligand (melatonin or this compound) are added to the wells. A control group with no competing ligand is included to determine total binding, and another set with a high concentration of a non-radiolabeled ligand is used to determine non-specific binding.

  • Incubation: The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Melatonin Receptor Signaling Pathways

Upon activation by an agonist, both MT1 and MT2 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, they can also activate other signaling cascades. The diagram below outlines the primary signaling pathways associated with melatonin receptor activation.

GpcrSignaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects Melatonin Melatonin / this compound MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi Gi/o MT1->Gi MT2->Gi PLC Phospholipase C MT2->PLC Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG PKC ↑ PKC Activity IP3_DAG->PKC Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca CREB ↓ CREB Phosphorylation PKA->CREB

Melatonin receptor signaling pathways.

Conclusion

The experimental data clearly demonstrate that melatonin possesses a significantly higher binding affinity for both MT1 and MT2 receptors compared to this compound. While this compound does bind to the MT2 receptor with moderate affinity, its affinity for the MT1 receptor is considerably weaker. This differential binding profile suggests distinct physiological roles and highlights the importance of the 5-methoxy group on the indole ring of melatonin for high-affinity binding to both receptor subtypes. These findings are critical for the rational design of selective melatonin receptor ligands for therapeutic applications.

References

A Comparative Analysis of N-Acetyltryptamine and N-acetylserotonin: Receptor Interactions and Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the physiological effects of N-Acetyltryptamine (NAT) and N-acetylserotonin (NAS), two structurally related indoleamines. While both are linked to the melatonergic system, emerging research reveals distinct receptor affinities and functional roles, particularly concerning neurotrophic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to delineate the unique pharmacological profiles of these compounds.

Introduction to the Compounds

N-acetylserotonin (NAS), also known as normelatonin, is a well-established intermediate in the biosynthesis of melatonin from serotonin.[1][2] It is produced via the acetylation of serotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT).[2] this compound (NAT) is a structural analog of melatonin and is considered its likely evolutionary precursor.[3][4] It is synthesized when the same AANAT enzyme acetylates tryptamine. Both compounds are found endogenously, with plasma levels of NAT exhibiting a circadian rhythm parallel to that of melatonin.

Core Differentiator: The TrkB Receptor

The most significant physiological distinction between NAS and NAT lies in their interaction with the Tropomyosin receptor kinase B (TrkB). N-acetylserotonin is a potent agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This activation is independent of BDNF and melatonin receptors and is central to the neuroprotective, neurogenic, and potential antidepressant effects attributed to NAS. In stark contrast, this compound is not known to interact with the TrkB receptor; its physiological activities are primarily mediated through melatonin receptors.

Comparative Receptor Binding and Functional Activity

The primary targets for both NAT and NAS are the G protein-coupled melatonin receptors, MT1 and MT2. However, their affinities and functional activities differ significantly. NAS also displays a unique affinity for the TrkB receptor, a pathway not engaged by NAT.

Quantitative Comparison of Receptor Activity

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of NAT and NAS at their principal receptor targets. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay, with lower values indicating higher affinity. EC50 values represent the concentration required to elicit a 50% maximal response, with lower values indicating greater potency.

ReceptorCompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Activity
MT1 This compound (NAT)Data not available110Partial Agonist
N-acetylserotonin (NAS)Data not available33Partial Agonist
MT2 This compound (NAT)41130Partial Agonist
N-acetylserotonin (NAS)Data not available2.6Partial Agonist
MT3 (Quinone Reductase 2) N-acetylserotonin (NAS)Higher affinity than melatonin-Ligand
This compound (NAT)Ligand-Ligand
TrkB N-acetylserotonin (NAS)Kd not reliably measured*Activates in low nM rangeAgonist
This compound (NAT)No reported activityNo reported activityNo reported activity

*In vitro binding assays with purified TrkB receptor proteins have been challenging due to rapid ligand association/dissociation kinetics.

Summary of Physiological Effects

The differential receptor engagement of NAT and NAS leads to distinct physiological and pharmacological profiles.

Physiological EffectThis compound (NAT)N-acetylserotonin (NAS)
Circadian Rhythm Regulation Yes, as a partial agonist at MT1/MT2 receptors. May act as a substitute for or competitor of melatonin.Yes, as a partial agonist at MT1/MT2 receptors.
Neuroprotection Not established.Yes, potent neuroprotective effects mediated by TrkB activation.
Neurogenesis Not established.Yes, stimulates proliferation of neural progenitor cells via TrkB.
Antidepressant-like Activity Not established.Yes, demonstrated in animal models, linked to TrkB activation.
Antioxidant Properties Not a primary reported function.Yes, acts as a potent antioxidant, potentially 5-20 times more effective than melatonin in some models.
Anti-inflammatory Effects Not a primary reported function.Yes, inhibits the production of pro-inflammatory cytokines like TNF-alpha.

Signaling Pathways and Mechanisms of Action

The signaling cascades initiated by NAT and NAS diverge based on their primary receptor targets. NAT's effects are confined to melatonergic pathways, while NAS activates both melatonergic and TrkB neurotrophic pathways.

Biosynthetic and Receptor Interaction Overview

This diagram illustrates the synthesis of NAT and NAS and their primary receptor targets.

cluster_synthesis Biosynthesis cluster_receptors Receptor Targets Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Serotonin Serotonin Tryptophan->Serotonin AANAT AANAT Tryptamine->AANAT Serotonin->AANAT NAT This compound AANAT->NAT NAS N-acetylserotonin AANAT->NAS MT1 MT1 Receptor NAT->MT1 Partial Agonist MT2 MT2 Receptor NAT->MT2 Partial Agonist ASMT ASMT NAS->ASMT NAS->MT1 Partial Agonist NAS->MT2 Partial Agonist TrkB TrkB Receptor NAS->TrkB Agonist Melatonin Melatonin ASMT->Melatonin

Biosynthesis of NAT and NAS and their primary receptor interactions.

Melatonin Receptor (MT1/MT2) Signaling

Both NAT and NAS, acting as agonists at MT1 and MT2 receptors, initiate signaling through pertussis toxin-sensitive Gi/o proteins. This canonical pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.

Ligand NAT or NAS Receptor MT1/MT2 Receptor Ligand->Receptor Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Canonical Gi-coupled signaling pathway for MT1/MT2 receptors.

TrkB Receptor Signaling (NAS Specific)

Unique to NAS is its ability to activate the TrkB receptor. This involves ligand-induced receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of multiple downstream cascades, including the MAPK/ERK, PI3K/Akt, and PLC-γ1 pathways, which are critical for promoting neuronal survival and plasticity.

NAS N-acetylserotonin TrkB TrkB Receptor NAS->TrkB Binds Dimer Receptor Dimerization & Autophosphorylation TrkB->Dimer MAPK MAPK/ERK Pathway Dimer->MAPK PI3K PI3K/Akt Pathway Dimer->PI3K PLC PLC-γ1 Pathway Dimer->PLC Outcome Neuronal Survival, Neurogenesis, Synaptic Plasticity MAPK->Outcome PI3K->Outcome PLC->Outcome

N-acetylserotonin-mediated TrkB receptor signaling pathway.

Experimental Protocols

The characterization of ligand-receptor interactions for NAT and NAS relies on established experimental techniques. The following is a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity (Ki) of a test compound.

Competitive Radioligand Binding Assay Workflow

Objective: To determine the Ki of a test compound (e.g., NAT or NAS) for a specific receptor (e.g., MT1 or MT2).

1. Membrane Preparation:

  • Culture cells engineered to express a high density of the target receptor (e.g., HEK293-MT1 cells).

  • Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Setup:

  • In a 96-well plate, add the following to each well in triplicate:

    • A fixed volume of the prepared cell membranes.

    • A fixed concentration of a high-affinity radioligand for the target receptor (e.g., 2-[125I]iodomelatonin).

    • A range of concentrations of the unlabeled test compound (e.g., NAT or NAS).

  • Include control wells for:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

3. Incubation and Filtration:

  • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Data Acquisition and Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

P1 1. Membrane Preparation P2 2. Assay Setup (Competition) P1->P2 P3 3. Incubation to Equilibrium P2->P3 P4 4. Rapid Filtration & Washing P3->P4 P5 5. Scintillation Counting P4->P5 P6 6. Data Analysis (IC50 → Ki) P5->P6

Workflow for a competitive radioligand binding assay.

Conclusion

This compound and N-acetylserotonin, despite their close structural and biosynthetic relationship, exhibit markedly different physiological profiles. NAT's actions are primarily constrained to the melatonergic system, where it functions as a low-potency partial agonist. In contrast, NAS possesses a dual-action mechanism. It not only modulates melatonin receptors but also potently activates the TrkB neurotrophic pathway, a function not shared by NAT or melatonin itself. This key difference endows NAS with significant neuroprotective, neurogenic, and potential therapeutic properties distinct from NAT. These findings underscore the importance of looking beyond biosynthetic roles to fully characterize the pharmacological identity of endogenous molecules. For researchers in drug development, the selective TrkB agonism of NAS presents a compelling avenue for the design of novel therapeutics for neurodegenerative and psychiatric disorders.

References

A Comparative Analysis of N-Acetyltryptamine and Melatonin on Circadian Rhythm Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of N-Acetyltryptamine (NAT) and melatonin on the mammalian circadian rhythm. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct and overlapping roles of these two endogenous indoleamines.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a well-established key regulator of the circadian system, primarily synthesized in the pineal gland during the night. Its rhythmic secretion provides a crucial signal for darkness to the body's internal clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus. This compound (NAT) is a structural analog and precursor in the biosynthesis of melatonin. While historically viewed primarily as an intermediate metabolite, recent evidence suggests that NAT itself is physiologically present in the circulation with a daily rhythm that parallels melatonin, hinting at its own potential role in chronobiology.[1][2] This guide will delve into the experimental evidence comparing the effects of these two molecules on the circadian rhythm.

Comparative Data on Receptor Binding and Endogenous Levels

A fundamental aspect of understanding the function of NAT and melatonin is their interaction with melatonin receptors, MT1 and MT2, which are G protein-coupled receptors integral to circadian regulation. The binding affinities (Ki) of these compounds to human MT1 and MT2 receptors, along with their endogenous plasma concentrations, are summarized below.

CompoundReceptorBinding Affinity (Ki)Endogenous Plasma Concentration (Day)Endogenous Plasma Concentration (Night)
Melatonin MT1~0.1 nM[3][4]Low (pg/mL range)High (pg/mL to low ng/mL range)
MT2~0.1 nM[3]
This compound (NAT) MT1~41 nM0.03 ± 0.01 nM (human)Nocturnal increase (2- to 15-fold in rhesus macaques)
MT2~41 nM0.29 ± 0.05 nM (rat)
0.54 ± 0.24 nM (rhesus macaque)

Effects on Circadian Phase Shifting

The ability of a substance to shift the timing of the circadian clock is a critical measure of its chronobiotic potential. This is often characterized by a Phase Response Curve (PRC), which plots the magnitude and direction of a phase shift in response to a stimulus administered at different circadian times.

Melatonin: The phase-shifting effects of melatonin are well-documented. Administration of exogenous melatonin can advance or delay the circadian clock, depending on the timing of administration. Generally, melatonin administered in the afternoon or early evening causes a phase advance (shifting rhythms earlier), while administration in the late night or early morning can cause a phase delay (shifting rhythms later). The magnitude of the phase shift is also dose-dependent, with studies comparing 0.5 mg and 3.0 mg doses showing that both can produce significant shifts.

This compound (NAT): Direct experimental data from human or in vivo animal studies quantifying the phase-shifting effects of NAT are limited. However, its characterization as a mixed agonist-antagonist at melatonin receptors suggests a more complex interaction with the circadian system. As a partial agonist, it may elicit a weaker phase-shifting response compared to the full agonist melatonin. Its antagonist properties could potentially block or dampen the phase-shifting effects of endogenous melatonin, depending on the relative concentrations and timing of administration. Further research is required to construct a comprehensive PRC for NAT.

Influence on Clock Gene Expression

The core of the molecular circadian clock is a network of transcriptional-translational feedback loops involving a set of "clock genes." Key among these are Bmal1, Per1, Per2, Cry1, and Cry2. The regulation of these genes within the SCN is a primary mechanism through which chronobiotic agents exert their effects.

Melatonin: Melatonin has been shown to directly influence the expression of core clock genes in the SCN and peripheral tissues. For instance, melatonin treatment can suppress the expression of Bmal1 and Per2 in human placental explants. In a study on Parkinson's disease patients, melatonin administration was found to increase the levels of BMAL1 while PER1 levels remained unchanged. In allergic airway inflammation models in mice, exogenous melatonin further increased the ovalbumin-induced expressions of Per1 and Clock. These findings highlight that melatonin's regulatory effects on clock genes can be tissue-specific and context-dependent.

This compound (NAT): There is a paucity of direct experimental evidence detailing the effects of NAT on the expression of core clock genes. Given its interaction with melatonin receptors in the SCN, it is plausible that NAT could modulate clock gene expression. However, its mixed agonist-antagonist profile suggests that its effects could be complex, potentially activating or inhibiting gene expression depending on the cellular context and the presence of melatonin. Dedicated studies are needed to elucidate the specific impact of NAT on the molecular clockwork.

Signaling Pathways

The chronobiotic effects of both melatonin and NAT are mediated through the MT1 and MT2 receptors, which trigger intracellular signaling cascades.

Melatonin Signaling: Melatonin binding to MT1 and MT2 receptors, which are coupled to inhibitory G proteins (Gi), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This cascade ultimately influences the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), thereby altering the expression of clock genes. The signaling pathways are complex and can also involve other G proteins and second messengers.

Melatonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Binds MT2 MT2 Receptor Melatonin->MT2 Binds Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Modulates ClockGenes Clock Gene Expression CREB->ClockGenes Regulates

Melatonin Signaling Pathway

This compound Signaling: As NAT binds to the same MT1 and MT2 receptors, it is expected to initiate similar downstream signaling events. However, its lower binding affinity and partial agonist/antagonist nature imply that the magnitude and nature of the signal transduction will differ from that of melatonin. As a partial agonist, it may only partially inhibit adenylyl cyclase, leading to a less pronounced decrease in cAMP compared to melatonin. As an antagonist, it could competitively block melatonin from binding, thereby preventing its signaling.

Experimental Protocols

To aid researchers in designing and interpreting studies on these compounds, this section outlines key experimental methodologies.

In Vivo Assessment of Circadian Phase: The Constant Routine Protocol

The Constant Routine (CR) protocol is a gold-standard method used to study endogenous circadian rhythms in humans by minimizing the influence of external factors.

Methodology:

  • Acclimatization: Participants are typically acclimated to a regular sleep-wake schedule for at least a week prior to the laboratory session.

  • Constant Conditions: For a period of 24-40 hours, participants are kept in a laboratory environment with:

    • Constant Dim Light: To prevent light from resetting the circadian clock.

    • Constant Temperature and Posture: Participants remain in a semi-recumbent position to minimize metabolic and postural effects.

    • Scheduled Nutrition: Small, identical snacks and drinks are provided at regular intervals (e.g., every hour) to avoid metabolic cues.

    • Sleep Deprivation: Participants are kept awake to eliminate the masking effects of sleep on physiological rhythms.

  • Data Collection: Throughout the protocol, physiological and behavioral parameters are measured repeatedly. For assessing circadian phase, this often includes:

    • Core Body Temperature: Measured continuously via a rectal or ingestible sensor.

    • Hormone Levels: Blood or saliva samples are collected at regular intervals to measure melatonin, cortisol, and other hormones.

Constant_Routine_Workflow start Start: Acclimatization (1 week fixed sleep) cr_protocol Constant Routine Protocol (24-40 hours) start->cr_protocol conditions Constant Conditions: - Dim Light - Semi-recumbent Posture - Equicaloric Meals - Wakefulness cr_protocol->conditions sampling Repeated Sampling: - Core Body Temperature - Saliva/Blood (Melatonin, Cortisol) cr_protocol->sampling analysis Data Analysis: - Determine Circadian Phase (e.g., Temperature Nadir, DLMO) sampling->analysis end End: Phase Assessment analysis->end

Constant Routine Protocol Workflow

Assessment of Circadian Phase Marker: Dim Light Melatonin Onset (DLMO)

The Dim Light Melatonin Onset (DLMO) is a reliable marker of the timing of the internal circadian clock.

Methodology:

  • Light Control: Several hours before an individual's habitual bedtime, they are placed in a dimly lit environment (<10 lux) to prevent light from suppressing melatonin production.

  • Saliva/Plasma Collection: Saliva or blood samples are collected at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Melatonin Assay: The concentration of melatonin in each sample is determined using methods like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • DLMO Calculation: The DLMO is defined as the time at which melatonin levels cross a specific threshold, indicating the onset of nocturnal melatonin production.

In Vitro Assessment of Clock Gene Expression: Luciferase Reporter Assay

This technique allows for the real-time monitoring of the rhythmic expression of specific clock genes in cultured cells.

Methodology:

  • Reporter Construct: A DNA construct is created where the promoter of a clock gene of interest (e.g., Per2 or Bmal1) is linked to the gene for a reporter enzyme, typically firefly luciferase.

  • Cell Transfection/Transduction: This construct is introduced into cultured cells (e.g., fibroblasts or a specific cell line) so that the luciferase enzyme is produced under the control of the clock gene's promoter.

  • Synchronization: The circadian clocks of the cell population are synchronized using a stimulus such as a brief exposure to serum, dexamethasone, or a temperature cycle.

  • Bioluminescence Recording: The cells are then placed in a luminometer, a device that can continuously measure the light produced by the luciferase reaction in the presence of its substrate, luciferin.

  • Data Analysis: The resulting bioluminescence data provides a real-time readout of the transcriptional activity of the target clock gene promoter over several days, allowing for the analysis of period, phase, and amplitude of the rhythm.

Conclusion

Melatonin is a potent, well-characterized chronobiotic that directly influences the phase of the circadian clock and the expression of core clock genes through its high-affinity interaction with MT1 and MT2 receptors. Its effects are predictable and form the basis of its therapeutic use for circadian rhythm disorders.

This compound, while structurally similar and endogenously rhythmic, presents a more nuanced profile. Its significantly lower binding affinity and mixed agonist-antagonist activity at melatonin receptors suggest that its physiological role in circadian regulation may be more modulatory than directive. It could potentially fine-tune the effects of melatonin or act as a buffer. The current body of evidence for NAT's direct effects on circadian phase and clock gene expression is limited, highlighting a critical area for future research. A deeper understanding of NAT's pharmacology is essential to fully elucidate its place in the complex machinery of circadian timekeeping and to explore its potential as a therapeutic target.

References

Comparative analysis of N-Acetyltryptamine levels in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bethesda, MD – A comprehensive review of available scientific literature reveals significant variations in the circulating levels of N-Acetyltryptamine (NAT) across different mammalian species. This guide provides a comparative analysis of NAT concentrations, details the experimental methodologies for its quantification, and explores the biosynthetic pathway responsible for its production. This information is crucial for researchers in the fields of chronobiology, neuropharmacology, and drug development.

This compound, a derivative of the essential amino acid tryptophan, is structurally related to melatonin and serotonin, key players in regulating circadian rhythms and mood. While its precise physiological roles are still under investigation, NAT is known to act as a mixed agonist/antagonist at melatonin receptors, suggesting its involvement in the complex signaling of the circadian system.

Quantitative Analysis of this compound Levels

A key study in the field has quantified the daytime plasma concentrations of this compound in three mammalian species: rats, rhesus macaques, and humans. The data, summarized in the table below, highlights the considerable interspecies differences in basal NAT levels.

SpeciesMean Daytime Plasma Concentration (nM ± SEM)Number of Subjects (N)
Rat (Rattus norvegicus)0.29 ± 0.055
Rhesus Macaque (Macaca mulatta)0.54 ± 0.244
Human (Homo sapiens)0.03 ± 0.0132
Data sourced from Backlund et al. (2017)[1][2][3]

Notably, in rhesus macaques, a nocturnal increase in plasma NAT levels was observed, with concentrations rising 2- to 15-fold compared to daytime levels[1][3]. This rhythmic secretion pattern further implicates NAT in the regulation of 24-hour physiological cycles.

While quantitative data for this compound in non-mammalian species, particularly invertebrates, is scarce, the enzymatic machinery for its synthesis is well-documented in insects. In contrast to mammals where Arylalkylamine N-acetyltransferase (AANAT), the enzyme responsible for NAT synthesis, is primarily associated with melatonin production and circadian regulation, insects possess multiple AANAT isoforms with diverse functions. These enzymes play critical roles in neurotransmitter inactivation and cuticle sclerotization, a process essential for the hardening of their exoskeleton. The functional divergence of AANATs in insects suggests that the physiological significance of this compound may differ substantially between vertebrates and invertebrates.

Experimental Protocols

The quantification of this compound in biological samples requires highly sensitive analytical techniques due to its low physiological concentrations. The following is a summary of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology used to obtain the data presented above.

Sample Preparation:

  • Plasma samples are subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes of interest.

  • Internal standards, such as deuterated this compound (d3-N-acetyltryptamine), are added to the samples to ensure accurate quantification.

LC-MS/MS Analysis:

  • The extracted samples are injected into an ultra-high performance liquid chromatography (UPLC) system equipped with a reverse-phase column for separation of this compound from other plasma components.

  • The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions are monitored for this compound and its internal standard to ensure high selectivity and sensitivity. For this compound, the transition monitored is typically m/z 203.2 → 144.0.

This methodology allows for the precise and accurate measurement of this compound in the sub-nanomolar range.

Visualizing the Biosynthesis and Experimental Workflow

To further elucidate the biological context and analytical process, the following diagrams have been generated using the DOT language.

Biosynthesis of this compound Tryptophan Tryptophan DDC Aromatic Amino Acid Decarboxylase (DDC) Tryptophan->DDC Tryptamine Tryptamine AANAT Arylalkylamine N-Acetyltransferase (AANAT) Tryptamine->AANAT NAT This compound DDC->Tryptamine AANAT->NAT

Biosynthesis of this compound from Tryptophan.

Experimental Workflow for NAT Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Addition of Internal Standard Elution Elution & Concentration SPE->Elution UPLC UPLC Separation Elution->UPLC MSMS Tandem Mass Spectrometry (MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Workflow for this compound quantification.

References

A Researcher's Guide to Validating N-Acetyltryptamine (NAT) Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

N-Acetyltryptamine (NAT) is a critical intermediate in the biosynthesis of melatonin from serotonin and is recognized for its own distinct biological activities, including acting as a partial agonist for melatonin receptors.[1] Given its structural similarity to serotonin and melatonin, ensuring the specificity of antibodies used for its detection is paramount to avoid erroneous data and misinterpretation of results.[2][3][4] This guide provides a framework for researchers to validate the specificity of NAT antibodies through established experimental protocols and offers a comparative look at potential cross-reactants.

The validation of an antibody must demonstrate that it is specific, selective, and reproducible for its intended application. A combination of validation strategies is recommended for a comprehensive assessment of antibody performance.

Comparative Analysis of Potential Cross-Reactivity

The primary challenge in using NAT antibodies is potential cross-reactivity with structurally similar indoleamines, particularly the precursor serotonin and the downstream product melatonin. An ideal NAT antibody should exhibit high affinity for NAT with minimal to no binding to these related molecules.

Due to a lack of standardized, publicly available comparative data from various antibody manufacturers, researchers are encouraged to perform in-house validation. The following table should be used as a template to be populated with experimental data when comparing different NAT antibody candidates. The specificity can be quantified using methods like competitive ELISA to determine the half-maximal inhibitory concentration (IC50) for NAT and its potential cross-reactants.

Table 1: User-Generated Antibody Specificity Comparison

Antibody Vendor/ID Target Antigen Host Species Validation Method IC50 (NAT) % Cross-Reactivity (Serotonin) % Cross-Reactivity (Melatonin) % Cross-Reactivity (Other Analogs)
Example: Vendor A, Cat# 123 This compound Rabbit Competitive ELISA User-determined User-determined User-determined User-determined
Example: Vendor B, Cat# 456 This compound Mouse Western Blot N/A User-determined User-determined User-determined

| Example: Vendor C, Cat# 789 | this compound | Goat | Immunohistochemistry | N/A | User-determined | User-determined | User-determined |

% Cross-Reactivity = (IC50 of NAT / IC50 of Cross-Reactant) x 100

Key Experimental Validation Protocols

The following protocols outline standard procedures for validating antibody specificity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying antibody specificity and cross-reactivity. In this assay, free NAT in a sample or standard competes with a fixed amount of labeled (e.g., biotinylated) NAT for binding to a limited amount of the NAT antibody coated on a microplate. The signal is inversely proportional to the concentration of NAT in the sample.

Methodology:

  • Coating: Coat a 96-well microplate with the this compound antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Add standards or samples containing known concentrations of NAT. Subsequently, add a fixed concentration of biotin-labeled NAT to all wells. For cross-reactivity assessment, add potential cross-reactants (serotonin, melatonin) in a range of concentrations instead of the NAT standard. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour. The streptavidin binds to the biotinylated NAT captured by the antibody.

  • Substrate: Wash the plate. Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to terminate the reaction.

  • Readout: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of NAT in the sample.

  • Analysis: Plot a standard curve and calculate the IC50 values for NAT and potential cross-reactants to determine the percentage of cross-reactivity.

Western Blot (WB)

Western blotting can be used to verify that the antibody recognizes a protein conjugate of NAT, if available, at the correct molecular weight and does not bind to other conjugated molecules. A more advanced "knockout validation" is considered a gold standard, where the antibody's signal is assessed in a biological system where the pathway to produce NAT has been genetically disrupted.

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to have or lack the machinery for NAT synthesis. Alternatively, use protein conjugates of NAT, serotonin, and melatonin.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation: Incubate the membrane with the NAT primary antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., goat anti-rabbit HRP) for 1-2 hours at room temperature.

  • Detection: Wash the membrane again. Apply a chemiluminescent substrate (ECL) to the membrane and visualize the bands using an imaging system. A specific antibody should produce a single band at the expected molecular weight for the NAT-protein conjugate and no bands for other conjugates.

Immunohistochemistry (IHC)

IHC is used to assess an antibody's ability to specifically detect NAT in the context of tissue sections. Specificity can be demonstrated by a loss of staining after pre-adsorption of the antibody with an excess of free NAT (peptide blocking).

Methodology:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections. For frozen sections, fix with a suitable agent like ice-cold acetone.

  • Antigen Retrieval: For FFPE sections, perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) to unmask the antigen.

  • Blocking: Block endogenous peroxidase activity with a 3% H₂O₂ solution. Then, apply a blocking serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary NAT antibody overnight at 4°C. For the negative control, pre-incubate the antibody with a saturating concentration of NAT for 1-2 hours before applying it to a parallel section.

  • Secondary Antibody & Detection: Wash the sections. Apply a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent conjugated to HRP.

  • Chromogen: Add a DAB substrate, which will produce a brown precipitate in the presence of HRP.

  • Counterstain & Mounting: Lightly counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Under a microscope, specific staining should be observed in the experimental section and be visibly absent or significantly reduced in the negative control section where the antibody was blocked.

Visualized Workflows and Pathways

To better understand the context and processes, the following diagrams illustrate the relevant biochemical pathway and experimental workflows.

Serotonin to Melatonin Biosynthesis Pathway

This diagram shows the biochemical pathway where this compound (NAT) is synthesized from serotonin by the enzyme AANAT and subsequently converted to melatonin.

G Serotonin to Melatonin Pathway Serotonin Serotonin NAT This compound (NAT) Serotonin->NAT Acetylation Melatonin Melatonin NAT->Melatonin Methylation AANAT AANAT (Enzyme) AANAT->Serotonin ASMT ASMT (Enzyme) ASMT->NAT

Caption: The metabolic pathway from Serotonin to Melatonin, highlighting this compound (NAT).

General Antibody Specificity Validation Workflow

This workflow provides a logical progression for validating a new antibody, starting from initial screening to application-specific testing.

G Antibody Validation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application-Specific Validation ELISA Competitive ELISA (Cross-Reactivity Check) WB_KO Western Blot (Knockout/Knockdown Model) ELISA->WB_KO WB_Initial Western Blot (vs. Conjugated Analogs) WB_Initial->WB_KO Final Validated Antibody for Specific Application WB_KO->Final IHC Immunohistochemistry (Peptide Blocking Control) IHC->Final IP_MS Immunoprecipitation-MS (Confirm Target ID) IP_MS->Final G Competitive ELISA Workflow Start Coat Plate with NAT Antibody Wash1 Wash Plate Start->Wash1 Block Block Non-specific Sites Wash1->Block AddSample Add NAT Standard or Cross-Reactant Block->AddSample AddLabeledNAT Add Biotin-Labeled NAT (Competition Step) AddSample->AddLabeledNAT Wash2 Wash Plate AddLabeledNAT->Wash2 AddSABC Add Streptavidin-HRP Wash2->AddSABC Wash3 Wash Plate AddSABC->Wash3 AddTMB Add TMB Substrate (Color Development) Wash3->AddTMB Stop Add Stop Solution AddTMB->Stop Read Read Absorbance at 450nm Stop->Read End Calculate IC50 & % Cross-Reactivity Read->End

References

A Comparative Guide to the Cross-Validation of N-Acetyltryptamine Measurement Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Acetyltryptamine (NAT), a key neuromodulator and precursor in several biological pathways, is critical for advancing research in neuroscience and drug development. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides an objective comparison of various analytical techniques for the measurement of NAT, offering supporting data from published studies. While direct cross-validation studies for this compound across all platforms are limited, this guide consolidates available data for NAT and structurally similar tryptamine derivatives to provide a comprehensive overview of method performance.

Comparative Analysis of Analytical Methods

The choice of an analytical platform for this compound quantification is a critical decision, balancing sensitivity, specificity, throughput, and cost. The primary methods employed for the analysis of NAT and related tryptamines include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays.

Quantitative Performance Data

The following table summarizes the quantitative performance parameters for the analysis of this compound and related compounds using different analytical methods. Data for GC-MS, HPLC, and Immunoassay are based on studies of structurally similar molecules due to the limited availability of direct cross-validation data for this compound.

Analytical MethodAnalyteMatrixCalibration RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (%)Recovery (%)
LC-MS/MS This compoundHuman Plasma0.10–20 ng/mLNot Reported0.10 ng/mL<15% (Intra- & Inter-day)17.4-22.4% (at 0.2 ng/mL)[1]Not Reported
GC-MS Tryptamine DerivativesNot SpecifiedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
HPLC-UV N-Acetyl-tryptophanHuman Albumin1-60 µg/mL[2]0.050 µg/mL[2]0.167 µg/mL[2]1.4-4.3%[2]Not Reported90.5-96.8%
HPLC-Fluorescence N-AcetylcysteineBiological Samples8-2500 nMNot Reported32 nM1.5-2.7%Not Reported86-96%
Radioimmunoassay (RIA) MelatoninMouse Serum/Plasma12-4000 pg/mL7-9 pg/mL12 pg/mLNot ReportedNot Reported99-108%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of experimental protocols for the analysis of this compound and related compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it a gold standard for the quantification of low-abundance analytes in complex biological matrices.

  • Sample Preparation (Human Plasma) :

    • To 100 µL of plasma, add an internal standard (e.g., deuterated NAT).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Instrumentation and Conditions :

    • Chromatography : Ultra-High-Performance Liquid Chromatography (UHPLC) system with a reversed-phase C18 column.

    • Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For tryptamines, derivatization is often required to improve their chromatographic properties.

  • Sample Preparation (General) :

    • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatize the sample using an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and thermal stability.

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • Instrumentation and Conditions :

    • Gas Chromatography : A GC system equipped with a capillary column (e.g., HP-5MS).

    • Carrier Gas : Helium.

    • Mass Spectrometry : A mass selective detector operating in electron ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely accessible technique. For this compound, UV or fluorescence detection can be employed.

  • Sample Preparation (Biological Fluids) :

    • Deproteinize the sample by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

    • Centrifuge to remove the precipitated proteins.

    • The supernatant can be directly injected or subjected to a cleanup step using solid-phase extraction (SPE).

    • For fluorescence detection, derivatization with a fluorogenic reagent may be necessary to enhance sensitivity.

  • Instrumentation and Conditions :

    • Chromatography : An HPLC system with a reversed-phase C18 column.

    • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection : UV detector (e.g., at 220 nm or 280 nm) or a fluorescence detector.

Immunoassay

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer high throughput and sensitivity but may be susceptible to cross-reactivity. Currently, there are no commercially available ELISA kits specifically validated for this compound. However, the potential for cross-reactivity in melatonin immunoassays exists.

  • General Radioimmunoassay (RIA) Protocol :

    • A known quantity of radiolabeled antigen (tracer) is mixed with a known amount of antibody.

    • The sample containing the unknown amount of unlabeled antigen is added, leading to competition for antibody binding sites.

    • Antibody-bound antigen is separated from the free antigen.

    • The radioactivity of either the bound or free fraction is measured.

    • The concentration of the antigen in the sample is determined by comparing the results to a standard curve.

Visualizing the Workflow and Pathways

To better understand the analytical process and the biological context of this compound, the following diagrams illustrate a typical cross-validation workflow and a simplified signaling pathway.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_data Comparative Analysis LCMS LC-MS/MS Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LOD_LOQ LOD/LOQ LCMS->LOD_LOQ Linearity Linearity LCMS->Linearity Recovery Recovery LCMS->Recovery GCMS GC-MS GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Linearity GCMS->Recovery HPLC HPLC HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ HPLC->Linearity HPLC->Recovery IA Immunoassay IA->Accuracy IA->Precision IA->LOD_LOQ IA->Linearity IA->Recovery Comparison Data Comparison & Interpretation Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Linearity->Comparison Recovery->Comparison

A typical workflow for the cross-validation of analytical methods.

SignalingPathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation NAT This compound Tryptamine->NAT Acetylation Receptor Melatonin Receptors (MT1/MT2) NAT->Receptor AANAT AANAT AANAT->Tryptamine Effect Physiological Effects (e.g., Circadian Rhythm Regulation) Receptor->Effect

Simplified biosynthetic pathway of this compound and its interaction with melatonin receptors.

References

A Comparative Guide to the Agonistic and Antagonistic Properties of N-Acetyltryptamine at MT1 and MT2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Acetyltryptamine's (NAT) pharmacological properties at the human melatonin MT1 and MT2 receptors. This compound, a structural analog and metabolic precursor to melatonin, has demonstrated complex interactions with these key regulators of circadian rhythm and other physiological processes. Understanding its distinct profile is crucial for research into melatonergic signaling and the development of novel therapeutics.

Binding Affinity of this compound and Comparator Compounds

The binding affinity of a ligand for its receptor is a primary determinant of its potency. The following table summarizes the binding affinities (Ki) of this compound and several well-characterized melatonin receptor ligands at human MT1 and MT2 receptors. Lower Ki values indicate higher binding affinity.

CompoundMT1 Ki (nM)MT2 Ki (nM)Selectivity (MT1/MT2)Reference(s)
This compound (NAT) Data Not Available41-[1]
Melatonin~0.08 - 0.1~0.38 - 1~0.2[2]
Ramelteon0.0140.1120.125[3][4]
Agomelatine~0.1~0.1 - 0.27~1[5]
Luzindole (Antagonist)~179 - 603~7.3 - 45~24 - 13

Note: Ki values can vary between studies depending on the experimental conditions and cell systems used.

Functional Activity at MT1 and MT2 Receptors

The functional activity of a ligand describes its ability to elicit a biological response upon binding to the receptor. This compound is generally characterized as a partial agonist or a mixed agonist/antagonist at melatonin receptors. This indicates that it can weakly activate the receptors and also antagonize the effects of full agonists like melatonin, depending on the tissue and experimental context.

The table below outlines the functional potencies (EC50/IC50) and efficacy of NAT and comparator compounds.

CompoundReceptorFunctional AssayPotency (EC50/IC50)Efficacy (% of Melatonin)Reference(s)
This compound (NAT) MT1 & MT2cAMP InhibitionWeak partial agonist; 2.5 to 100-fold lower potency than melatoninData Not Available
MelatoninMT1cAMP InhibitionpIC50: ~9.5383% inhibition
MT2cAMP InhibitionpIC50: ~9.7464% inhibition
RamelteonMT1cAMP InhibitionIC50: 0.021 nMAgonist
MT2cAMP InhibitionIC50: 0.053 nMAgonist
AgomelatineMT1 & MT2cAMP InhibitionAgonistPotent Agonist
LuzindoleMT1cAMP InhibitionpA2: 5.75Antagonist
MT2cAMP InhibitionpA2: 7.64Antagonist

pIC50 is the negative logarithm of the IC50 value. pA2 is a measure of the potency of an antagonist.

Signaling Pathways and Experimental Workflows

The activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events. The diagrams below, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow for characterizing receptor ligands.

G_protein_signaling cluster_membrane Cell Membrane Receptor MT1 / MT2 Receptor G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Agonist) Ligand->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Circadian Rhythm Regulation) CREB->Response

Caption: Canonical signaling pathway for MT1 and MT2 receptors.

experimental_workflow cluster_workflow Experimental Workflow for Ligand Characterization start Start: Compound of Interest (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assay Functional Assay (e.g., cAMP Assay) determine_ki->functional_assay determine_activity Determine Functional Activity (EC50/IC50, Emax) functional_assay->determine_activity characterization Characterize as Agonist, Partial Agonist, or Antagonist determine_activity->characterization end End: Pharmacological Profile characterization->end

Caption: Workflow for characterizing MT1/MT2 receptor ligands.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MT1 or MT2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human MT1 or MT2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonism or antagonism) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells stably expressing the human MT1 or MT2 receptor are cultured in appropriate media and seeded into 96- or 384-well plates.

  • Agonist Mode:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Varying concentrations of the test compound are added to the cells.

    • Adenylyl cyclase is stimulated with forskolin to induce cAMP production. The inhibitory effect of the test compound on this stimulation is measured.

    • The reaction is incubated for a specific time at a controlled temperature.

  • Antagonist Mode:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A fixed concentration of a known agonist (e.g., melatonin) is added to stimulate the receptor.

    • The ability of the test compound to block the agonist-induced inhibition of forskolin-stimulated cAMP production is measured.

  • cAMP Detection: The intracellular cAMP levels are quantified using a commercially available assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • For agonists: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists: The data are analyzed using a Schild plot to determine the pA2 value, which represents the affinity of the antagonist.

Conclusion

This compound exhibits a distinct pharmacological profile at MT1 and MT2 receptors compared to the endogenous ligand melatonin and synthetic modulators. Its moderate affinity for the MT2 receptor and its characterization as a weak partial agonist or mixed agonist/antagonist suggest a nuanced role in the melatonergic system. This profile may offer therapeutic potential by providing a modulatory effect rather than a full agonistic or antagonistic action. Further research is warranted to fully elucidate the functional consequences of NAT's interaction with MT1 and MT2 receptors and to explore its potential in various physiological and pathological conditions.

References

Comparative Analysis of N-Acetyltryptamine and N-acetylserotonin in TrkB Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of N-Acetyltryptamine (NAT) and N-acetylserotonin (NAS) on the Tropomyosin receptor kinase B (TrkB), a key receptor in neurotrophic signaling.

This guide provides a detailed comparison of this compound (NAT) and N-acetylserotonin (NAS) concerning their ability to activate the TrkB receptor. The available scientific literature robustly supports the role of NAS as a potent, direct agonist of TrkB, initiating downstream signaling cascades crucial for neuronal survival and plasticity. In contrast, there is a significant lack of evidence demonstrating a direct interaction or activation of the TrkB receptor by NAT. This document summarizes the existing experimental data for NAS and highlights the current data gap for NAT.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of N-acetylserotonin with the TrkB receptor. No direct binding or activation data for this compound and TrkB was identified in the reviewed literature.

ParameterN-acetylserotonin (NAS)This compound (NAT)Reference
TrkB Activation Potent agonistData not available[1][2][3]
Binding Affinity (Kd) Not definitively determined due to rapid kineticsData not available[1]
Effective Concentration Marked TrkB phosphorylation at concentrations as low as 50 nMData not available[1]
Specificity Activates TrkB, but not TrkA or TrkCData not available
BDNF-Independence Activates TrkB in a BDNF-independent mannerData not available
Downstream Signaling Activates Akt and MAPK/ERK pathwaysData not available

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway for N-acetylserotonin-mediated TrkB activation and a general experimental workflow for assessing TrkB activation.

NAS_TrkB_Signaling cluster_membrane Cell Membrane TrkB TrkB Receptor Dimerization Receptor Dimerization & Autophosphorylation TrkB->Dimerization NAS N-acetylserotonin (NAS) NAS->TrkB Binds PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Dimerization->MAPK_ERK Survival Neuronal Survival PI3K_Akt->Survival Plasticity Synaptic Plasticity MAPK_ERK->Plasticity

Caption: N-acetylserotonin (NAS) signaling pathway via TrkB activation.

TrkB_Activation_Workflow start Primary Neuronal Cell Culture treatment Treatment with N-acetylserotonin or this compound start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant immunoblot Immunoblotting (Western Blot) protein_quant->immunoblot analysis Analysis of p-TrkB, p-Akt, p-ERK immunoblot->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for assessing TrkB activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the assessment of N-acetylserotonin's effect on TrkB activation.

Primary Neuronal Culture and Treatment

Primary cortical neurons are prepared from embryonic day 18 rat embryos. The cortices are dissected, dissociated, and plated on poly-D-lysine-coated plates. Neurons are maintained in Neurobasal medium supplemented with B27 and GlutaMAX. For treatment, compounds such as BDNF (as a positive control), N-acetylserotonin, serotonin, 5-hydroxyindoleacetic acid (5-HIAA), or melatonin are added to the culture medium at specified concentrations (e.g., 0.5 μM) for a designated period (e.g., 30 minutes).

TrkB Phosphorylation Assay (Immunoblotting)

Following treatment, cultured neurons are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the cell lysates is determined using a BCA protein assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies specific for phosphorylated TrkB (p-TrkB), total TrkB, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To confirm that the observed TrkB activation is mediated by the Trk receptor, a Trk inhibitor such as K252a (100 nM) can be added 30 minutes prior to treatment with the test compound.

BDNF-Independence Assay

To determine if the activation of TrkB by a compound is independent of BDNF, two main approaches can be used. First, primary cortical neurons can be pre-treated with a neutralizing BDNF antibody (e.g., 2 µg of BDNF-IgG) for 30 minutes before the addition of the test compound. Second, experiments can be performed using cortical neurons cultured from BDNF-null mice. In both cases, TrkB phosphorylation is assessed by immunoblotting as described above.

Discussion and Conclusion

The current body of scientific literature provides compelling evidence for N-acetylserotonin as a direct and specific agonist of the TrkB receptor. Studies have consistently demonstrated that NAS activates TrkB and its downstream signaling pathways, including Akt and MAPK/ERK, in a dose-dependent manner and independently of BDNF. This activation is specific to TrkB, as NAS does not appear to affect TrkA or TrkC receptors.

In stark contrast, there is a notable absence of research investigating the direct effects of this compound on TrkB activation. While NAT is known to be a ligand for the MT3 binding site, experiments have shown that blockade of this site does not prevent NAS-induced TrkB activation, suggesting that the MT3 pathway is distinct from direct TrkB agonism.

For researchers and professionals in drug development, N-acetylserotonin and its derivatives represent a promising avenue for the development of therapeutics targeting the TrkB signaling pathway for conditions such as depression and neurodegenerative diseases. Future research should aim to fill the existing knowledge gap regarding the potential neurotrophic effects of this compound and its possible interaction with the TrkB receptor to provide a more complete comparative understanding. Until such data becomes available, N-acetylserotonin remains the more viable candidate for TrkB-targeted therapeutic strategies.

References

Replicating the Nocturnal Rhythm of N-Acetyltryptamine: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A pivotal 2017 study first described a physiological nocturnal rhythm for N-Acetyltryptamine (NAT) in mammals, a molecule with a structural similarity to melatonin and a potential role in circadian biology. This guide provides a comparative analysis of the original findings and subsequent research that has explored this phenomenon, offering researchers, scientists, and drug development professionals an objective overview of the current state of replicability. We present a detailed comparison of experimental data, methodologies, and the biochemical context of NAT synthesis.

Quantitative Data Comparison

The central finding of a nocturnal rise in this compound (NAT) has yielded different results across species. The foundational study by Backlund, Klein, et al. (2017) established a significant nocturnal increase in rhesus macaques, while later research by Savidge et al. (2022) did not observe a similar rhythm in rats. The table below summarizes the quantitative findings from these key studies.

FeatureBacklund, Klein, et al. (2017)Savidge et al. (2022)
Species Rhesus Macaque (Macaca mulatta)Rat (Rattus norvegicus)
Specimen Blood PlasmaBlood Serum
Key Finding Significant Nocturnal Rhythm Observed No Significant Nocturnal Rhythm Observed
Daytime Concentration ~0.1–1 nM[1]55 ± 11 pM (approx. 0.055 nM)[1]
Nighttime Concentration ~0.6–2.5 nM[1]No significant change from daytime levels[1]
Fold Increase (Night/Day) 2 to 15-fold increase[2]Not significant
Analytical Method LC-MS/MSUPLC/MS

Note: The Backlund, Klein, et al. (2017) study also reported mean daytime plasma NAT levels in rats (0.29 ± 0.05 nM) and humans (0.03 ± 0.01 nM), but 24-hour rhythmic data was presented for rhesus macaques.

Experimental Protocols

Methodological differences are critical when comparing experimental outcomes. The following sections detail the protocols employed in the two key studies, providing a basis for evaluating potential sources of variation.

Backlund, Klein, et al. (2017) - Rhesus Macaques
  • Animal Housing: Rhesus macaques were housed under a 12-hour light, 12-hour dark cycle.

  • Blood Collection: Over a 24-hour period, blood was collected from four unrestrained macaques. For analysis, samples were pooled into two six-hour blocks: a "day" period (09:00 to 15:00 h) and a "night" period (21:00 to 03:00 h).

  • Sample Preparation: An internal standard (d3-N-acetyltryptamine) was added to plasma samples. Proteins were then precipitated using acetonitrile. The resulting supernatant was prepared for analysis.

  • Analytical Method (LC-MS/MS):

    • Chromatography: An Acquity UPLC BEH C18 column was used for separation.

    • Mass Spectrometry: Detection was performed using Multiple Reaction Monitoring (MRM). The specific mass transition monitored for NAT was 203.2 -> 144.

Savidge et al. (2022) - Rats
  • Animal Housing: Rats were housed with a 12:12 hour light:dark cycle, with "lights on" designated as Zeitgeber time (ZT) 0.

  • Blood Collection: Blood was withdrawn periodically via a chronic jugular catheter. Sampling occurred every 2 hours over two 12-hour sessions (one during the day and one at night) to cover a full 24-hour cycle.

  • Sample Preparation: The study notes that sera were collected and analyzed via UPLC/MS. Specific details on protein precipitation or extraction methods were not extensively detailed in the primary text.

  • Analytical Method (UPLC/MS): The study utilized Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry for the analysis of NAT in serum samples. Further specifics on the column, mobile phases, and mass transitions were not provided in the main body of the publication.

Visualizing Pathways and Workflows

To better understand the biological context and experimental processes, the following diagrams have been generated using Graphviz.

G Biochemical Pathway of NAT and Melatonin Synthesis cluster_0 cluster_1 cluster_legend Enzymes tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine DDC five_htp 5-Hydroxytryptophan tryptophan->five_htp nat This compound (NAT) tryptamine->nat AANAT serotonin Serotonin (5-Hydroxytryptamine) nas N-Acetylserotonin (NAS) serotonin->nas AANAT melatonin Melatonin nas->melatonin ASMT/HIOMT ddc DDC ddc->tryptamine aanat AANAT aanat->nat tph TPH tph->five_htp ddc2 DDC ddc2->serotonin aanat2 AANAT aanat2->nas asmt ASMT/HIOMT asmt->melatonin five_htp->serotonin DDC DDC_l DDC: Dopa Decarboxylase AANAT_l AANAT: Arylalkylamine N-acetyltransferase (Rate-limiting at night) TPH_l TPH: Tryptophan Hydroxylase ASMT_l ASMT/HIOMT: Acetylserotonin O-methyltransferase Generalized Experimental Workflow for NAT Quantification cluster_1 LC-MS/MS Steps collection 24h Blood Sample Collection (e.g., Jugular Catheter) centrifuge Centrifugation to Separate Plasma or Serum collection->centrifuge prep Sample Preparation (Protein Precipitation, Addition of Internal Standard) centrifuge->prep analysis LC-MS/MS Analysis prep->analysis separation Chromatographic Separation (UPLC) detection Mass Spectrometry Detection (MRM) separation->detection quant Data Quantification (Ratio to Internal Standard) detection->quant

References

Safety Operating Guide

Navigating the Disposal of N-Acetyltryptamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Acetyltryptamine, aligning with standard laboratory safety protocols and regulatory considerations.

Core Safety and Chemical Profile

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Safety Data Sheets (SDS) indicate that it does not meet the criteria for being flammable, corrosive, reactive, or acutely toxic.[1] However, it is crucial to recognize that the disposal method is contingent on whether the compound is in its pure form or has been mixed with other hazardous chemicals.

Table 1: Safety and Properties of this compound

Property Value Source
GHS Classification Not a hazardous substance or mixture [1]
CAS Number 1016-47-3
Hazard Pictograms None
Signal Word None
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
Environmental Precautions Do not allow to enter sewers or surface/ground water

| Spill Cleanup | Pick up mechanically to avoid creating dust | |

Step-by-Step Disposal Protocol

The primary principle in a laboratory setting is to treat all chemical waste as hazardous unless it is definitively known to be non-hazardous. The appropriate disposal route for this compound depends on its form (pure solid, solution, or contaminated mixture).

Step 1: Assess Contamination Status

Before proceeding, determine if the this compound waste is contaminated with any hazardous substances (e.g., flammable solvents, toxic reagents, heavy metals).

  • If Contaminated: The entire mixture must be treated as hazardous waste. Proceed directly to the "Disposal of Contaminated this compound" section.

  • If Uncontaminated: Proceed to Step 2.

Step 2: Uncontaminated this compound Disposal

A. Solid Waste (Pure this compound Powder)

For pure, uncontaminated solid this compound, disposal as standard solid chemical waste is often permissible, but institutional and local guidelines must be followed.

  • Containment: Place the solid waste in a durable, sealed container to prevent dust formation. Ensure the container is clearly labeled with the chemical name.

  • Consult Local Policy: Check with your institution's Environmental Health & Safety (EH&S) department to confirm if it can be disposed of in the regular laboratory trash. Some institutions may require all chemical waste, regardless of hazard classification, to be collected.

  • Disposal: If approved, dispose of the sealed container in the designated laboratory solid waste stream.

B. Aqueous Solutions (this compound in Water)

Small quantities of dilute aqueous solutions of this compound may be eligible for drain disposal, subject to strict conditions and local regulations.

  • Verify Permissibility: Confirm with your institutional EH&S department and local wastewater authority that drain disposal of this compound is allowed.

  • Check pH: Ensure the solution's pH is within a neutral range (typically between 5.5 and 10.5) before disposal.

  • Dilution: If permitted, pour small quantities (a few hundred milliliters or less per day) into the sink, followed by flushing with a copious amount of water (at least 20 times the volume of the solution) to ensure adequate dilution.

  • Prohibition: Never dispose of large volumes or highly concentrated solutions down the drain; these should be collected as chemical waste.

Step 3: Disposal of Contaminated this compound

Any this compound waste mixed with hazardous chemicals must be handled as hazardous waste.

  • Segregation: Do not mix this waste with other, incompatible waste streams.

  • Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including this compound and any contaminants, with their approximate percentages.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. Keep the container closed except when adding waste.

  • Pickup: Arrange for collection by your institution's authorized hazardous waste disposal service.

Step 4: Empty Container Disposal
  • Uncontaminated Containers: A container that held only pure this compound can be disposed of as regular trash once it is fully empty. Deface or remove the label before disposal.

  • Contaminated Containers: If the container held this compound mixed with hazardous substances, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and defacing the label, the container may be discarded as regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.

G start This compound Waste contamination_check Is it contaminated with a hazardous substance? start->contamination_check state_check Is the waste a solid powder or an aqueous solution? contamination_check->state_check No hazardous_waste Dispose of as Hazardous Waste (Follow Step 3) contamination_check->hazardous_waste Yes solid_disposal Dispose of as Non-Hazardous Solid Waste (Follow Step 2A) state_check->solid_disposal Solid drain_disposal Dispose of via Drain (Follow Step 2B) - Small quantity & dilute - Check local rules state_check->drain_disposal Aqueous Solution

References

Essential Safety and Handling Protocols for N-Acetyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyltryptamine. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment and minimize any potential risks.[1][2] The primary concern when handling this and similar biochemicals in powdered form is the potential for aerosolization and inhalation.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for the specific procedures being performed to determine the necessary level of personal protective equipment.[3] However, the following table summarizes the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Provides protection against incidental skin contact.
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approved or equivalent.Protects eyes from airborne particles and splashes.
Body Protection Laboratory CoatCotton or a cotton/polyester blend.Protects skin and personal clothing from contamination.
Respiratory Protection N95 Dust Mask (or equivalent)NIOSH-approved.Recommended when handling the powder outside of a chemical fume hood or ventilated enclosure to prevent inhalation of dust.
General Attire Long Pants and Closed-Toe Shoes---Standard laboratory practice to protect against spills and physical hazards.[3]

Operational Plan: Safe Handling and Disposal

Engineering Controls:

  • When weighing or transferring powdered this compound, it is best practice to work in a chemical fume hood or a ventilated balance enclosure to minimize the potential for inhalation.[2]

  • Ensure a safety shower and eyewash station are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by cleaning and de-cluttering it.

  • Dispensing:

    • Carefully open the container to avoid creating dust.

    • Use a spatula or other appropriate tool to transfer the desired amount of this compound.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Clean all equipment and the work area to prevent cross-contamination.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Storage:

  • Store this compound in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated area.

  • Protect from light. For long-term storage, refrigeration is recommended.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Smaller quantities may potentially be disposed of with household waste, but it is crucial to consult and adhere to institutional and local guidelines.

  • Empty containers should be treated as chemical waste and disposed of accordingly.

Emergency Procedures: Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_PPE Don PPE cluster_Cleanup Spill Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Assess Assess the spill size and potential for dust generation PPE_Don Wear appropriate PPE: - Lab coat - Gloves (nitrile) - Safety glasses - N95 mask Assess->PPE_Don Small, manageable spill Contain Cover the spill with a damp paper towel to prevent dust from becoming airborne PPE_Don->Contain Sweep Gently sweep up the material Collect Place the collected material and cleaning supplies into a sealed container Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Label and dispose of the waste container according to institutional guidelines Wash Wash hands thoroughly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyltryptamine
Reactant of Route 2
Reactant of Route 2
N-Acetyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.